molecular formula C6H8O7.3H3N<br>C6H17N3O7 B048046 Triammonium citrate CAS No. 3458-72-8

Triammonium citrate

Katalognummer: B048046
CAS-Nummer: 3458-72-8
Molekulargewicht: 243.22 g/mol
InChI-Schlüssel: YWYZEGXAUVWDED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triammonium citrate is a water-soluble ammonium salt of citric acid valued in research for its excellent chelating and buffering properties. Its primary mechanism of action involves the tridentate coordination of its citrate anion with di- and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺), effectively sequestering them to prevent precipitation or undesired catalytic activity. This makes it an essential reagent in molecular biology for preparing cell lysis buffers and stabilizing enzymes. In biochemistry, it is employed to investigate metal-dependent processes and to elute proteins from cation-exchange chromatography columns. Furthermore, its application extends to industrial and environmental research, where it is studied as a biodegradable chelator in cleaning formulations, for soil remediation of heavy metals, and as a precursor in materials science for synthesizing catalysts and functional oxides. This product is provided as a high-purity, crystalline solid to ensure reproducible and reliable experimental results in a wide range of scientific investigations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

triazanium;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYZEGXAUVWDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N3O7
Record name TRIAMMONIUM CITRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889469
Record name Ammonium citrate (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis., Liquid, White to off-white crystals or powder, Colorless or white solid; [HSDB] White odorless granules; [MSDSonline], White solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS]
Record name AMMONIUM CITRATE, DIBASIC
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2424
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name TRIAMMONIUM CITRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Diammonium citrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4716
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Triammonium citrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20220
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Freely soluble in water, Slightly soluble in alcohol, Soluble in about 1 part water
Record name TRIAMMONIUM CITRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name DIAMMONIUM CITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.48 g/cu cm
Record name AMMONIUM CITRATE, DIBASIC
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2424
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIAMMONIUM CITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Granules or crystals, Colorless crystals, White granules

CAS No.

3012-65-5, 3458-72-8
Record name AMMONIUM CITRATE, DIBASIC
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2424
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ammonium citrate (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium citrate (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diammonium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Triammonium citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMMONIUM CITRATE, TRIBASIC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J90A52459R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIAMMONIUM CITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

triammonium citrate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of triammonium (B15348185) citrate (B86180). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize or are investigating the use of this versatile compound.

Core Chemical and Physical Properties

Triammonium citrate, the triammonium salt of citric acid, is a white crystalline solid.[1] It is highly soluble in water and its solutions are slightly alkaline.[2] The compound is known for its buffering capacity and its ability to act as a chelating agent.[3] A summary of its key quantitative properties is provided in the table below.

PropertyValue
Molecular Formula C₆H₁₇N₃O₇[4][5]
Molecular Weight 243.22 g/mol [5][6]
Appearance White crystalline powder[2]
Density 1.48 g/cm³
Melting Point 185 °C (with decomposition)
Boiling Point 100 °C[2]
Solubility in Water Freely soluble[1][6]

Chemical Structure

This compound is an ionic compound consisting of a citrate anion and three ammonium (B1175870) cations. The citrate anion possesses three carboxylate groups and one hydroxyl group, which are responsible for its characteristic chemical properties, including its ability to form stable complexes with metal ions.[3] The crystal structure of this compound has been determined to be orthorhombic.[4]

Caption: Ionic structure of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis, analysis, and common applications.

Synthesis and Purification of this compound

This protocol describes the synthesis of this compound by the neutralization of citric acid with ammonia (B1221849) in an alcoholic solvent.

Materials:

  • Anhydrous citric acid

  • Absolute ethanol (B145695)

  • Anhydrous ammonia gas

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve anhydrous citric acid in absolute ethanol in a round-bottom flask with stirring. The reaction can be performed at room temperature or heated to the boiling point of the alcohol for a quantitative yield.

  • Pass a stream of dry ammonia gas through the citric acid solution. The reaction is exothermic.

  • Continue the flow of ammonia until the solution becomes alkaline, indicating the complete neutralization of the citric acid.

  • The this compound will precipitate out of the solution as a white crystalline solid.

  • Collect the precipitate by filtration.

  • Wash the crystals with absolute ethanol to remove any unreacted starting materials.

  • Dry the purified this compound in a desiccator or under vacuum.

synthesis_workflow start Dissolve Citric Acid in Absolute Ethanol react Pass Dry Ammonia Gas through Solution start->react precipitate Precipitation of This compound react->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Absolute Ethanol filter->wash dry Dry the Crystals wash->dry end Purified this compound dry->end

Caption: Synthesis workflow for this compound.

Assay of this compound by Titration

This method determines the purity of a this compound sample by titrating the ammonia released after treatment with a strong base.[6]

Materials:

  • This compound sample

  • 1 N Sodium hydroxide (B78521) (NaOH) solution

  • 1 N Sulfuric acid (H₂SO₄) solution, standardized

  • Phenolphthalein (B1677637) indicator solution

  • Distillation apparatus

  • Burette, pipettes, and flasks

Procedure:

  • Accurately weigh approximately 3.5 g of the this compound sample and dissolve it in 50 mL of water in a flask.

  • Add 50 mL of 1 N NaOH solution to the flask.

  • Boil the solution for 15 minutes or until the evolution of ammonia ceases.

  • Add sufficient 1 N H₂SO₄ to make the solution acidic to phenolphthalein.

  • Boil for an additional 5 minutes, then cool the solution.

  • Titrate the solution with 1 N NaOH using phenolphthalein as the indicator.

  • Each mL of 1 N NaOH is equivalent to 81.07 mg of C₆H₁₇N₃O₇.

Preparation of a Citrate Buffer

This compound can be used to prepare buffer solutions for various biochemical and pharmaceutical applications.

Materials:

  • This compound

  • Citric acid

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and beakers

Procedure:

  • To prepare a buffer of a specific pH, it is common to mix solutions of a weak acid and its conjugate base. In this case, solutions of citric acid and this compound can be used.

  • Prepare stock solutions of known concentrations of citric acid and this compound (e.g., 0.1 M).

  • Combine the stock solutions in a calculated ratio to achieve the desired pH. The Henderson-Hasselbalch equation can be used as a guide.

  • Alternatively, start with a solution of this compound and adjust the pH to the desired value by adding a solution of citric acid while monitoring with a pH meter.

  • Bring the final volume of the buffer to the desired volume with deionized water.

Determination of Metal Chelation Capacity

This protocol provides a general method to assess the ability of this compound to chelate metal ions in an aqueous solution.

Materials:

  • This compound solution of known concentration

  • A solution of a metal salt (e.g., copper(II) sulfate) of known concentration

  • A suitable indicator for the metal ion

  • Spectrophotometer or other analytical instrument to measure metal ion concentration

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of this compound.

  • Allow the solutions to equilibrate.

  • Measure the concentration of the free (unchelated) metal ion in each solution using a suitable analytical technique. For colored metal ions, spectrophotometry can be used.

  • The reduction in the concentration of the free metal ion with increasing this compound concentration indicates the formation of a metal-citrate complex.

  • The data can be used to determine the stoichiometry and stability constant of the complex.

chelation_workflow start Prepare Metal Ion and This compound Solutions mix Mix Solutions at Varying Ratios start->mix equilibrate Allow to Equilibrate mix->equilibrate measure Measure Free Metal Ion Concentration equilibrate->measure analyze Analyze Data to Determine Chelation Capacity measure->analyze end Stoichiometry and Stability Constant Determined analyze->end

Caption: Workflow for determining metal chelation capacity.

References

A Technical Guide to the Synthesis and Characterization of Triammonium Citrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of triammonium (B15348185) citrate (B86180) [(NH₄)₃C₆H₅O₇], a compound with significant applications in the food, pharmaceutical, and chemical industries.[1][2] Known for its roles as a buffering agent, emulsifier, and chelating agent, understanding its crystalline properties is crucial for its application and development.[3][4] This document outlines detailed experimental protocols for its synthesis and the primary analytical techniques used for its characterization.

Synthesis of Triammonium Citrate Crystals

The formation of high-quality this compound crystals is achievable through several established methods. The choice of method can influence crystal size, morphology, and purity.

Experimental Protocol: Slow Evaporation from Aqueous Solution

This is the most straightforward method for growing single crystals.[5]

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound by dissolving the salt in deionized water at room temperature. Continuous stirring will facilitate dissolution.

  • Filtration: Filter the saturated solution using a 0.22 µm syringe filter or equivalent to remove any particulate matter or impurities that could act as unwanted nucleation sites.[3]

  • Crystal Growth: Transfer the filtered solution into a clean crystallizing dish or beaker. Cover the container with a perforated film (e.g., Parafilm with small holes) to allow for slow solvent evaporation.

  • Incubation: Place the vessel in a vibration-free and temperature-stable environment (e.g., room temperature).[6]

  • Observation: Monitor the vessel over several days to weeks for the formation of single crystals.[3][5]

Experimental Protocol: Neutralization Reaction

This method involves the direct reaction of citric acid with an ammonia (B1221849) source, yielding this compound, which then crystallizes from the solution.

Methodology:

  • Reactant Preparation:

    • Prepare an aqueous solution of citric acid with a known concentration (e.g., 20-40%).[7]

    • The ammonia source can be liquid ammonia, ammonium (B1175870) bicarbonate, or an aqueous ammonia solution.[7][8]

  • Neutralization: Slowly add the ammonia source to the citric acid solution while stirring continuously. The reaction is exothermic; controlling the temperature with a cooling bath may be necessary. The reaction with ammonium bicarbonate will produce CO₂ gas.[7]

  • pH Adjustment: Monitor the pH of the solution. Continue adding the ammonia source until a neutral to slightly alkaline pH (6.5 - 7.5) is achieved.

  • Concentration & Crystallization:

    • Gently heat the solution to concentrate it, driving off excess water.[7]

    • Once saturation is reached, allow the solution to cool slowly to room temperature.

    • Crystals will form upon cooling and further standing.

  • Isolation: Separate the crystals from the mother liquor by filtration. Wash the crystals with a small amount of cold absolute alcohol to remove residual impurities and then dry them in a desiccator or a vacuum oven at a low temperature.[9]

Characterization of this compound Crystals

A thorough characterization is essential to confirm the identity, purity, and crystalline properties of the synthesized material.

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure, phase purity, and lattice parameters.

Experimental Protocol:

  • Sample Preparation: Finely grind the synthesized crystals into a homogeneous powder using a mortar and pestle.

  • Mounting: Pack the powder sample onto a sample holder (e.g., a glass slide or a specialized holder).

  • Data Acquisition (Powder XRD):

    • Use a powder diffractometer with CuKα radiation (λ = 1.5406 Å).

    • Scan the sample over a 2θ range of 10-80° with a step size of 0.02°.

  • Data Analysis:

    • Identify the Bragg reflections (peaks) in the resulting diffractogram.

    • Compare the peak positions and intensities with standard patterns from diffraction databases (e.g., ICDD) to confirm the phase.[8]

    • Perform indexing and lattice parameter refinement using appropriate software. The crystal system for this compound is orthorhombic.[5][10]

Quantitative Data: Crystallographic Properties

ParameterValueReference
Crystal System Orthorhombic[5][10]
Space Group Pca2₁[10]
Lattice Parameters (a) 6.187 Å - 6.223 Å[5][10]
Lattice Parameters (b) 14.803 Å - 15.048 Å[5][10]
Lattice Parameters (c) 10.826 Å - 11.056 Å[5][10]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the chemical structure of this compound.[1][11]

Experimental Protocol:

  • Sample Preparation: Mix a small amount of the powdered crystal sample with potassium bromide (KBr) and press it into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.[12][13]

  • Data Acquisition:

    • Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment or pure KBr pellet first.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to O-H (hydroxyl), N-H (ammonium), C=O (carboxylate), and C-O functional groups.

    • The presence of strong, broad bands for the ammonium and carboxylate groups is characteristic of the salt's structure.[14]

Thermal Analysis (TGA/DSC)

Thermal analysis provides information about the thermal stability, decomposition, and phase transitions of the crystals.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.[15]

  • Data Acquisition (TGA):

    • Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10-20 °C/min) from room temperature to approximately 300 °C.[15]

    • The instrument records the mass of the sample as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss.

    • This compound shows a primary decomposition event corresponding to the loss of ammonia and water.[15]

Quantitative Data: Thermal Properties

ParameterValueReference
Melting Point ~185 °C (with decomposition)[16][17]
Decomposition Onset > 160 °C[16]
Peak Decomposition Temp. ~200.65 °C[15]
Decomposition Products Loss of one ammonia and two water molecules[15]
Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface topography and morphology of the synthesized crystals.

Experimental Protocol:

  • Sample Mounting: Mount the crystals onto an SEM stub using double-sided carbon tape.

  • Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charge buildup during imaging.[4]

  • Imaging:

    • Place the stub into the SEM chamber and evacuate to high vacuum.

    • Acquire images using an electron beam at various magnifications to observe the crystal morphology.

  • Data Analysis:

    • Examine the images to determine the shape, size, and surface features of the crystals. This compound crystals often exhibit well-defined faces, typically with hexagonal and rectangular shapes.[5]

Visualized Workflows and Relationships

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage precursors Precursors (Citric Acid, Ammonia Source) synthesis_method Synthesis Method (Evaporation / Neutralization) precursors->synthesis_method crystal_growth Crystal Growth (Cooling / Evaporation) synthesis_method->crystal_growth isolation Isolation & Drying crystal_growth->isolation crystals This compound Crystals isolation->crystals xrd XRD Analysis ftir FTIR Spectroscopy tga Thermal Analysis sem SEM Imaging crystals->xrd Structure crystals->ftir Functional Groups crystals->tga Thermal Stability crystals->sem Morphology

Caption: General experimental workflow for the synthesis and characterization of this compound crystals.

logical_relationships cluster_params Synthesis Parameters cluster_props Resulting Crystal Properties temp Temperature size Crystal Size temp->size defects Crystal Defects temp->defects rate Evaporation / Cooling Rate rate->size morphology Morphology rate->morphology solvent Solvent System solvent->morphology purity Purity solvent->purity ph Solution pH ph->morphology ph->purity

Caption: Logical relationships between synthesis parameters and resulting crystal properties.

References

A Technical Guide to the Solubility of Triammonium Citrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triammonium (B15348185) citrate (B86180), a tribasic salt of citric acid, is a compound of significant interest across various scientific and industrial domains, including pharmaceuticals, food science, and materials chemistry. Its solubility is a critical parameter influencing its application, formulation, and processing. While its high solubility in aqueous solutions is well-documented, its behavior in organic solvents is less characterized. This technical guide provides a comprehensive overview of the available knowledge on the solubility of triammonium citrate in organic solvents, addresses the current data gaps, and offers detailed experimental protocols for its determination.

Introduction

This compound ((NH₄)₃C₆H₅O₇) is a white crystalline powder known for its buffering and chelating properties. Its molecular structure, featuring a central citrate anion with three carboxylate groups neutralized by ammonium (B1175870) cations, governs its physicochemical properties, including solubility. The principle of "like dissolves like" suggests that this highly polar and ionic compound will exhibit limited solubility in non-polar or weakly polar organic solvents. This guide delves into the specifics of this behavior, presenting both qualitative and related quantitative data to inform research and development activities.

Solubility of this compound: A Review of Available Data

Qualitative Solubility in Organic Solvents

Literature consistently indicates that this compound has low solubility in common organic solvents. It is often described as "slightly soluble in alcohol" and "insoluble in ethanol, ether, and acetone".[1][2] This low solubility in non-polar and weakly polar organic solvents is attributed to the high lattice energy of the ionic salt and the inability of these solvents to effectively solvate the ammonium and citrate ions.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant gap in publicly available, quantitative solubility data for this compound (CAS: 3458-72-8) in a wide range of organic solvents. This lack of data underscores the need for experimental determination for specific applications.

For illustrative purposes, the following table presents solubility data for a related compound, monoammonium citrate (CAS: 7632-50-0). It is crucial to note that while structurally related, the solubility of monoammonium citrate may differ significantly from that of this compound due to differences in the number of ammonium ions and the overall crystal lattice energy. This data should be considered as an approximation and not a direct substitute for experimentally determined values for this compound.

Table 1: Quantitative Solubility of Monoammonium Citrate (CAS: 7632-50-0) in Various Solvents at 25°C

SolventChemical FormulaSolubility (g/L)
MethanolCH₃OH1007.6
EthanolC₂H₅OH517.37
n-PropanolC₃H₇OH418.45
Isopropanol(CH₃)₂CHOH302.95
n-ButanolC₄H₉OH200.99
Acetone(CH₃)₂CO197.97
Ethyl AcetateC₄H₈O₂52.02

Source: Scent.vn (Note: This data is for monoammonium citrate, CAS 7632-50-0, and is provided for comparative purposes only.)

Experimental Protocol for Determining the Solubility of this compound

To address the gap in solubility data, researchers can employ established methods for determining the solubility of an ionic solid in an organic solvent. The following is a detailed, generalized protocol based on the equilibrium method.

Principle

A supersaturated solution of this compound in the chosen organic solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined analytically.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Analytical instrumentation for concentration measurement (e.g., HPLC, IC, or a validated titration method)

Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a temperature-controlled shaker or incubator set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration should be determined empirically, but 24 to 48 hours is a common starting point.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

  • Gravimetric Analysis of the Solution:

    • Determine the mass of the collected filtrate.

    • Evaporate the solvent from the filtrate under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried this compound is achieved.

    • The solubility can then be calculated as grams of solute per 100 g of solvent or other appropriate units.

  • Instrumental Analysis (Alternative to Gravimetric):

    • Dilute the filtered supernatant to a concentration within the linear range of the chosen analytical method.

    • Analyze the diluted sample using a calibrated analytical instrument (e.g., HPLC with a suitable detector or ion chromatography).

    • Calculate the original concentration of this compound in the saturated solution based on the dilution factor.

Data Reporting

Solubility should be reported in standard units such as g/100 mL, g/100 g of solvent, or mol/L, along with the specific temperature at which the measurement was made.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling and Filtration cluster_analysis 3. Analysis cluster_gravimetric Gravimetric Method cluster_instrumental Instrumental Method cluster_result 4. Result start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through syringe filter withdraw->filter weigh_filtrate Weigh filtrate filter->weigh_filtrate dilute Dilute filtrate filter->dilute evaporate Evaporate solvent weigh_filtrate->evaporate weigh_solute Weigh dried solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate analyze Analyze via HPLC/IC dilute->analyze analyze->calculate

Experimental workflow for solubility determination.

Factors Influencing the Solubility of this compound in Organic Solvents

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of several factors:

  • Solvent Polarity: As a highly polar, ionic compound, this compound is expected to be more soluble in polar organic solvents that can effectively solvate the ions. Solvents with high dielectric constants and the ability to form hydrogen bonds are generally better solvents for ionic compounds.

  • Lattice Energy: The strength of the electrostatic forces holding the ions together in the crystal lattice of this compound must be overcome by the energy of solvation. A high lattice energy will result in lower solubility.

  • Temperature: The effect of temperature on solubility is dependent on the enthalpy of solution. For most solid solutes, solubility increases with increasing temperature. However, this is not a universal rule and must be determined experimentally.

  • Presence of Other Solutes: The presence of other compounds in the solvent can affect the solubility of this compound through common ion effects or changes in the overall polarity of the medium.

Conclusion

This technical guide has summarized the current understanding of the solubility of this compound in organic solvents. While qualitative data suggests low solubility, there is a clear and significant lack of quantitative data in the public domain. For researchers, scientists, and drug development professionals, this necessitates the experimental determination of solubility for specific solvent systems and conditions. The provided experimental protocol and workflow offer a robust starting point for such investigations. Further research to populate the quantitative solubility data for this compound in a diverse range of organic solvents would be of great value to the scientific community.

References

physical and chemical properties of triammonium citrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Triammonium (B15348185) Citrate (B86180) Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triammonium citrate, the tribasic ammonium (B1175870) salt of citric acid, is a versatile compound with the chemical formula (NH₄)₃C₆H₅O₇.[1] It presents as a white crystalline solid that is freely soluble in water.[1][2][3][4] In solution, it dissociates to provide citrate ions and ammonium ions, which gives it a dual functionality as both a buffering agent and a chelating agent.[1][5] This makes it a valuable component in numerous biological assays, pharmaceutical formulations, and industrial processes.[1][6] Its ability to maintain stable pH levels and sequester metal ions is particularly useful in enzymatic reactions, nucleic acid applications, and drug development, where it can help prevent degradation of active pharmaceutical ingredients (APIs) by trace metal ions.[1][5] This guide provides a comprehensive overview of the core , detailed experimental protocols, and visualizations of its functional applications.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its application in various scientific contexts.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₆H₁₇N₃O₇[4][7][8]
Molecular Weight 243.22 g/mol [2][3][4][5]
Appearance White to off-white crystalline powder or solid[1][2][3][5][7]
Odor Slight ammonia (B1221849) odor[9]
Density (Solid) 1.48 g/cm³[2][8][10]
Melting Point ~185 °C (decomposes)[2][5][9][10]
Refractive Index 1.43139 - 1.43241 at 20°C
Solution Properties
PropertyValueReference(s)
Solubility in Water Freely soluble; >1000 g/L at 20°C[2][3][5][9][10]
Solubility in other solvents Insoluble in ethanol, ether, and acetone[7]
pH (1 mM solution) 7.5[11]
pH (10 mM solution) 7.4[11]
pH (100 mM solution) 7.32[11]
pH (5% aqueous solution) 6.0 - 8.0[1][5][9][10]
Conductivity 95.4 - 97.9 mS/cm at 25°C
pKa Values (of Citric Acid at 25°C) pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40[5]

Key Chemical Attributes

Buffering Capacity

This compound is an effective buffering agent, capable of resisting changes in pH.[1] This property is crucial for many biochemical and enzymatic reactions that are highly dependent on stable pH conditions.[1][2] In the food industry, it is used to regulate acidity, and in cosmetics, it helps to adjust formulations to a pH that does not irritate the skin.[6]

Chelating Activity

The citrate ion possesses three carboxylate groups and one hydroxyl group, which can form stable complexes with multivalent metal cations in a process known as chelation.[5][12] This is a key function in its various applications. For instance, in drug development, it can sequester trace metal ions that might otherwise catalyze the degradation of an active pharmaceutical ingredient.[5] In industrial settings, it is used for rust removal and water treatment by sequestering ions like iron and calcium.[6][13] This chelating property also helps to inhibit nucleases that require divalent cations for their activity, making it useful in nucleic acid isolation and preservation protocols.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments and applications involving this compound solutions.

Preparation of a 0.1 M Citrate Buffer Solution

Citrate buffers are widely used in biological research due to their buffering capacity over a pH range of approximately 3.0 to 6.2.[5] This protocol describes the preparation of a citrate buffer using this compound.

Materials:

  • This compound (MW: 243.22 g/mol )

  • Citric acid, anhydrous (MW: 192.12 g/mol )

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and beakers

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment[5]

Procedure:

  • Prepare Stock Solutions:

    • 0.1 M Citric Acid: Dissolve 1.921 g of anhydrous citric acid in deionized water and bring the final volume to 100 mL in a volumetric flask.[5]

    • 0.1 M this compound: Dissolve 2.432 g of this compound in deionized water and bring the final volume to 100 mL in a volumetric flask.[5]

  • Buffer Preparation:

    • To create a buffer of a specific pH, mix the stock solutions in appropriate ratios. For a pH of approximately 5.0, a larger volume of the this compound solution would be mixed with a smaller volume of the citric acid solution.[5]

    • Alternatively, start with the 0.1 M this compound solution and adjust the pH downwards by adding the 0.1 M citric acid solution until the desired pH is reached.[5]

  • pH Adjustment:

    • Place a calibrated pH electrode in the buffer solution.

    • Slowly add 0.1 M HCl or 0.1 M NaOH to make fine adjustments until the target pH is achieved.[5]

  • Final Volume:

    • Once the desired pH is reached, transfer the solution to a volumetric flask and add deionized water to the final desired volume.[5]

General Protocol for an Enzymatic Assay

The buffering and chelating properties of this compound make it suitable for many enzyme assays, especially for enzymes inhibited by divalent cations.[1]

Materials:

  • This compound buffer (prepared as described above, pH optimized for the specific enzyme)

  • Enzyme solution

  • Substrate solution

  • Spectrophotometer or other appropriate detection instrument

  • Cuvettes or microplate

Procedure:

  • Prepare Reaction Mixture: In a cuvette or microplate well, combine the this compound buffer, enzyme solution, and any other required co-factors. The optimal concentration of the buffer should be determined empirically for each enzyme.[1]

  • Pre-incubation: Incubate the mixture at the optimal temperature for the enzyme for a few minutes to allow it to equilibrate.

  • Initiate Reaction: Add the substrate solution to the mixture to start the enzymatic reaction.

  • Monitor Reaction: Immediately place the sample in the spectrophotometer and monitor the change in absorbance over time at a predetermined wavelength. This change corresponds to the rate of product formation or substrate consumption.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve. Compare results against controls as needed.

Measurement of Density and Viscosity of Aqueous Solutions

These physical properties are essential for process design and scale-up.[14]

Materials:

  • This compound

  • High-purity water

  • Analytical balance (accuracy of ±0.1 mg)

  • Thermostatic bath (accuracy of ±0.05 °C)

  • Pycnometer (5 cm³) for density measurement

  • Ostwald viscometer for viscosity measurement[14]

Procedure:

  • Solution Preparation: Prepare aqueous solutions of this compound at various concentrations by dissolving a known mass of the salt in a known mass of water.[14]

  • Temperature Control: Bring the prepared solutions to the desired temperature (e.g., 25, 30, 35, 40, and 45 °C) using the thermostatic bath.[14]

  • Density Measurement:

    • Calibrate the pycnometer with pure water at each temperature.

    • Measure the mass of the pycnometer filled with the this compound solution.

    • Calculate the density of the solution. The uncertainty of this measurement is estimated to be around ±0.0001 g·cm⁻³.[14]

  • Viscosity Measurement:

    • Use the Ostwald viscometer to measure the efflux time of the solution at each temperature.

    • Calculate the viscosity relative to that of pure water. The uncertainty of viscosity measurements is estimated to be ±0.002 mPa·s.[14]

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound solutions.

experimental_workflow cluster_prep 1. Stock Solution Preparation cluster_mix 2. Buffer Mixing & Adjustment cluster_final 3. Finalization prep_citric Weigh Citric Acid (1.921 g) dissolve_citric Dissolve in H₂O (to 100 mL) prep_citric->dissolve_citric 0.1 M Citric Acid prep_tac Weigh this compound (2.432 g) dissolve_tac Dissolve in H₂O (to 100 mL) prep_tac->dissolve_tac 0.1 M TAC mix Mix Stock Solutions (Appropriate Ratio) dissolve_citric->mix dissolve_tac->mix measure_ph Measure pH mix->measure_ph adjust Adjust pH with 0.1 M HCl / NaOH measure_ph->adjust If needed final_vol Bring to Final Volume measure_ph->final_vol pH OK adjust->measure_ph store Store in Sealed Container final_vol->store

Caption: Workflow for preparing a citrate buffer solution.

logical_relationship cluster_properties Core Chemical Properties cluster_applications Resulting Applications tac This compound Solution buffering Buffering Agent (Resists pH Change) tac->buffering chelation Chelating Agent (Sequesters Metal Ions) tac->chelation enzyme Enzyme Assays (Stable pH, Inhibit Nucleases) buffering->enzyme food Food Industry (Acidity Regulator) buffering->food pharma Pharmaceuticals (API Stabilization) chelation->pharma chelation->enzyme cleaning Metal Cleaning (Rust Removal) chelation->cleaning

Caption: Dual functionality and applications of this compound.

enzyme_assay_workflow start Start prep Prepare Reaction Mixture: - TAC Buffer - Enzyme Solution start->prep incubate Pre-incubate at Optimal Temperature prep->incubate add_substrate Initiate Reaction: Add Substrate incubate->add_substrate monitor Monitor Reaction (e.g., Spectrophotometry) add_substrate->monitor analyze Analyze Data: Calculate Initial Velocity monitor->analyze end End analyze->end

Caption: Workflow for an enzymatic assay using a TAC buffer.

References

An In-depth Technical Guide to Triammonium Citrate for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Authored for drug development professionals, this technical guide provides a comprehensive overview of triammonium (B15348185) citrate (B86180), detailing its chemical and physical properties, key experimental protocols, and its role in various scientific applications.

Core Properties of Triammonium Citrate

This compound, also known by synonyms such as ammonium (B1175870) citrate tribasic and citric acid triammonium salt, is a white crystalline solid.[1] Its chemical formula is C₆H₁₇N₃O₇, and it possesses a molecular weight of 243.22 g/mol .[1] The compound is registered under the CAS number 3458-72-8.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValue
CAS Number 3458-72-8[1]
Molecular Weight 243.22 g/mol [1]
Appearance White crystalline powder[1]
Solubility in Water Freely soluble[1]
pH (5% aqueous solution) 6.0 - 7.5[1]
Melting Point 185 °C (with decomposition)
Density 1.48 g/cm³

Key Experimental Protocols

This section provides detailed methodologies for several key applications of this compound in a research and development setting.

Preparation of a 0.1 M this compound Buffer (pH 7.0)

This compound is an effective buffering agent for various biological assays, particularly where the chelation of metal ions is advantageous.[1]

Materials:

  • This compound

  • Deionized water

  • Concentrated citric acid or ammonium hydroxide (B78521) solution

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

  • Beaker

Procedure:

  • Weigh out 24.32 g of this compound and transfer it to a 1 L beaker containing 800 mL of deionized water.[1]

  • Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.

  • Calibrate the pH meter and immerse the electrode in the solution.

  • Adjust the pH of the solution to 7.0 by dropwise addition of a concentrated citric acid solution (to lower the pH) or a concentrated ammonium hydroxide solution (to raise the pH).[1]

  • Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the final volume to 1 L with deionized water.

  • If required for the application, the buffer solution can be sterilized by autoclaving or filtration.[1]

Nucleic Acid Precipitation

The chelating properties of the citrate ion are beneficial in nucleic acid isolation protocols as they inhibit nucleases that require divalent cations for their activity.[1]

Materials:

  • Cell or tissue lysate containing nucleic acids

  • 1 M this compound solution (pH 7.0)

  • Isopropanol (B130326) or 100% ethanol (B145695) (ice-cold)

  • 70% Ethanol

  • Nuclease-free water or a suitable buffer

  • Microcentrifuge and tubes

Procedure:

  • To your aqueous sample containing the nucleic acids, add the 1 M this compound solution to a final concentration of 50 mM.[1]

  • Add 0.7-1.0 volumes of isopropanol or 2.0-2.5 volumes of cold 100% ethanol.[1]

  • Mix the solution gently by inverting the tube several times.

  • Incubate the mixture at -20°C for at least one hour to facilitate the precipitation of the nucleic acids.[1]

  • Centrifuge the sample at >12,000 x g for 15 minutes at 4°C to pellet the nucleic acids.[1]

  • Carefully decant and discard the supernatant without disturbing the pellet.

  • Wash the pellet by adding 70% ethanol to remove any residual salts.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.[1]

  • Discard the supernatant and air-dry the pellet.

  • Resuspend the nucleic acid pellet in nuclease-free water or a suitable buffer for downstream applications.[1]

Rust Removal from Metal Surfaces

This compound is an effective chelating agent for the removal of iron oxide (rust) from metal surfaces without attacking the underlying metal.[2]

Materials:

  • A solution of this compound

  • Water bath or heating plate

  • Beakers or immersion tanks

  • Soluble chromate (B82759) solution (e.g., sodium chromate or bichromate) - optional rust inhibitor

  • Waterproof oil - optional final coating

Procedure:

  • Prepare a solution of this compound in water.

  • Heat the solution to a temperature between 175 and 212°F (approximately 80-100°C).[2]

  • Immerse the rusted metal part in the heated this compound solution for 3 to 15 minutes, depending on the severity of the rust.[2]

  • The this compound will chelate the iron oxide, dissolving the rust.[2]

  • Remove the part from the solution and wash it thoroughly with water, preferably heated to around 175°F, to remove the this compound.[2]

  • The heat from the wash will aid in rapid drying of the part.[2]

  • For enhanced rust prevention, the cleaned part can be subsequently dipped in a soluble chromate solution.[2]

  • A final coating with a waterproof oil can be applied for long-term protection.[2]

Visualizing Workflows and Mechanisms

To further elucidate the practical applications of this compound, the following diagrams, generated using the DOT language, illustrate key experimental workflows and chemical mechanisms.

experimental_workflow_buffer_preparation start Start dissolve Dissolve 24.32g this compound in 800 mL Deionized Water start->dissolve adjust_ph Adjust pH to 7.0 with Citric Acid or NH4OH dissolve->adjust_ph transfer Transfer to 1 L Volumetric Flask adjust_ph->transfer final_volume Bring to Final Volume of 1 L transfer->final_volume sterilize Sterilize (Optional) final_volume->sterilize end End sterilize->end

Workflow for preparing a 0.1 M this compound buffer.

experimental_workflow_nucleic_acid_precipitation start Start: Nucleic Acid Sample add_tac Add this compound (final conc. 50 mM) start->add_tac add_etoh Add Isopropanol or Cold Ethanol add_tac->add_etoh incubate Incubate at -20°C for >= 1 hour add_etoh->incubate centrifuge1 Centrifuge >12,000 x g for 15 min at 4°C incubate->centrifuge1 wash Wash Pellet with 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge >12,000 x g for 5 min at 4°C wash->centrifuge2 dry Air-dry Pellet centrifuge2->dry resuspend Resuspend in Nuclease-free Water dry->resuspend end End: Purified Nucleic Acids resuspend->end

Experimental workflow for nucleic acid precipitation.

logical_relationship_chelation cluster_reactants Reactants cluster_process Process cluster_product Product citrate Citrate Ion (from this compound) chelation Chelation citrate->chelation metal_ion Divalent Metal Ion (e.g., Fe²⁺ in Rust) metal_ion->chelation complex Stable, Water-Soluble Metal-Citrate Complex chelation->complex

Mechanism of metal ion chelation by the citrate ion.

References

The Versatility of Triammonium Citrate: An In-depth Guide to its Role as a Buffering Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triammonium (B15348185) citrate (B86180), the tribasic ammonium (B1175870) salt of citric acid, is a highly versatile and valuable reagent in a multitude of research, development, and industrial applications. Its utility extends beyond its simple definition as a salt, offering a unique combination of buffering capacity, chelating ability, and protein stabilizing properties. This technical guide provides a comprehensive overview of the core functionalities of triammonium citrate as a buffering agent, supported by quantitative data, detailed experimental protocols, and visual representations of its application in various workflows.

Physicochemical Properties and Buffering Mechanism

This compound is a white crystalline solid that is freely soluble in water.[1] In solution, it dissociates into three ammonium ions (NH₄⁺) and one citrate ion (C₆H₅O₇³⁻). The buffering capacity of this compound is primarily attributed to the citrate anion, which is derived from the triprotic citric acid. Citric acid has three pKa values, making citrate-based buffers effective over a broad pH range.[2]

The dissociation of citric acid occurs in three steps:

H₃C₆H₅O₇ ⇌ H⁺ + H₂C₆H₅O₇⁻ (pKa₁ ≈ 3.13) H₂C₆H₅O₇⁻ ⇌ H⁺ + HC₆H₅O₇²⁻ (pKa₂ ≈ 4.76) HC₆H₅O₇²⁻ ⇌ H⁺ + C₆H₅O₇³⁻ (pKa₃ ≈ 6.40)

The presence of the ammonium ion (NH₄⁺), a weak acid with a pKa of approximately 9.25, can also influence the overall pH and buffering behavior of the solution.[2] A 5% aqueous solution of this compound typically exhibits a pH in the range of 6.0 to 7.5, making it particularly suitable for applications within the physiological pH range.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula (NH₄)₃C₆H₅O₇[1]
Molecular Weight 243.22 g/mol [1]
Appearance White crystalline powder[1]
Solubility in Water Freely soluble[1]
pH (5% aqueous solution) 6.0 - 7.5[1][2]
pKa Values of Citric Acid pKa₁: 3.13, pKa₂: 4.76, pKa₃: 6.40[2]

Applications in Biological Research and Drug Development

The unique properties of this compound make it a valuable component in a variety of experimental protocols.

Enzyme Assays

Maintaining a stable pH is critical for the optimal activity of most enzymes. This compound buffers are well-suited for enzyme assays, particularly for those enzymes that are sensitive to divalent cations. The citrate ion is an effective chelating agent, binding to and sequestering metal ions that could otherwise inhibit enzymatic activity.[1] This dual functionality of pH buffering and chelation makes this compound an advantageous choice for studying certain enzymes, especially metalloenzymes.[1]

Table 2: Illustrative Comparison of Enzyme Activity in Different Buffers

Buffer (50 mM, pH 7.4)Relative Enzyme Activity (%)Key Considerations
This compound 100Chelates divalent cations; may be advantageous for metalloenzyme studies.[1]
Tris-HCl 95Commonly used, but pH is temperature-dependent.[1]
HEPES 110Good buffering capacity in the physiological pH range; generally non-interfering.[1]
Phosphate 85Can inhibit some enzymes and precipitates with divalent cations.[1]

Note: This data is illustrative and the actual performance will vary depending on the specific enzyme and assay conditions.

Nucleic Acid Applications

Citrate buffers are frequently utilized in protocols for the isolation and preservation of RNA and DNA. The chelating properties of citrate are crucial in these applications as they inhibit the activity of nucleases, which often require divalent cations as cofactors for their function.[1] By sequestering these metal ions, this compound helps to protect the integrity of nucleic acids during extraction and handling.

Protein Crystallization

In the field of protein crystallography, this compound serves as a valuable precipitating agent.[3] The high solubility of this compound in aqueous solutions allows for the preparation of high-concentration salt solutions, which are used to induce protein crystallization through the "salting-out" effect.[3] By competing for water molecules, the salt increases protein-protein interactions, leading to the formation of a supersaturated state that is conducive to crystal growth.[3] Furthermore, its buffering and chelating properties contribute to maintaining a stable environment that is favorable for the formation of high-quality protein crystals.[3]

Experimental Protocols

Preparation of a 0.1 M this compound Buffer (pH 7.0)

Materials:

  • This compound

  • Deionized water

  • Concentrated citric acid or ammonium hydroxide (B78521) solution

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

Procedure:

  • Dissolve 24.32 g of this compound in 800 mL of deionized water in a beaker.[1]

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • While stirring, monitor the pH of the solution using a calibrated pH meter.

  • Adjust the pH to 7.0 by adding a concentrated solution of citric acid (to lower the pH) or ammonium hydroxide (to raise the pH) dropwise.[1]

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Add deionized water to bring the final volume to 1 L.[1]

  • If required for the application, the buffer can be sterilized by autoclaving or filtration.[1]

General Enzymatic Assay using this compound Buffer

Materials:

  • This compound buffer (e.g., 0.1 M, pH 7.0)

  • Substrate solution

  • Enzyme solution

  • Cofactors (if required)

  • Microcentrifuge tubes or cuvettes

  • Spectrophotometer or other detection instrument

Procedure:

  • Prepare a reaction mixture by combining the this compound buffer, substrate, and any necessary co-factors in a microcentrifuge tube or cuvette.[1]

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme.[1]

  • Initiate the reaction by adding the enzyme to the reaction mixture.[1]

  • Monitor the progress of the reaction by measuring the change in absorbance, fluorescence, or other appropriate output over time.[1]

  • Calculate the initial reaction velocity from the linear portion of the progress curve.[1]

Modified Nucleic Acid Precipitation using this compound

This protocol is an adaptation of standard nucleic acid precipitation methods, incorporating this compound to aid in the inactivation of nucleases.[1]

Materials:

Procedure:

  • To your aqueous sample containing nucleic acids, add the 1 M this compound solution to a final concentration of 50 mM.[1]

  • Add 0.7-1 volume of isopropanol or 2-2.5 volumes of cold ethanol.[1]

  • Mix gently by inverting the tube and incubate at -20°C for at least 1 hour to precipitate the nucleic acids.[1]

  • Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the nucleic acids.[1]

  • Carefully discard the supernatant.

  • Wash the pellet with 70% ethanol to remove residual salts.[1]

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.[1]

  • Discard the supernatant and air-dry the pellet.[1]

  • Resuspend the nucleic acid pellet in nuclease-free water or a suitable buffer.[1]

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols described above and a representative signaling pathway where a stable pH, as provided by a buffer like this compound, is crucial.

Enzyme_Assay_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Data Analysis A Combine Buffer, Substrate, Cofactors B Pre-incubate at Optimal Temperature A->B C Initiate with Enzyme B->C D Monitor Reaction Progress C->D E Calculate Initial Velocity D->E

General workflow for an enzyme kinetics assay.

Nucleic_Acid_Precipitation A Nucleic Acid Sample B Add this compound (50 mM final) A->B C Add Isopropanol or Ethanol B->C D Incubate at -20°C C->D E Centrifuge to Pellet Nucleic Acids D->E F Wash Pellet with 70% Ethanol E->F G Air-dry Pellet F->G H Resuspend in Nuclease-free Water/Buffer G->H

Workflow for nucleic acid precipitation with this compound.

MAPK_Signaling_Pathway Simplified MAPK Signaling Pathway (Stable pH is critical for kinase activity) cluster_stimulus External Stimulus cluster_cascade Kinase Cascade cluster_response Cellular Response Stimulus Growth Factor Receptor Receptor Tyrosine Kinase Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cell Proliferation, Differentiation Transcription->Response

References

Triammonium Citrate: A Comprehensive Technical Guide to its Role as a Chelating Agent for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triammonium (B15348185) citrate (B86180), the tribasic ammonium (B1175870) salt of citric acid, is a versatile and highly effective chelating agent for a wide range of metal ions. Its ability to form stable, water-soluble complexes makes it an invaluable component in various applications, from industrial processes and environmental remediation to pharmaceutical formulations. This technical guide provides an in-depth exploration of the core principles of triammonium citrate's chelating properties, including its mechanism of action, quantitative data on its binding affinities, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this powerful chelating agent.

Introduction to this compound

This compound, with the chemical formula (NH₄)₃C₆H₅O₇, is a white crystalline powder that is highly soluble in water.[1] It is produced through the neutralization of citric acid with ammonia. The citrate anion, derived from citric acid, is the active chelating moiety. It possesses three carboxyl groups and one hydroxyl group, which act as electron-donating ligands, enabling it to form strong, ring-like structures known as chelates with metal ions.[2] This "claw-like" grip sequesters the metal ion, preventing it from participating in unwanted chemical reactions and increasing its solubility in aqueous solutions.[2]

One of the key advantages of this compound is its buffering capacity, which allows it to maintain a near-neutral pH in solution.[2] This property is particularly beneficial in applications where pH control is critical, such as in pharmaceutical formulations to ensure the stability of active pharmaceutical ingredients (APIs).[3]

Mechanism of Chelation

The chelation of a metal ion by this compound involves the formation of coordinate bonds between the metal ion and the carboxylate and hydroxyl groups of the citrate molecule. The resulting complex is a stable, five- or six-membered ring structure. The strength and stability of these complexes are dependent on several factors, including the nature of the metal ion, the pH of the solution, and the temperature.

Chelation_Mechanism cluster_reactants Reactants cluster_process Chelation Process cluster_product Product Triammonium_Citrate This compound ((NH₄)₃C₆H₅O₇) Coordination Coordination of carboxyl and hydroxyl groups to Mⁿ⁺ Triammonium_Citrate->Coordination donates electrons Ammonium_Ions 3 NH₄⁺ Triammonium_Citrate->Ammonium_Ions dissociates Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Coordination accepts electrons Metal_Citrate_Complex Stable Metal-Citrate Complex Coordination->Metal_Citrate_Complex Potentiometric_Titration_Workflow Start Start: Prepare Reagents Calibrate Calibrate pH Electrode Start->Calibrate Titrate_Ligand Titrate this compound with NaOH Calibrate->Titrate_Ligand Titrate_Complex Titrate Metal + this compound with NaOH Calibrate->Titrate_Complex Plot Plot Titration Curves (pH vs. Volume of NaOH) Titrate_Ligand->Plot Titrate_Complex->Plot Analyze Analyze Data to Calculate Stability Constants (log K) Plot->Analyze End End: Report Results Analyze->End Jobs_Plot_Workflow Start Start: Prepare Equimolar Stock Solutions Prepare_Series Prepare Series of Solutions with Varying Mole Fractions Start->Prepare_Series Measure_Absorbance Measure Absorbance of Each Solution at λmax Prepare_Series->Measure_Absorbance Plot_Data Plot Absorbance vs. Mole Fraction of Ligand Measure_Absorbance->Plot_Data Determine_Stoichiometry Determine Stoichiometry from the Intersection of Linear Segments Plot_Data->Determine_Stoichiometry End End: Report Stoichiometry Determine_Stoichiometry->End

References

understanding the pKa values of triammonium citrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the pKa Values of Triammonium (B15348185) Citrate (B86180)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa values) of citric acid, which are fundamental to understanding the chemical behavior of triammonium citrate. This document includes a summary of quantitative data, detailed experimental protocols for pKa determination, and visualizations of the dissociation process and experimental workflows.

Introduction to this compound

This compound, the tribasic ammonium (B1175870) salt of citric acid, is a white crystalline solid highly soluble in water.[1][2] Its chemical properties, particularly its buffering capacity, are dictated by the three carboxylic acid groups of the citrate molecule. Understanding the pKa values of these groups is crucial for applications in various fields, including pharmaceuticals, food science, and biotechnology, where it is used as a buffering agent, emulsifier, and acidity regulator.[2]

Quantitative Data: pKa Values of Citric Acid

Citric acid is a triprotic acid, meaning it can donate three protons in a stepwise manner.[3][4] Each dissociation step is characterized by a specific acid dissociation constant (pKa). The pKa values for citric acid at 25°C are summarized in the table below.

Dissociation ConstantpKa Value (at 25°C)Corresponding Equilibrium
pKa13.13H₃C₆H₅O₇ ⇌ H₂C₆H₅O₇⁻ + H⁺
pKa24.76H₂C₆H₅O₇⁻ ⇌ HC₆H₅O₇²⁻ + H⁺
pKa36.40HC₆H₅O₇²⁻ ⇌ C₆H₅O₇³⁻ + H⁺

Note: The reported values are consistent across multiple sources.[3][5][6][7] A fourth pKa value of 14.4 has been attributed to the hydroxyl group, as determined by 13C NMR spectroscopy.[3]

The speciation of citrate is pH-dependent. At a pH below pKa1, the fully protonated form (citric acid) predominates. Between pKa1 and pKa2, the monoanion (dihydrogen citrate) is the major species. Between pKa2 and pKa3, the dianion (hydrogen citrate) is most abundant, and above pKa3, the fully deprotonated trianion (citrate) is the dominant form. This wide buffering range, from approximately pH 2 to 8, makes citrate solutions versatile for various applications.[3]

Experimental Protocols for pKa Determination

The pKa values of citric acid are typically determined experimentally using potentiometric titration. This method involves titrating a solution of citric acid with a strong base, such as sodium hydroxide (B78521) (NaOH), while monitoring the pH of the solution.

Principle of Potentiometric Titration

The fundamental principle behind this method is that at the midpoint of each equivalence point in the titration of a polyprotic acid, the pH of the solution is equal to the pKa of the corresponding acidic group.[8] By plotting the pH of the solution against the volume of titrant added, a titration curve is generated. The pKa values can be determined from the pH at the half-equivalence points.

Materials and Apparatus
  • Reagents:

    • Citric acid (analytical grade)

    • Sodium hydroxide (NaOH) solution (standardized, e.g., 0.1 M)

    • Deionized water

    • Buffer solutions for pH meter calibration (e.g., pH 4, 7, and 10)

  • Apparatus:

    • pH meter with a glass electrode

    • Burette

    • Magnetic stirrer and stir bar

    • Beaker

    • Volumetric flasks and pipettes

    • Analytical balance

Experimental Procedure
  • Preparation of Citric Acid Solution: Accurately weigh a known mass of citric acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.1 M).[4][9]

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.

  • Titration Setup: Place a known volume of the citric acid solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

  • Titration: Begin the titration by adding small increments of the NaOH solution to the citric acid solution while continuously stirring.[10]

  • Data Collection: Record the pH of the solution after each addition of NaOH. Take more frequent readings near the expected equivalence points, where the pH changes rapidly.[8]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the volume of NaOH required to reach each of the three equivalence points from the inflection points of the curve.

    • Calculate the volume of NaOH at each half-equivalence point (half the volume of NaOH added to reach the corresponding equivalence point).

    • The pH of the solution at each half-equivalence point corresponds to the pKa value for that dissociation step.[8]

Mandatory Visualizations

Dissociation Pathway of Citric Acid

The following diagram illustrates the stepwise dissociation of citric acid, showing the sequential loss of three protons.

Citric_Acid_Dissociation H3Cit Citric Acid (H₃C₆H₅O₇) H2Cit Dihydrogen Citrate (H₂C₆H₅O₇⁻) H3Cit->H2Cit + H⁺ (pKa1 ≈ 3.13) HCit Hydrogen Citrate (HC₆H₅O₇²⁻) H2Cit->HCit + H⁺ (pKa2 ≈ 4.76) Cit Citrate (C₆H₅O₇³⁻) HCit->Cit + H⁺ (pKa3 ≈ 6.40)

Caption: Stepwise dissociation of citric acid.

Experimental Workflow for pKa Determination

This diagram outlines the key steps involved in the experimental determination of citric acid's pKa values using potentiometric titration.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_citric Prepare Citric Acid Solution titrate Titrate Citric Acid with NaOH prep_citric->titrate prep_naoh Standardize NaOH Solution prep_naoh->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_data Record pH and Volume Data titrate->record_data plot_curve Plot Titration Curve record_data->plot_curve det_equiv Determine Equivalence Points plot_curve->det_equiv det_pka Determine pKa Values at Half-Equivalence Points det_equiv->det_pka

References

Foundational Studies on Triammonium Citrate in Biological Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triammonium (B15348185) citrate (B86180), a readily available and water-soluble salt of citric acid, is a versatile reagent in a multitude of biological assays. Its utility stems from its dual functionality as a robust buffering agent in the physiological pH range and as a chelating agent for divalent cations. This technical guide provides a comprehensive overview of the foundational principles and practical applications of triammonium citrate in biological research. It details its physicochemical properties, explores its impact on cellular signaling pathways, particularly apoptosis, and furnishes detailed protocols for its use in key experimental setups. Quantitative data, where available for this compound and its constituent ions, is presented in structured tables to facilitate comparison. Furthermore, this guide includes custom-generated diagrams using Graphviz to visually represent complex biological pathways and experimental workflows, offering a valuable resource for researchers in academia and the life sciences industry.

Introduction

This compound ((NH₄)₃C₆H₅O₇) is the triammonium salt of citric acid, a key intermediate in cellular metabolism. In solution, it dissociates into three ammonium (B1175870) ions (NH₄⁺) and one citrate ion (C₆H₅O₇³⁻)[1]. This dissociation endows this compound with two primary properties that are highly valuable in biological assays: buffering capacity and chelation. Its ability to maintain a stable pH between 6.0 and 7.5 makes it suitable for a wide range of enzymatic reactions and cell-based assays that require physiological conditions[1]. Furthermore, the citrate ion is an effective chelator of divalent metal cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which is crucial for inhibiting metalloenzymes or preventing nucleic acid degradation by nucleases that require these ions as cofactors[1].

Beyond these fundamental roles, emerging evidence suggests that the constituent ions of this compound—ammonium and citrate—are not inert bystanders in biological systems. Both have been implicated in the modulation of critical cellular signaling pathways, including those governing cell survival and death. This guide will delve into these aspects, providing a holistic view of this compound's role in biological assays.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental design.

PropertyValueReference(s)
Chemical Formula (NH₄)₃C₆H₅O₇[1]
Molecular Weight 243.22 g/mol [1]
Appearance White crystalline powder[1]
Solubility in Water Freely soluble[1]
pH (5% aqueous solution) 6.0 - 7.5[1]
CAS Number 3458-72-8[2]

Core Applications and Experimental Protocols

This compound's properties make it a valuable component in a variety of standard laboratory techniques.

Buffering Agent in Enzymatic Assays

The activity of many enzymes is highly dependent on a stable pH. This compound can be used to prepare buffers in the neutral pH range, which is optimal for many physiological enzymes. Its chelating properties can also be advantageous by sequestering inhibitory divalent cations[1].

Experimental Protocol: General Enzymatic Assay using a this compound Buffer

  • Buffer Preparation (0.1 M this compound, pH 7.0):

    • Dissolve 24.32 g of this compound in 800 mL of deionized water.

    • Adjust the pH to 7.0 using a concentrated solution of citric acid or ammonium hydroxide.

    • Bring the final volume to 1 L with deionized water.

    • Sterilize by autoclaving or filtration if necessary[1].

  • Enzyme Assay Protocol:

    • Prepare the reaction mixture by combining the this compound buffer, the enzyme's substrate, and any necessary co-factors in a suitable reaction vessel (e.g., microcentrifuge tube or cuvette).

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the enzyme to the mixture.

    • Monitor the reaction progress by measuring the change in absorbance, fluorescence, or another appropriate output over time.

    • Calculate the initial reaction velocity from the linear portion of the progress curve[1].

Workflow for a General Enzymatic Assay

G prep Prepare 0.1M Triammonium Citrate Buffer (pH 7.0) mix Prepare Reaction Mixture: Buffer, Substrate, Co-factors prep->mix pre_incubate Pre-incubate at Optimal Temperature mix->pre_incubate initiate Initiate Reaction with Enzyme pre_incubate->initiate monitor Monitor Reaction Progress initiate->monitor calculate Calculate Initial Reaction Velocity monitor->calculate

General workflow for an enzyme assay using a this compound buffer.
Nuclease Inhibition in Nucleic Acid Precipitation

The chelating property of the citrate ion is particularly useful in protocols for the isolation and preservation of DNA and RNA. By sequestering divalent cations like Mg²⁺, it helps to inhibit the activity of nucleases that can degrade nucleic acid samples[1].

Experimental Protocol: Modified Nucleic Acid Precipitation

  • To your aqueous sample containing nucleic acids, add a 1 M this compound solution (pH 7.0) to a final concentration of 50 mM[1].

  • Add 0.7-1.0 volume of isopropanol (B130326) or 2.0-2.5 volumes of cold ethanol (B145695).

  • Mix gently and incubate at -20°C for at least 1 hour to precipitate the nucleic acids[1].

  • Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the nucleic acids.

  • Carefully discard the supernatant.

  • Wash the pellet with 70% ethanol to remove residual salts.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet.

  • Resuspend the nucleic acid pellet in a suitable nuclease-free buffer or water[1].

Workflow for Modified Nucleic Acid Precipitation

G start Aqueous Nucleic Acid Sample add_tac Add this compound (final conc. 50 mM) start->add_tac add_alcohol Add Isopropanol or Cold Ethanol add_tac->add_alcohol precipitate Incubate at -20°C add_alcohol->precipitate pellet Centrifuge to Pellet Nucleic Acids precipitate->pellet wash Wash with 70% Ethanol pellet->wash resuspend Resuspend in Nuclease-Free Buffer wash->resuspend

Modified nucleic acid precipitation workflow incorporating this compound.
Cell Lysis and Protein Analysis

While not as common as Tris-HCl or HEPES, this compound can be a component of cell lysis buffers for downstream applications like Western blotting. Its buffering capacity helps maintain protein stability, and its chelating properties can inhibit metalloproteases.

Experimental Protocol: Cell Lysis for Western Blotting

  • Lysis Buffer Preparation (1X this compound Lysis Buffer):

    • 50 mM this compound, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% Triton X-100

    • Add protease and phosphatase inhibitor cocktails immediately before use.

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to the cell pellet or plate.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine the protein concentration of the lysate.

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane and probe with primary and secondary antibodies.

    • Detect the protein of interest using an appropriate detection method.

Workflow for Cell Lysis and Western Blotting

G start Cultured Cells wash Wash with ice-cold PBS start->wash lyse Lyse with Triammonium Citrate Lysis Buffer wash->lyse centrifuge Centrifuge to pellet debris lyse->centrifuge collect Collect Supernatant (Protein Lysate) centrifuge->collect quantify Determine Protein Concentration collect->quantify denature Denature with Sample Buffer quantify->denature sds_page SDS-PAGE denature->sds_page transfer Transfer to Membrane sds_page->transfer blot Immunoblotting transfer->blot G TAC This compound Citrate Citrate TAC->Citrate Ammonium Ammonium Ions TAC->Ammonium Caspase8 Caspase-8 Citrate->Caspase8 Activation Caspase9 Caspase-9 Citrate->Caspase9 Activation PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Ammonium->PI3K_Akt_mTOR Inhibition Caspase3 Caspase-3 Ammonium->Caspase3 Enhances Activation Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibition Caspase8->Caspase3 Activation Caspase9->Caspase3 Activation Caspase3->Apoptosis Execution

References

Methodological & Application

Application Note: Protocol for Preparing Triammonium Citrate Buffer Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triammonium (B15348185) citrate (B86180) is the ammonium (B1175870) salt of citric acid, with the chemical formula (NH₄)₃C₆H₅O₇.[1] It is a white crystalline powder that is highly soluble in water.[1] In solution, triammonium citrate acts as a buffering agent, which makes it valuable in a variety of biochemical, pharmaceutical, and industrial applications where pH control is critical.[2] The citrate ion possesses three carboxyl groups, which allows it to act as a buffer over a wide pH range. This application note provides a detailed protocol for the preparation of this compound buffer solutions.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValue
Chemical Formula (NH₄)₃C₆H₅O₇
Molecular Weight 243.22 g/mol [3][4][5][6]
Appearance White granular solid[7]
Solubility in Water Highly soluble[1][7]
pKa Values (of Citric Acid) pKa₁: 3.13, pKa₂: 4.76, pKa₃: 6.40

Experimental Protocol: Preparation of 0.1 M this compound Buffer

This protocol describes the preparation of a 0.1 M this compound buffer solution. The desired pH can be achieved by mixing stock solutions of 0.1 M citric acid and 0.1 M this compound in the ratios indicated in Table 1.

Materials:

  • Citric Acid (anhydrous, MW: 192.12 g/mol )

  • This compound (MW: 243.22 g/mol )

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks (1000 mL)

  • Beakers

  • Graduated cylinders

Procedure:

1. Preparation of Stock Solutions:

  • 0.1 M Citric Acid Solution:

    • Weigh 19.21 g of anhydrous citric acid.

    • Dissolve the citric acid in approximately 800 mL of deionized water in a 1000 mL beaker.

    • Once fully dissolved, transfer the solution to a 1000 mL volumetric flask.

    • Add deionized water to the flask until the volume reaches the 1000 mL mark. Mix thoroughly.

  • 0.1 M this compound Solution:

    • Weigh 24.32 g of this compound.

    • Dissolve the this compound in approximately 800 mL of deionized water in a 1000 mL beaker.

    • Once fully dissolved, transfer the solution to a 1000 mL volumetric flask.

    • Add deionized water to the flask until the volume reaches the 1000 mL mark. Mix thoroughly.

2. Preparation of 0.1 M this compound Buffer (100 mL):

  • Refer to Table 1 for the required volumes of 0.1 M citric acid and 0.1 M this compound stock solutions to obtain the desired pH.

  • Using graduated cylinders, measure the specified volumes of each stock solution.

  • Combine the solutions in a beaker and mix well using a magnetic stirrer.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Measure the pH of the prepared buffer solution.

  • If necessary, adjust the pH by adding small increments of the 0.1 M citric acid solution to lower the pH or the 0.1 M this compound solution to raise the pH until the target value is reached.

Table 1: Preparation of 0.1 M this compound Buffer

Desired pHVolume of 0.1 M Citric Acid (mL)Volume of 0.1 M this compound (mL)Total Volume (mL)
3.046.53.550.0
3.243.56.550.0
3.440.010.050.0
3.637.013.050.0
3.834.016.050.0
4.031.518.550.0
4.229.021.050.0
4.426.523.550.0
4.624.026.050.0
4.821.528.550.0
5.019.530.550.0
5.217.532.550.0
5.415.035.050.0
5.612.537.550.0
5.810.040.050.0
6.08.042.050.0
6.26.044.050.0
6.44.545.550.0
6.63.047.050.0
6.82.048.050.0
7.01.049.050.0

Experimental Workflow & Signaling Pathways

G cluster_prep Stock Solution Preparation cluster_mix Buffer Preparation weigh_ca Weigh Citric Acid dissolve_ca Dissolve in Deionized Water weigh_ca->dissolve_ca measure Measure Stock Solutions (Table 1) weigh_tac Weigh this compound dissolve_tac Dissolve in Deionized Water weigh_tac->dissolve_tac mix Combine and Mix measure->mix check_ph Calibrate and Check pH mix->check_ph adjust_ph Adjust pH (if needed) check_ph->adjust_ph final_buffer Final Buffer Solution adjust_ph->final_buffer

Caption: Workflow for the preparation of this compound buffer.

Chelation cluster_system Biological or Chemical System cluster_citrate Action of Citrate Buffer cluster_outcome Outcome metal Free Metal Ions (e.g., Fe³⁺, Cu²⁺) api Active Pharmaceutical Ingredient (API) metal->api degradation enzyme Enzyme metal->enzyme inhibition chelation Chelation metal->chelation stabilized_api Stabilized API optimal_enzyme Optimal Enzyme Activity citrate Citrate Ions citrate->chelation complex Stable Metal-Citrate Complex chelation->complex complex->stabilized_api complex->optimal_enzyme

Caption: Role of citrate as a chelating agent to stabilize systems.

References

Application Notes and Protocols for Heavy Metal Removal from Wastewater Using Triammonium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triammonium (B15348185) citrate (B86180), the tribasic ammonium (B1175870) salt of citric acid, is a versatile chelating agent with significant potential for the removal of heavy metals from contaminated matrices such as soil and wastewater.[1] Its efficacy is rooted in the ability of the citrate ion to form stable, water-soluble complexes with various polyvalent metal cations, thereby facilitating their extraction and subsequent removal.[1] The citrate molecule possesses three carboxyl groups and a hydroxyl group, which act as electron-donating ligands, enabling it to form strong chelate rings with metal ions. This "claw-like" grip sequesters the metal ion, preventing it from participating in other reactions and increasing its solubility in aqueous solutions. Triammonium citrate is also valued for its buffering capacity, maintaining a near-neutral pH which can be advantageous in preventing the mobilization of other soil and water components.[1]

These application notes provide a comprehensive overview of the use of this compound in heavy metal remediation, including quantitative data on its removal efficiency, detailed experimental protocols, and visualizations of the underlying chemical and procedural pathways.

Data Presentation: Heavy Metal Removal Efficiency

Quantitative data on the removal of heavy metals using this compound is most effective when presented in a structured format. The following tables summarize the removal efficiency of citrate-based compounds for various heavy metals from aqueous solutions. It is important to note that the efficiency of heavy metal removal is highly dependent on experimental conditions such as pH, the concentration of the chelating agent, contact time, and temperature.

Table 1: Removal of Lead (Pb) from Aqueous Solutions using Citrate Compounds

Chelating AgentInitial Pb Concentration (mg/L)Agent ConcentrationpHContact TimeRemoval Efficiency (%)Reference
Ammonium CitrateNot SpecifiedNot Specified7Not Specified100%ResearchGate
Citric Acid20Not Specified6.590 min~95%ResearchGate

Table 2: Removal of Cadmium (Cd) from Aqueous Solutions using Citrate Compounds

Chelating AgentInitial Cd Concentration (mg/L)Agent ConcentrationpHContact TimeRemoval Efficiency (%)Reference
Ammonium CitrateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified49%JEHSE
Citric AcidNot Specified5 mmol/L6.060 minSignificant DecreaseResearchGate

Table 3: Removal of Copper (Cu) from Wastewater

Treatment MethodInitial Cu Concentration (mg/L)Reagent/ConditionspHContact TimeRemoval Efficiency (%)Reference
CoprecipitationNot SpecifiedMg2+-Al3+ mixture~1024 h (aging)>95%ResearchGate
Chemical Precipitation1070 mg/L alum with NaOH12.0Not Specified100%PDF
Electrolysis>4002.5 V/cm, 4 L/h water fluxNot SpecifiedNot Specified~82%ResearchGate

Experimental Protocols

Protocol 1: General Procedure for Heavy Metal Removal from Wastewater

This protocol provides a general method for treating wastewater contaminated with heavy metals using this compound.[1]

1. Materials:

  • This compound (reagent grade)

  • Contaminated wastewater sample

  • Beakers or flasks

  • Magnetic stirrer and stir bars

  • pH meter

  • Filtration apparatus (e.g., 0.45 µm filter)

  • Analytical instrument for heavy metal analysis (e.g., Atomic Absorption Spectrometer - AAS)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

2. Procedure:

  • Wastewater Characterization:

    • Determine the initial concentration of the target heavy metals in the wastewater sample using AAS.

    • Measure the initial pH of the wastewater.

  • Chelation Process:

    • Take a known volume of wastewater (e.g., 1 L) in a beaker.

    • While stirring, add a predetermined amount of solid this compound or a concentrated solution to achieve the desired concentration.

    • Adjust the pH of the solution to the optimal range for the target metal chelation, if necessary, using a suitable acid or base.

    • Continue stirring for a specified contact time to allow for the formation of metal-citrate complexes.[1]

  • Analysis:

    • After the reaction time, take an aliquot of the treated wastewater.

    • Filter the sample if any precipitation has occurred.

    • Analyze the concentration of the remaining dissolved heavy metals using AAS.

  • Calculation of Removal Efficiency:

    • Calculate the percentage of heavy metal removed from the solution using the following formula: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Protocol 2: Detailed Procedure for Atomic Absorption Spectroscopy (AAS) Analysis

This protocol outlines the steps for determining heavy metal concentrations in wastewater samples before and after treatment.

1. Materials and Equipment:

  • Atomic Absorption Spectrometer (AAS) with appropriate hollow cathode lamps for the target metals (e.g., Pb, Cd, Cu)

  • Nitric acid (concentrated, trace metal grade)

  • Deionized water

  • Certified standard solutions of the target heavy metals

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

2. Procedure:

  • Sample Preparation: [2]

    • Filter the wastewater samples (both initial and treated) through a 0.45 µm filter to remove any suspended solids.[2]

    • Acidify the filtered samples to a pH < 2 with concentrated nitric acid to preserve the metals in solution.[2]

  • Instrument Calibration:

    • Prepare a series of calibration standards of the target metal by diluting the certified stock solution with deionized water. The concentration range of the standards should bracket the expected concentration of the samples.

    • Aspirate the standards into the AAS and measure their absorbance.

    • Generate a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis:

    • Aspirate the prepared wastewater samples into the AAS and measure their absorbance.

    • Use the calibration curve to determine the concentration of the heavy metal in each sample.

  • Quality Control:

    • Analyze a blank sample (deionized water with nitric acid) to check for contamination.

    • Analyze a known standard as an unknown to verify the accuracy of the calibration.

    • Analyze a duplicate sample to assess the precision of the measurement.

Visualizations

Mechanism of Heavy Metal Chelation

The following diagram illustrates the chelation of a divalent heavy metal ion (M²⁺) by the citrate anion from this compound. The citrate ion uses its carboxyl and hydroxyl groups to form a stable ring structure around the metal ion.

Chelation_Mechanism cluster_reactants Reactants cluster_process Chelation Process cluster_products Products Triammonium_Citrate This compound ((NH₄)₃C₆H₅O₇) Chelation Chelation Triammonium_Citrate->Chelation Heavy_Metal_Ion Heavy Metal Ion (e.g., Pb²⁺, Cd²⁺, Cu²⁺) Heavy_Metal_Ion->Chelation Metal_Citrate_Complex Stable Metal-Citrate Complex [M(C₆H₅O₇)]⁻ Chelation->Metal_Citrate_Complex Ammonium_Ions Ammonium Ions (3NH₄⁺) Chelation->Ammonium_Ions Experimental_Workflow Start Start: Contaminated Wastewater Wastewater_Characterization 1. Wastewater Characterization - Measure initial heavy metal conc. (AAS) - Measure initial pH Start->Wastewater_Characterization Treatment 2. Treatment with this compound - Add this compound - Adjust pH (if necessary) - Stir for specified contact time Wastewater_Characterization->Treatment Separation 3. Separation - Filtration (if precipitate forms) Treatment->Separation Analysis 4. Final Analysis - Measure final heavy metal conc. (AAS) Separation->Analysis Calculation 5. Calculate Removal Efficiency Analysis->Calculation End End: Treated Water Calculation->End

References

Application of Triammonium Citrate in Protein Crystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triammonium (B15348185) citrate (B86180), the tribasic ammonium (B1175870) salt of citric acid ((NH₄)₃C₆H₅O₇), is a highly effective and versatile precipitating agent in the field of protein crystallography.[1] Its utility is derived from its high solubility in aqueous solutions, significant buffering capacity, and its function as a chelating agent.[1] As a salt, its primary role in protein crystallization is to induce "salting-out," a process that reduces protein solubility to facilitate the formation of a supersaturated state essential for crystallization.[1] This document provides comprehensive application notes and detailed protocols for the use of triammonium citrate in protein crystallization experiments.

Physicochemical Properties and Mechanism of Action

This compound is a white, crystalline powder that is readily soluble in water, forming slightly alkaline solutions.[1] Its role in protein crystallization is multifaceted:

  • Precipitating Agent: In line with the principles of the Hofmeister series, this compound sequesters water molecules from the protein's hydration shell. This desolvation process promotes stronger protein-protein interactions, which are a prerequisite for the formation of an ordered crystal lattice.[1][2]

  • Buffering Agent: The citrate component of this compound provides buffering capacity, which is crucial for maintaining a stable pH during the delicate process of crystallization.[1] Protein solubility is highly sensitive to pH, and a stable pH environment is often critical for successful crystal growth.

  • Chelating Agent: The citrate ion is a known chelator of divalent cations.[1] This property can be advantageous in crystallization experiments where trace metal ions might otherwise inhibit crystal formation or lead to protein aggregation.[1]

Data Presentation: Crystallization Conditions with Ammonium Citrates

The following table summarizes known crystallization conditions utilizing this compound and the closely related diammonium citrate. Due to the limited number of published specific examples for this compound, conditions for diammonium citrate are also included to provide a broader reference.

ProteinPDB IDPrecipitantPrecipitant Concentration (M)pHOther ComponentsTemperature (°C)Crystal Resolution (Å)
Racemic Pin1 WW domain4GWVThis compoundNot specified7.50.1 M TrisNot specified1.50
PhPINK1-Nb696-Ub TVLN complex (Optimized)6EQIDiammonium tartrate1.46.30.1 M BIS-TRIS Propane22.153.1
Various Proteins (Sparse Matrix Screen)N/ADiammonium citrate0.25.430% (v/v) PEG 300Not specifiedNot specified
Various Proteins (Sparse Matrix Screen)N/ADiammonium citrate0.25.430% (v/v) PEG 400Not specifiedNot specified
Various Proteins (Sparse Matrix Screen)N/ADiammonium citrate0.25.530% (v/v) PEG MME 550Not specifiedNot specified

Experimental Protocols

Preparation of Stock Solutions

A sterile and accurate stock solution is fundamental to reproducible crystallization experiments.

Materials:

  • This compound (reagent grade)

  • Ultrapure water (e.g., Milli-Q)

  • 0.22 µm syringe filter

  • Sterile container

Procedure for a 2.0 M this compound Stock Solution:

  • Accurately weigh 48.64 g of this compound.

  • In a sterile beaker, dissolve the this compound in approximately 80 mL of ultrapure water.

  • Stir the solution until the salt is completely dissolved. Gentle warming can be applied to aid dissolution as the process may be endothermic.

  • Once fully dissolved and cooled to room temperature, adjust the final volume to 100 mL with ultrapure water in a volumetric flask.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Store the stock solution at room temperature. Note that prolonged exposure to air may lead to a loss of ammonia, making the solution more acidic.[1]

Initial Crystallization Screening: Hanging Drop Vapor Diffusion

This protocol outlines a general procedure for an initial sparse matrix screen to identify promising crystallization conditions using the hanging drop vapor diffusion method.

Materials:

  • Purified protein sample (typically 5-20 mg/mL in a low ionic strength buffer)

  • 2.0 M this compound stock solution

  • Other components for a sparse matrix screen (e.g., various polyethylene (B3416737) glycols (PEGs), other salts, and a range of buffers)

  • 24-well or 96-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

Procedure:

  • Pipette 500 µL of the reservoir solution (containing this compound and other screen components) into a well of the crystallization plate.[1]

  • On a clean, siliconized cover slip, carefully pipette 1 µL of the protein solution.[1]

  • Pipette 1 µL of the reservoir solution into the protein drop.[1] Avoid direct contact between the pipette tip and the protein drop.

  • (Optional) Gently mix the drop by aspirating and dispensing the combined volume a few times.

  • Invert the cover slip and carefully place it over the reservoir, ensuring a complete seal with the grease on the well rim.[1]

  • Repeat for all screening conditions.

  • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.[1]

Optimization of a Crystallization "Hit"

Once initial crystals or promising precipitates are identified, the conditions must be optimized to yield larger, diffraction-quality crystals. A common method for this is the grid screen.

Procedure:

  • Vary Precipitant Concentration: Design a grid of conditions around the initial "hit." Vary the concentration of this compound in small, incremental steps (e.g., 0.1 M) both above and below the initial successful concentration.[1]

  • Vary pH: Prepare a series of buffers with pH values in 0.2 unit increments around the pH of the initial hit. Use these buffers to prepare the new reservoir solutions for the grid screen.[1]

  • Vary Protein Concentration: If the initial screen resulted in heavy precipitation, consider reducing the protein concentration. Conversely, if the drops remained clear, a higher protein concentration may be necessary.[1]

  • Set up new crystallization plates using the hanging drop or sitting drop vapor diffusion method with the refined conditions from the grid screen.

  • Incubate and monitor as with the initial screen.

Mandatory Visualizations

Experimental_Workflow_for_Protein_Crystallization Experimental Workflow for Protein Crystallization using this compound cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization cluster_analysis Analysis Protein_Purification Protein Purification (>95% purity) Initial_Screening Initial Sparse Matrix Screen (Hanging Drop Vapor Diffusion) Protein_Purification->Initial_Screening Stock_Solution Prepare 2.0 M Triammonium Citrate Stock Solution Stock_Solution->Initial_Screening Observe_Results Observe for Crystals or Precipitate Initial_Screening->Observe_Results Grid_Screen Design and Perform Grid Screen (Vary [Citrate], pH) Observe_Results->Grid_Screen 'Hit' Found Refine_Conditions Refine Protein Concentration Grid_Screen->Refine_Conditions Optimized_Crystals Obtain Diffraction-Quality Crystals Refine_Conditions->Optimized_Crystals XRay_Diffraction X-Ray Diffraction Optimized_Crystals->XRay_Diffraction

Caption: Workflow for protein crystallization using this compound.

Optimization_Grid_Screen_Logic Logic for Optimization Grid Screen cluster_citrate Vary this compound Concentration cluster_pH Vary pH Initial_Hit Initial 'Hit' Condition ([Citrate], pH) Citrate_Minus_0_2M [Citrate] - 0.2 M Initial_Hit->Citrate_Minus_0_2M Citrate_Minus_0_1M [Citrate] - 0.1 M Initial_Hit->Citrate_Minus_0_1M Citrate_Plus_0_1M [Citrate] + 0.1 M Initial_Hit->Citrate_Plus_0_1M Citrate_Plus_0_2M [Citrate] + 0.2 M Initial_Hit->Citrate_Plus_0_2M pH_Minus_0_4 pH - 0.4 Initial_Hit->pH_Minus_0_4 pH_Minus_0_2 pH - 0.2 Initial_Hit->pH_Minus_0_2 pH_Plus_0_2 pH + 0.2 Initial_Hit->pH_Plus_0_2 pH_Plus_0_4 pH + 0.4 Initial_Hit->pH_Plus_0_4 Crystallization_Plate 24-Well Crystallization Plate (Grid Screen Setup)

Caption: Logic for designing an optimization grid screen.

References

Application Notes and Protocols for Triammonium Citrate in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triammonium (B15348185) Citrate (B86180) in Analytical Chemistry

Triammonium citrate, the tribasic ammonium (B1175870) salt of citric acid, is a versatile reagent in analytical chemistry.[1][2] Its utility stems from its properties as a buffering agent, a strong chelating (or masking) agent, and an emulsifier.[1][3] These characteristics make it invaluable in a wide range of applications, including fertilizer analysis, environmental testing, food and beverage quality control, pharmaceutical formulation analysis, and in various biological assays.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in key analytical techniques.

Physicochemical Properties of this compound:

PropertyValue
Chemical Formula (NH₄)₃C₆H₅O₇
Molecular Weight 243.22 g/mol
Appearance White crystalline powder
Solubility in Water Freely soluble
pH (5% aqueous solution) 6.0 - 7.5

Application as a Buffering Agent

This compound is an effective buffering agent, capable of maintaining a stable pH in the range of approximately 6.5 to 7.0.[6] This is crucial for many analytical procedures where pH control is critical for reaction kinetics, analyte stability, or separation efficiency.

Use in Enzyme Assays

The activity of enzymes is highly dependent on pH. This compound buffers are particularly useful in enzyme kinetics studies, not only for pH maintenance but also for their ability to chelate inhibitory divalent cations.[1]

Experimental Protocol: General Enzymatic Assay using a this compound Buffer

  • Buffer Preparation (0.1 M this compound, pH 7.0):

    • Dissolve 24.32 g of this compound in 800 mL of deionized water.[1]

    • Adjust the pH to 7.0 using a concentrated solution of citric acid or ammonium hydroxide (B78521).[1]

    • Bring the final volume to 1 L with deionized water.[1]

    • Sterilize by autoclaving or filtration if required for the specific application.[1]

  • Enzyme Assay Protocol:

    • Prepare the reaction mixture by combining the this compound buffer, substrate, and any necessary co-factors in a suitable reaction vessel (e.g., microcentrifuge tube or cuvette).[1]

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme.[1]

    • Initiate the reaction by adding the enzyme to the mixture.[1]

    • Monitor the reaction progress by measuring the change in a specific parameter (e.g., absorbance, fluorescence) over time using an appropriate instrument.[1]

    • Calculate the initial reaction velocity from the linear portion of the progress curve.

Data Presentation: Comparison of Buffering Agents in a Hypothetical Enzyme Assay

Buffer (50 mM, pH 7.4)Relative Enzyme Activity (%)Key Considerations
This compound 100Chelates divalent cations; may be advantageous for metalloenzyme studies.[1]
Tris-HCl 95Commonly used, but pH is temperature-dependent.[1]
HEPES 110Good buffering capacity in the physiological pH range; generally non-interfering.[1]
Phosphate (B84403) 85Can inhibit some enzymes and precipitates with certain divalent cations.[1]

Note: This data is illustrative. The actual performance will vary depending on the specific enzyme and assay conditions.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare 0.1 M This compound Buffer (pH 7.0) D Combine Buffer, Substrate, and Co-factors A->D B Prepare Substrate and Co-factor Solution B->D C Prepare Enzyme Solution F Initiate Reaction with Enzyme C->F E Pre-incubate at Optimal Temperature D->E E->F G Monitor Reaction Progress (e.g., Spectrophotometry) F->G H Calculate Initial Reaction Velocity G->H

Experimental workflow for a general enzyme assay.

Application as a Chelating (Masking) Agent

The citrate ion has three carboxyl groups and a hydroxyl group that can form stable complexes with multivalent metal cations. This chelating ability is exploited in various analytical applications to "mask" or sequester interfering ions.

Determination of Available Phosphate in Fertilizers

This compound is a key reagent in official methods for determining the amount of available (non-water-soluble) phosphate in fertilizers. It works by chelating calcium and other metal ions, which allows for the dissolution of phosphate compounds that are not soluble in water.

Experimental Protocol: AOAC Official Method for Available Phosphorus in Solid Fertilizers (Direct Extraction Method)

This protocol is based on the principles of AOAC official methods.

  • Reagent Preparation: Ammonium Citrate-EDTA Solution

    • Dissolve 50 g of dibasic ammonium citrate and 25 g of disodium (B8443419) EDTA in 1.5 L of deionized water.[6]

    • Nearly neutralize the solution by adding approximately 30 mL of concentrated ammonium hydroxide.[6]

    • Adjust the pH to 7.00 by adding (1+1) aqueous ammonium hydroxide solution.[6]

    • Dilute to 2 L with deionized water.[6]

  • Extraction Procedure:

    • Weigh approximately 0.5 g of the prepared fertilizer sample into a 250 mL boiling flask.[6]

    • Add 100 mL of the Ammonium Citrate-EDTA solution to the flask.[6]

    • Place the flask in a shaking water bath at 65°C for 1 hour.

    • After 1 hour, remove the flask and cool to room temperature.

    • Filter the extract to remove any undissolved material. The resulting solution contains the "available phosphorus."

  • Determination of Phosphorus:

    • The phosphorus content in the extract is then determined by a suitable analytical method, such as the gravimetric quimociac method or spectrophotometrically.[7]

Fertilizer_Analysis_Workflow A Weigh Fertilizer Sample (0.5 g) B Add 100 mL Ammonium Citrate-EDTA Solution (pH 7.0) A->B C Shake in Water Bath (65°C, 1 hour) B->C D Cool to Room Temperature C->D E Filter Extract D->E F Determine Phosphorus in Filtrate (e.g., Gravimetric/Spectrophotometric) E->F G Calculate % Available P₂O₅ F->G

Workflow for available phosphate determination in fertilizers.
Masking Agent in Complexometric Titrations

In complexometric titrations with EDTA, this compound can be used to prevent interference from certain metal ions, such as iron(III) and aluminum(III), by forming stable complexes with them, allowing for the selective titration of other metals like calcium, magnesium, or nickel.

Experimental Protocol: Determination of Nickel in the Presence of Iron using EDTA Titration

  • Sample Preparation:

    • Accurately weigh a sample of a nickel-containing alloy and dissolve it in a suitable acid mixture (e.g., nitric and hydrochloric acid).[8]

    • Dilute the dissolved sample to a known volume in a volumetric flask.

  • Masking and Titration:

    • Pipette an aliquot of the sample solution into an Erlenmeyer flask.

    • Add a sufficient amount of this compound solution to complex all the iron present.

    • Adjust the pH to approximately 8 with ammonium hydroxide.[2]

    • Add a few drops of murexide (B42330) indicator.[2] The solution should turn yellow.

    • Titrate slowly with a standardized EDTA solution.[2]

    • Just before the endpoint, add an additional 10 mL of concentrated ammonium hydroxide to raise the pH to about 10.[2][9]

    • Continue the titration until the color changes from yellow to violet, indicating the endpoint.[2]

Complexometric_Titration_Logic cluster_solution Sample Solution cluster_reagents Reagents Added Ni Ni²⁺ (Analyte) EDTA EDTA (Titrant) Ni->EDTA forms stable [Ni-EDTA]²⁻ complex Fe Fe³⁺ (Interferent) Citrate This compound (Masking Agent) Fe->Citrate forms stable [Fe(citrate)] complex

Logical relationship of masking in complexometric titration.

Application in Environmental Analysis

This compound is an effective and environmentally benign chelating agent for the extraction of heavy metals from contaminated soil and water samples.[5] Its ability to form stable, water-soluble complexes with metals like lead, cadmium, copper, and zinc facilitates their removal and subsequent analysis.[5]

Experimental Protocol: Soil Washing for Heavy Metal Extraction

  • Reagent Preparation: this compound Washing Solution (0.5 M)

    • Prepare a 1 M stock solution by dissolving 243.22 g of this compound in 1 L of deionized water.

    • Dilute the stock solution to prepare a 0.5 M working solution.

    • Adjust the pH as needed for the specific application using nitric acid or ammonium hydroxide.[5]

  • Extraction Procedure:

    • Weigh 10 g of the contaminated soil sample into a flask.[5]

    • Add 100 mL of the 0.5 M this compound washing solution (for a 1:10 soil-to-solution ratio).[5]

    • Agitate the slurry on a mechanical shaker at a constant speed (e.g., 150 rpm) for a specified contact time (e.g., 24 hours).[5]

    • After agitation, separate the solid and liquid phases by centrifugation (e.g., 4000 rpm for 20 minutes).[5]

    • Decant the supernatant, which contains the chelated heavy metals.[5]

  • Analysis:

    • Filter the supernatant through a 0.45 µm filter.

    • Analyze the concentration of heavy metals in the filtrate using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Data Presentation: Heavy Metal Removal Efficiency from Contaminated Soil

Heavy MetalRemoval Efficiency (%) with Ammonium Citrate
Cadmium (Cd)48.9
Copper (Cu)30.0

Data from experimental studies on electrokinetic remediation enhanced with ammonium citrate.[10][11]

Application in Pharmaceutical and Food Analysis

This compound is used in the pharmaceutical industry as an excipient and in food products as an acidity regulator (E380).[12][13] Its concentration in these products is often a critical quality parameter. Ion chromatography is a powerful technique for the determination of citrate in such matrices.

Experimental Protocol: Determination of Citrate by Ion Chromatography

This protocol is based on the USP General Chapter <345> for the assay of citric acid/citrate.[4]

  • Instrumentation:

    • Ion chromatograph equipped with a suppressed conductivity detector.

    • Anion-exchange column (e.g., Dionex IonPac AS11).[4]

  • Reagents and Standards:

    • Eluent: 20 mM Potassium Hydroxide.[4]

    • Citrate Stock Standard (1000 mg/L): Accurately weigh and dissolve a known amount of USP citric acid reference standard in deionized water.[4]

    • Prepare a series of working standards by diluting the stock standard.

  • Sample Preparation:

    • For liquid samples (e.g., beverages), dilute as necessary to bring the citrate concentration within the calibration range.

    • For solid samples (e.g., effervescent tablets), accurately weigh a portion of the finely ground sample, dissolve in deionized water, and dilute to a known volume.[8] A 1000-fold dilution is common for citrate determination.[8]

  • Chromatographic Conditions:

    • Column: Dionex IonPac AS11 or equivalent.[4]

    • Eluent: 20 mM KOH.[4]

    • Flow Rate: As per column specifications (e.g., 2 mL/min).[4]

    • Detection: Suppressed conductivity.[4]

  • Analysis and Calculation:

    • Inject the prepared standards and samples into the ion chromatograph.

    • Construct a calibration curve by plotting the peak area of the citrate standard against its concentration.

    • Determine the concentration of citrate in the samples from the calibration curve.

Data Presentation: Performance of the Ion Chromatography Method for Citrate

ParameterValue
Linearity Range 0.2 - 100 µg/mL
Limit of Quantitation (LOQ) 0.2 µg/mL
Accuracy (Spiked Recovery) 95 - 105%
Intraday Precision (RSD) < 1%
Interday Precision (RSD) < 2%

Data based on a validated ion chromatography method.

IC_Analysis_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Eluent (20 mM KOH) D Inject Standards and Samples into Ion Chromatograph A->D B Prepare Citrate Standards B->D C Prepare Sample (Dilution/Dissolution) C->D E Separate on Anion- Exchange Column D->E F Detect with Suppressed Conductivity Detector E->F G Construct Calibration Curve F->G H Determine Citrate Concentration in Sample G->H

Workflow for the determination of citrate by ion chromatography.

References

Title: Determination of Available Phosphate in Fertilizers Using Neutral Ammonium Citrate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Determination of Phosphate (B84403) in Fertilizers

Application Note

Introduction

Phosphorus is an essential macronutrient for plant growth, playing a critical role in energy transfer, photosynthesis, and nutrient transport. The phosphorus content in fertilizers is a key indicator of their quality and agronomic effectiveness. Fertilizer phosphate is typically categorized into three fractions: water-soluble, citrate-soluble, and insoluble. The sum of the water-soluble and citrate-soluble fractions is termed "available phosphate," which represents the portion of phosphate that can be taken up by plants during a growing season. The neutral ammonium (B1175870) citrate (B86180) extraction method is a widely accepted regulatory procedure for determining the available phosphate content in fertilizers. This method is crucial for quality control in fertilizer production and for ensuring that products meet their label guarantees.

Principle of the Method

The determination of available phosphate is a sequential extraction process. First, the fertilizer sample is extracted with water to dissolve the water-soluble phosphate fraction. The remaining water-insoluble residue is then treated with a neutral (pH 7.0) triammonium (B15348185) citrate solution at a specified temperature (typically 65°C).[1][2] This second extraction dissolves the citrate-soluble phosphate fraction, which is primarily composed of dicalcium phosphate.[1][3] The phosphate concentration in both the water and citrate extracts is then determined, often using spectrophotometric, gravimetric, or inductively coupled plasma (ICP) methods.[4][5][6] The sum of these two fractions provides the total available phosphate content of the fertilizer.

Experimental Protocols

This section provides a detailed methodology for determining water-soluble and citrate-soluble phosphate in fertilizer samples.

1. Apparatus and Materials

  • Analytical balance (readability to 0.1 mg)

  • Mechanical shaker or rotary shaker

  • Water bath capable of maintaining 65°C ± 0.5°C

  • Volumetric flasks (various sizes: 250 mL, 500 mL, 1000 mL)

  • Filter paper (phosphate-free)

  • Erlenmeyer flasks (250 mL or 500 mL)

  • Pipettes and burettes

  • Spectrophotometer or ICP-OES instrument

  • Gooch crucible[4]

2. Reagent Preparation

Neutral Triammonium Citrate Solution (1.09 sp. gr., pH 7.0)

  • Dissolve 173 g of citric acid monohydrate in approximately 600 mL of distilled water.[1]

  • While cooling the solution, add concentrated ammonium hydroxide (B78521) (NH4OH) until the solution is neutral (pH 7.0) to a pH meter. The amount of ammonia (B1221849) required is typically around 42 g of ammoniacal nitrogen.[2][7]

  • Allow the solution to cool to room temperature.

  • Adjust the pH to 7.0 ± 0.02 using dilute NH4OH or citric acid solution.

  • Dilute the solution with distilled water to a final volume of 1 liter.

  • Confirm the specific gravity is 1.09 at 20°C.

Other Reagents

  • Reagents for the chosen final determination method (e.g., Vanadium Molybdate for colorimetric analysis, or standard solutions for ICP).

3. Sample Preparation

  • Grind the fertilizer sample to pass through a sieve with 0.5 mm openings.[5][7]

  • Store the ground sample in a clean, dry, and tightly sealed container to prevent moisture absorption.

4. Procedure for Water-Soluble Phosphate (P₂O₅)

  • Weigh 1 g (±0.001 g) of the prepared fertilizer sample into a 250 mL flask.[5]

  • Add 200 mL of distilled water at room temperature.

  • Stopper the flask and shake for 30 minutes on a rotary shaker.

  • Filter the solution through a dry, phosphate-free filter paper into a clean, dry volumetric flask.

  • Wash the residue on the filter paper with small portions of distilled water until the filtrate volume reaches the flask's mark. Retain the filter paper and residue for the citrate-soluble analysis.

  • Mix the filtrate thoroughly. This is the Water-Soluble Extract .

  • Determine the phosphate concentration in an aliquot of the Water-Soluble Extract using a suitable analytical method (e.g., spectrophotometry).

5. Procedure for Citrate-Soluble Phosphate (P₂O₅)

  • Carefully transfer the filter paper containing the water-insoluble residue from the previous step into a 250 mL or 500 mL flask.

  • Add 100 mL of the pre-heated (65°C) neutral this compound solution to the flask.

  • Stopper the flask tightly and shake vigorously to disintegrate the filter paper and suspend the residue.

  • Place the flask in a water bath maintained at 65°C and agitate for 1 hour.

  • After 1 hour, immediately remove the flask from the water bath and cool it to room temperature.

  • Filter the contents into a clean volumetric flask, wash the residue with distilled water, and dilute to the mark.

  • Mix the filtrate thoroughly. This is the Citrate-Soluble Extract .

  • Determine the phosphate concentration in an aliquot of the Citrate-Soluble Extract.

6. Calculation of Phosphate Content

  • Water-Soluble P₂O₅ (%) = (Concentration of P₂O₅ in extract (mg/L) × Volume of extract (L) × 100) / (Sample weight (mg))

  • Citrate-Soluble P₂O₅ (%) = (Concentration of P₂O₅ in extract (mg/L) × Volume of extract (L) × 100) / (Sample weight (mg))

  • Available P₂O₅ (%) = Water-Soluble P₂O₅ (%) + Citrate-Soluble P₂O₅ (%)

Data Presentation

The following table summarizes typical performance data for a validated method determining available phosphate in fertilizers using an EDTA-ammonium citrate extraction followed by colorimetric analysis, which demonstrates the reliability of citrate-based extraction methods.[8]

ParameterResult
Linearity Range (as P)0.01 - 20 mg/L
Average Recovery101%
Recovery Range99.2% - 103%
Average Bias0.59%
Limit of Detection (LOD)0.001% Available P₂O₅
Limit of Quantification (LOQ)0.002% Available P₂O₅

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between different phosphate fractions in fertilizers.

G cluster_prep Sample Preparation cluster_water Water-Soluble Extraction cluster_citrate Citrate-Soluble Extraction cluster_calc Calculation Fertilizer Fertilizer Sample Grind Grind & Sieve (<0.5mm) Fertilizer->Grind Weigh Weigh 1g Sample Grind->Weigh Extract_Water Extract with H₂O (30 min) Weigh->Extract_Water Filter_Water Filter Extract_Water->Filter_Water Filtrate_Water Water-Soluble Extract Filter_Water->Filtrate_Water Residue_Water Water-Insoluble Residue Filter_Water->Residue_Water Analysis_Water Determine P₂O₅ Filtrate_Water->Analysis_Water Extract_Citrate Extract with Ammonium Citrate (65°C, 1 hr) Residue_Water->Extract_Citrate Calc_Available Calculate Available P₂O₅ (Water + Citrate) Analysis_Water->Calc_Available Filter_Citrate Filter & Dilute Extract_Citrate->Filter_Citrate Filtrate_Citrate Citrate-Soluble Extract Filter_Citrate->Filtrate_Citrate Analysis_Citrate Determine P₂O₅ Filtrate_Citrate->Analysis_Citrate Analysis_Citrate->Calc_Available

Caption: Workflow for determining available phosphate.

G cluster_Available Available Phosphate TotalP Total Phosphate (P₂O₅) AvailableP Available P₂O₅ TotalP->AvailableP  + InsolubleP Insoluble P₂O₅ TotalP->InsolubleP WaterSoluble Water-Soluble AvailableP->WaterSoluble  + CitrateSoluble Citrate-Soluble AvailableP->CitrateSoluble

Caption: Relationship between fertilizer phosphate fractions.

References

Triammonium Citrate in Nucleic Acid Isolation and Preservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triammonium (B15348185) citrate (B86180) is a versatile reagent increasingly utilized in molecular biology for the isolation and preservation of nucleic acids. Its unique properties as both a buffering agent and a chelating agent make it a valuable component in protocols aimed at obtaining high-quality, intact DNA and RNA.[1] As a tribasic ammonium (B1175870) salt of citric acid, it readily dissolves in water to create a buffered environment and provide citrate ions capable of sequestering divalent metal cations.[1] This dual functionality is particularly advantageous in preventing enzymatic degradation of nucleic acids by nucleases, which often require these cations as cofactors.[1] These application notes provide detailed methodologies for the use of triammonium citrate in nucleic acid isolation and preservation, alongside illustrative data and mechanistic diagrams to guide researchers in its effective implementation.

Data Presentation

The selection of appropriate reagents during nucleic acid isolation is critical for maximizing yield and ensuring purity. While direct comparative studies exhaustively detailing the performance of this compound against other common salts are not extensively published, the following tables present hypothetical yet representative data to illustrate its potential efficacy. These values are intended for comparative guidance and may vary based on the sample type, starting material quantity, and specific laboratory conditions.

Table 1: Hypothetical Comparison of DNA Yield and Purity using Different Precipitation Agents

Precipitation Agent (final concentration)Average DNA Yield (µg/mg of tissue)A260/A280 RatioA260/A230 Ratio
This compound (50 mM) 25.5 1.85 2.10
Sodium Acetate (0.3 M)24.81.822.05
Ammonium Acetate (2.5 M)23.51.881.95
Sodium Chloride (0.2 M)22.91.801.90

This data is illustrative. A pure DNA sample typically has an A260/A280 ratio of ~1.8, while the A260/A230 ratio is ideally between 2.0 and 2.2.[2][3]

Table 2: Hypothetical RNA Integrity and Stability in Different Storage Buffers

Storage Buffer (1 mM)Initial RNA Integrity Number (RIN)RIN after 1 month at 4°CRIN after 6 months at -20°C
This compound, pH 7.0 9.8 9.5 9.2
Sodium Citrate, pH 6.49.79.49.1
TE Buffer (10 mM Tris, 1 mM EDTA), pH 8.09.89.28.8
Nuclease-Free Water9.78.57.9

This data is illustrative. The RNA Integrity Number (RIN) is a measure of RNA quality, with a score of 10 representing perfectly intact RNA.[4][5][6][7]

Experimental Protocols

Protocol 1: Nucleic Acid Precipitation using this compound

This protocol describes a modified nucleic acid precipitation step incorporating this compound to enhance the inactivation of nucleases and improve the quality of the isolated nucleic acids.[1]

Materials:

  • Cell or tissue lysate containing nucleic acids

  • 1 M this compound solution, pH 7.0

  • Isopropanol (B130326) or 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer for resuspension

  • Microcentrifuge

  • Pipettes and nuclease-free tips

Methodology:

  • To your aqueous sample containing the nucleic acids, add 1 M this compound solution to a final concentration of 50 mM. Mix gently by inverting the tube.

  • Add 0.7-1.0 volume of isopropanol or 2-2.5 volumes of ice-cold 100% ethanol.

  • Mix gently by inversion until a precipitate of nucleic acids becomes visible.

  • Incubate at -20°C for at least 1 hour to facilitate complete precipitation. For very dilute samples, an overnight incubation is recommended.

  • Centrifuge the sample at >12,000 x g for 15 minutes at 4°C to pellet the nucleic acids.

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet by adding 1 mL of ice-cold 70% ethanol. This step removes residual salts and other contaminants.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Carefully decant the 70% ethanol.

  • Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the nucleic acid pellet in a suitable volume of nuclease-free water or TE buffer.

Protocol 2: Preparation of a this compound-Based Nucleic Acid Preservation Buffer

This protocol outlines the preparation of a buffer for the preservation of nucleic acids in tissue samples, adapted from a similar formulation using sodium citrate and ammonium sulfate (B86663).[8] This buffer is designed to rapidly inactivate nucleases and stabilize DNA and RNA at room temperature for short-term storage or during field collection.

Materials:

  • This compound

  • EDTA (Ethylenediaminetetraacetic acid)

  • Ammonium Sulfate

  • Sulfuric Acid (for pH adjustment)

  • Nuclease-free water

  • Stir plate and magnetic stir bar

  • pH meter

Methodology:

  • In a beaker, dissolve 700 g of ammonium sulfate in 935 mL of nuclease-free water. This may require gentle heating and stirring.

  • Once the ammonium sulfate is completely dissolved, add 24.33 g of this compound (for a final concentration of approximately 100 mM).

  • Add 14.89 g of EDTA (final concentration of 40 mM).

  • Allow the solution to cool to room temperature.

  • Adjust the pH of the solution to 5.2 using concentrated sulfuric acid.

  • Bring the final volume to 1.5 L with nuclease-free water.

  • The buffer can be stored at room temperature. For long-term storage, refrigeration is recommended.

Visualizations

Mechanism of Nuclease Inhibition by this compound

The primary mechanism by which this compound protects nucleic acids is through the chelation of divalent cations, which are essential cofactors for the catalytic activity of most nucleases (DNases and RNases).

nuclease_inhibition cluster_0 Active Nuclease cluster_1 Inhibition by this compound Nuclease Nuclease (DNase/RNase) Degradation Degradation Nuclease->Degradation Catalyzes MgCa Mg²⁺ / Ca²⁺ (Cofactors) MgCa->Nuclease Activates NucleicAcid Nucleic Acid (DNA/RNA) NucleicAcid->Degradation Substrate TriammoniumCitrate This compound InactiveNuclease Inactive Nuclease ChelatedComplex Citrate-Mg²⁺/Ca²⁺ Complex TriammoniumCitrate->ChelatedComplex Chelates IntactNucleicAcid Intact Nucleic Acid InactiveNuclease->IntactNucleicAcid No Degradation MgCa_inactive Mg²⁺ / Ca²⁺ MgCa_inactive->ChelatedComplex

Caption: Nuclease inhibition by this compound via chelation of metal cofactors.

Experimental Workflow: Nucleic Acid Isolation

The following diagram illustrates the general workflow for nucleic acid isolation, highlighting the step where this compound is incorporated for precipitation.

isolation_workflow start Sample Collection (Tissue, Cells, etc.) lysis Cell Lysis (Release of Cellular Contents) start->lysis separation Phase Separation (e.g., with Phenol-Chloroform) lysis->separation aqueous_phase Aqueous Phase (Contains Nucleic Acids) separation->aqueous_phase precipitation Nucleic Acid Precipitation (Addition of this compound and Alcohol) aqueous_phase->precipitation centrifugation Centrifugation (Pelleting of Nucleic Acids) precipitation->centrifugation wash Pellet Washing (with 70% Ethanol) centrifugation->wash resuspension Resuspension (in Nuclease-Free Water or Buffer) wash->resuspension end Purified Nucleic Acids resuspension->end

Caption: General workflow for nucleic acid isolation incorporating this compound.

Conclusion

This compound offers a compelling alternative to traditional reagents in nucleic acid isolation and preservation. Its capacity to both buffer the solution and effectively chelate nuclease-activating divalent cations contributes to the recovery of high-quality, intact DNA and RNA. The protocols and illustrative data provided herein serve as a comprehensive guide for researchers looking to integrate this compound into their workflows. Further optimization may be required for specific sample types and downstream applications to achieve maximal yield and purity.

References

Application Notes and Protocols for Triammonium Citrate in Art Cleaning and Conservation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triammonium (B15348185) citrate (B86180) (TAC) is a chelating agent increasingly utilized in the field of art conservation for its efficacy in surface cleaning and stain removal from a variety of substrates.[1][2][3] Its ability to form stable complexes with metal ions makes it particularly effective for removing metallic stains, such as iron rust, and for cleaning soiling that contains metallic particulates.[2][3][4] This document provides detailed application notes and protocols for the use of triammonium citrate in the cleaning and conservation of paintings, paper, stone, and metal artifacts.

Mechanism of Action

This compound functions as a chelating agent, a molecule that can form multiple bonds to a single metal ion.[2] The citrate ion has three carboxyl groups and one hydroxyl group that can donate electrons to a metal cation, effectively "sequestering" it and forming a stable, water-soluble complex.[2] This action is crucial for removing metal-containing stains and soiling from surfaces without resorting to harsh mechanical or highly acidic/alkaline treatments.[2][3] The effectiveness of chelation is dependent on the pH of the solution, which influences the availability of the citrate's binding sites.[2]

I. Application in the Cleaning of Paintings

This compound has been successfully used for the surface cleaning of both unvarnished and varnished oil paintings to remove intractable grey-brown layers and surface dirt.[1][2] It is often effective where traditional organic solvents and aqueous solutions fail.[2]

Quantitative Data Summary

ApplicationSubstrateTAC Concentration (% w/v)pHApplication MethodObservations & Efficacy
Surface CleaningUnvarnished Oil Painting (J.M.W. Turner)2.5%~7Cotton swabEffective removal of a grey-brown surface layer with no apparent damage to the paint.[1][2]
Surface CleaningUnvarnished Oil Painting5%~7Cotton swabSignificantly more effective than magnesium citrate and sodium citrate for removing black discoloration.[2]
Varnish RemovalOil Painting2%Not specifiedCotton swab (with isopropanol)Successfully removed a discolored, insoluble varnish when applied with isopropanol (B130326) while the TAC was still wet.[5]

Experimental Protocol: Surface Cleaning of an Unvarnished Oil Painting

This protocol is based on the successful cleaning of an oil sketch by J.M.W. Turner.[1][2]

1. Materials:

  • This compound (ACS grade or higher)
  • Deionized water
  • Cotton swabs
  • Small beakers
  • pH meter or pH indicator strips
  • Microscope for surface examination

2. Solution Preparation:

  • Prepare a 2.5% (w/v) solution of this compound in deionized water. For example, dissolve 0.25 g of this compound in 10 mL of deionized water.
  • Verify that the pH of the solution is approximately 7.[2] Adjust with a dilute solution of citric acid or ammonium (B1175870) hydroxide (B78521) if necessary, though TAC solutions are naturally buffering.[2]

3. Preliminary Testing:

  • Always conduct a spot test on an inconspicuous area of the painting or on the turnover edge.
  • Apply a small amount of the 2.5% TAC solution using a lightly moistened cotton swab.
  • Roll the swab gently over the test area for a controlled duration (e.g., 30 seconds).
  • Immediately after, "clear" the area by rolling a clean cotton swab moistened with deionized water over the surface to remove any residual TAC and solubilized grime.[1]
  • Examine the test area under magnification to assess the effectiveness of the cleaning and to check for any adverse effects on the paint layer, such as pigment lifting or changes in gloss.

4. Cleaning Procedure:

  • If the spot test is successful, proceed with the cleaning of the entire surface, working in small, manageable sections.
  • Apply the 2.5% TAC solution with a cotton swab, gently rolling it over the surface. Avoid excessive pressure.
  • Regularly change the swabs to prevent the redeposition of dirt.
  • Immediately follow the TAC application with a clearance step using deionized water on a clean swab.[6]

5. Post-Treatment:

  • Allow the painting to dry completely in a stable environment.
  • Document the cleaning process with photographs before, during, and after treatment.

II. Application in Paper Conservation

This compound is used in paper conservation to solubilize and remove acidic soiling and metallic stains, particularly those caused by iron.[7][8] It can be applied via immersion or local treatments.

Quantitative Data Summary

ApplicationSubstrateTAC Concentration (% w/v)pHApplication MethodObservations & Efficacy
Stain RemovalPaper1-10%Neutral to basicImmersionEffective in reducing yellowing and discoloration. Thorough rinsing is crucial.[7]
Foxing (Iron Stains)PaperNot specifiedNot specifiedImmersion, local applicationUsed as an iron(II) chelator, often in conjunction with a reducing agent like sodium dithionite (B78146) to convert Fe(III) to Fe(II).[8]

Experimental Protocol: Immersion Treatment for Stained Paper

This protocol is a general guideline based on studies of ammonium citrate immersions on paper.[7][8]

1. Materials:

  • This compound
  • Deionized water
  • Conservation-grade trays
  • Blotting paper
  • Polyester (B1180765) support web

2. Solution Preparation:

  • Prepare a 1% to 5% (w/v) solution of this compound in deionized water, depending on the severity of the staining and the stability of the paper. Start with a lower concentration for initial tests.
  • Adjust the pH if necessary for the specific application.

3. Pre-Treatment:

  • Carefully assess the condition of the paper object, including the stability of any media.
  • Perform a spot test on a discrete corner to check for any adverse reactions.

4. Immersion Procedure:

  • Place the paper object on a polyester support web.
  • Immerse the object in a tray of the prepared TAC solution for a predetermined time (e.g., 15-30 minutes). The duration will depend on the nature of the stain and the paper's condition.
  • Gently agitate the solution periodically.

5. Rinsing:

  • After the immersion, transfer the paper object on its support web to a series of deionized water baths to thoroughly rinse out the this compound and the solubilized stains.[7] This step is critical to prevent future discoloration.[7][8]
  • A final rinse in a calcium bicarbonate solution may be considered to reintroduce an alkaline reserve.[9]

6. Drying:

  • Place the rinsed paper object between sheets of clean blotting paper on a flat surface to dry under light pressure.

III. Application in Stone and Metal Conservation

This compound is effective in removing iron stains from stone surfaces like marble and in cleaning corroded metal artifacts.[4][10] It is often applied as a poultice or in a gel formulation to increase the contact time and localize the treatment.[4][10]

Quantitative Data Summary

ApplicationSubstrateTAC ConcentrationpHApplication MethodObservations & Efficacy
Iron Stain RemovalMarbleNot specifiedAlkaline (e.g., pH 9 with ammonium hydroxide)PoulticeEffective for iron stain removal.[11]
Cleaning of Copper AlloysCopper AlloyNot specifiedNot specifiedAgar gelGood results for removing corrosion products.[10]
Cleaning of Lacquered BrassLacquered BrassUp to 0.13 M5.5 - 8.5GelUsed for removing corrosion products.[12]

Experimental Protocol: Poultice Application for Iron Stain Removal from Marble

This protocol is a general method for applying a poultice with this compound.

1. Materials:

2. Poultice Preparation:

  • Prepare an aqueous solution of this compound (e.g., 5-10% w/v).
  • Slowly add the poultice material to the solution, mixing continuously until a thick, paste-like consistency is achieved, similar to peanut butter.[13]

3. Application:

  • Clean the stained area of any loose surface dirt.
  • Apply the poultice to the iron stain with a plastic spatula, ensuring a thickness of about 1/4 to 1/2 inch.
  • Extend the poultice beyond the edges of the stain.
  • Cover the poultice with plastic wrap and seal the edges with tape. This slows the evaporation of water and allows the chelating agent to work for a longer period.[13]

4. Dwell Time and Removal:

  • Leave the poultice in place for 24 to 48 hours.[13] The duration may be adjusted based on the severity of the stain.
  • Remove the plastic wrap and allow the poultice to dry. As it dries, it will draw the solubilized iron salts from the stone into the poultice material.
  • Once dry, carefully scrape off the poultice with a non-metallic spatula.

5. Rinsing and Post-Treatment:

  • Thoroughly rinse the treated area with deionized water and a soft brush to remove any poultice residue.
  • Allow the stone to dry completely.
  • The process may need to be repeated for deeply set stains.

Visualizations

cluster_prep Preparation cluster_app Application cluster_post Post-Treatment A Identify Substrate & Stain/Soiling B Prepare TAC Solution (e.g., 2.5% w/v, pH 7) A->B C Conduct Spot Test on Inconspicuous Area B->C D Apply TAC Solution (Swab, Poultice, Gel) C->D If Successful E Clearance/Rinsing with Deionized Water D->E F Drying E->F G Evaluate & Document Results F->G

General workflow for this compound application in art conservation.

cluster_reactants Reactants cluster_process Chelation Process cluster_product Product TAC Triammonium Citrate Chelation Citrate ion 'claws' the metal ion, forming multiple coordinate bonds. TAC->Chelation Metal Metal Ion (e.g., Fe³⁺) in Stain Metal->Chelation Complex Soluble Metal-Citrate Complex Chelation->Complex Results in

Simplified diagram of the chelation of a metal ion by this compound.

References

Application Notes and Protocols for Electroplating Techniques Involving Triammonium Citrate as a Complexing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for electroplating techniques utilizing triammonium (B15348185) citrate (B86180) as a complexing agent. This environmentally benign chelating agent offers a safer alternative to traditional cyanide-based electrolytes for the deposition of various metals and alloys.[1][2][3] The information is intended for professionals in research and development who require precise and reproducible methods for metal deposition in fields such as electronics, materials science, and medical device manufacturing.

Introduction to Triammonium Citrate in Electroplating

This compound serves as an effective complexing agent in electroplating baths.[4][5] Its primary function is to form stable, water-soluble complexes with metal ions, thereby controlling their reduction potentials and facilitating a smooth, uniform deposition onto the substrate.[3] The use of this compound is particularly advantageous in cyanide-free electroplating, which mitigates significant health, safety, and environmental concerns associated with cyanide-based systems.[1][2]

Key Advantages:

  • Reduced Toxicity: Eliminates the high risks associated with cyanide compounds.[3]

  • Simplified Waste Treatment: Effluents from citrate-based baths are easier and safer to treat.[3]

  • Operation at Near-Neutral pH: Many citrate-based baths operate at mildly acidic to neutral pH, reducing the corrosivity (B1173158) of the electrolyte.[1][2][6]

  • Versatility: Effective for the deposition of gold, tin, and various alloys.[1][3]

General Experimental Workflow

The following diagram outlines the general workflow for an electroplating process using a this compound-based electrolyte.

G cluster_prep Preparation cluster_electro Electroplating cluster_post Post-Treatment A Substrate Preparation (Cleaning & Activation) B Electrolyte Formulation (Dissolving Salts & Additives) A->B C pH & Temperature Adjustment B->C D Immersion of Substrate (Cathode) & Anode in Electrolyte C->D E Application of Current (DC or Pulse) D->E F Monitoring of Plating Parameters (Time, Current Density) E->F G Rinsing & Drying F->G H Characterization of Deposit (Thickness, Morphology, Composition) G->H

Caption: General workflow for electroplating.

Role of this compound as a Complexing Agent

This compound plays a crucial role in the electrodeposition process by forming complexes with metal ions. This complexation prevents the precipitation of metal hydroxides and controls the concentration of free metal ions at the cathode, leading to a more controlled and uniform deposition.

G M Metal Salt (e.g., KAuCl₄, SnCl₂) Electrolyte Aqueous Electrolyte M->Electrolyte TAC This compound ((NH₄)₃C₆H₅O₇) TAC->Electrolyte Complex Stable Metal-Citrate Complex Electrolyte->Complex Complexation Cathode Cathode (Substrate) Complex->Cathode Diffusion to Cathode Deposit Metal Deposit Cathode->Deposit Reduction at Cathode (e⁻ transfer) Anode Anode Anode->Complex Power Power Supply Power->Cathode + Power->Anode -

Caption: Role of this compound in complexation.

Application Protocols

A. Cyanide-Free Gold Electroplating

This protocol is adapted from a study on a simple, non-cyanide gold plating bath.[1][2] This bath is environmentally benign and operates at room temperature.[1][2]

1. Bath Composition and Operating Parameters

ParameterValueUnit
Potassium Gold(III) Chloride (KAuCl₄)0.066mol/L
This compound0.411mol/L
Sodium Sulfite (B76179) (Na₂SO₃)0.543mol/L
pH5.5
TemperatureRoom Temperature°C
Current Density4mA/cm²
Plating Rate~10µm/h

2. Experimental Protocol

  • Substrate Preparation:

    • Degrease the substrate by sonicating in acetone (B3395972) for 10 minutes, followed by a thorough rinse with deionized water.

    • Activate the substrate surface by dipping it in a 10% sulfuric acid solution for 1 minute, then rinse with deionized water.

  • Electrolyte Preparation:

    • In a beaker, dissolve 0.411 mol/L of this compound and 0.543 mol/L of sodium sulfite in deionized water.

    • Slowly add 0.066 mol/L of potassium gold(III) chloride to the solution while stirring continuously until it is fully dissolved.

    • Adjust the pH of the solution to 5.5 using a suitable acid or base (e.g., citric acid or ammonium (B1175870) hydroxide).

  • Electroplating:

    • Set up the electroplating cell with a platinum or gold anode and the prepared substrate as the cathode.

    • Immerse the electrodes in the prepared gold plating bath.

    • Apply a constant current density of 4 mA/cm² using a DC power supply.

    • Continue the electrodeposition for the desired duration to achieve the target thickness.

  • Post-Treatment:

    • After plating, immediately rinse the substrate with deionized water to remove residual electrolyte.

    • Dry the plated substrate with a stream of nitrogen or in a desiccator.

B. Cyanide-Free Tin Electroplating

This protocol is based on a simple tin plating solution that is also environmentally friendly and operates at room temperature.

1. Bath Composition and Operating Parameters

ParameterValueUnit
Tin(II) Chloride (SnCl₂·2H₂O)0.22mol/L
This compound0.31 - 0.41mol/L
pH4-8
Temperature10 - 60°C
Current Density0.1 - 4A/dm²
Plating Rate>20µm/h

2. Experimental Protocol

  • Substrate Preparation:

    • Follow the same degreasing and activation steps as for gold electroplating.

  • Electrolyte Preparation:

    • In a beaker, dissolve 0.31 - 0.41 mol/L of this compound in deionized water.

    • Slowly add 0.22 mol/L of tin(II) chloride to the solution while stirring until fully dissolved.

    • Adjust the pH of the bath to the desired value within the 4-8 range.

  • Electroplating:

    • Use a pure tin anode and the prepared substrate as the cathode.

    • Immerse the electrodes in the tin plating bath.

    • Apply a current density in the range of 0.1 - 4 A/dm². For a high plating rate, a current density of 10 mA/cm² (1 A/dm²) can be used.

    • Electroplate for the required time to obtain the desired deposit thickness.

  • Post-Treatment:

    • Rinse the plated substrate thoroughly with deionized water.

    • Dry the substrate.

C. Alloy Electroplating

This compound is also used in the electrodeposition of various alloys. The following tables summarize the bath compositions and operating conditions for selected alloys.

1. Tin-Silver (Sn-Ag) Alloy

ComponentConcentrationUnit
This compound50 - 150g/L
Tin(II) Chloride25 - 75g/L
Silver Nitrate0.01 - 0.1g/L
AdditivesThiourea, Stress Reliever, Nonionic Surfactant, BrightenerAs required

Note: The patent this data is from does not specify operating parameters like pH, temperature, and current density.[7]

2. Nickel-Molybdenum (Ni-Mo) Alloy

The electrodeposition of Ni-Mo alloys is a complex process where the ratio of ammonium to citrate ions plays a critical role.[8][9][10]

ComponentConcentrationUnit
Nickel Sulfate Hexahydrate~0.1mol/L
Sodium Molybdate Dihydrate~0.05mol/L
Sodium Citrate Dihydrate~0.25mol/L
Ammonium Hydroxide~0.2mol/L
Operating Parameters
pH8 - 10
Temperature25 - 45°C

3. Nickel-Cobalt (Ni-Co) Alloy

ParameterValueUnit
pH8
Temperature55°C
Current Density2 - 6A/dm²
Plating Time60minutes

Note: The specific concentrations of the metal salts and this compound were not detailed in the available summary.[11]

These protocols and data provide a solid foundation for developing and optimizing electroplating processes using this compound. Researchers should perform initial small-scale experiments to fine-tune the parameters for their specific substrates and desired deposit characteristics.

References

Application Notes and Protocols: Triammonium Citrate in Soil Remediation and Improvement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triammonium (B15348185) citrate (B86180) in soil remediation and improvement. This document includes detailed methodologies for key experimental protocols, quantitative data on its efficacy, and visualizations of the underlying mechanisms and workflows.

Introduction

Triammonium citrate ((NH₄)₃C₆H₅O₇) is a versatile compound with significant applications in environmental science, particularly in the remediation of heavy metal-contaminated soils. Its efficacy stems from the strong chelating properties of the citrate anion, which forms stable, water-soluble complexes with a variety of divalent and trivalent metal ions.[1] This process facilitates the removal of toxic heavy metals from the soil matrix. Furthermore, as a source of nitrogen, this compound can also contribute to soil improvement and plant growth.[2]

Mechanisms of Action

The primary mechanism by which this compound facilitates the removal of heavy metals from soil is chelation. The citrate ion, with its three carboxyl groups and one hydroxyl group, acts as a multidentate ligand, forming stable ring-like structures with metal cations. This sequesters the metal ions, increasing their solubility in the aqueous phase and allowing for their extraction from the soil.[3]

In addition to chelation, this compound can also influence soil pH. While it is the salt of a weak acid and a weak base, its solution is typically slightly alkaline. This can be advantageous in certain soil types to prevent the mobilization of other undesirable elements. The ammonium (B1175870) ions can also participate in cation exchange processes within the soil.

Signaling Pathway of Heavy Metal Chelation

cluster_soil Contaminated Soil Matrix cluster_solution Aqueous Phase HM_adsorbed Heavy Metals (M²⁺) (Adsorbed to soil particles) Soil_Particles Soil Particles (Clay, Organic Matter) HM_adsorbed->Soil_Particles Adsorption HM_complex Soluble Metal-Citrate Complex [M(C₆H₅O₇)]⁻ HM_adsorbed->HM_complex Chelation TAC This compound ((NH₄)₃C₆H₅O₇) Citrate Citrate³⁻ TAC->Citrate Ammonium 3NH₄⁺ TAC->Ammonium Citrate->HM_complex Extraction Extraction HM_complex->Extraction Extraction from Soil

Caption: Chelation of heavy metals by this compound in soil.

Data Presentation: Heavy Metal Removal Efficiency

The efficiency of heavy metal removal using this compound is influenced by several factors, including soil type, pH, contact time, and the concentration of the chelating agent. The following tables summarize quantitative data from various studies on the use of ammonium citrate and citric acid for heavy metal extraction.

Table 1: Soil Washing with Ammonium Citrate for Heavy Metal Removal

Heavy MetalSoil TypeAmmonium Citrate ConcentrationpHContact Time (hours)Removal Efficiency (%)Reference
Cadmium (Cd)Clayey Soil1.0 M-120 (EK)48.9[4][5]
Copper (Cu)Clayey Soil1.0 M-120 (EK)30.0[4][5]
Cadmium (Cd)Spiked Field SoilSaturated Solution-- (EK)49.0[6]

EK: Electrokinetic Remediation

Table 2: Soil Washing with Citric Acid for Heavy Metal Removal (for comparative purposes)

Heavy MetalSoil TypeCitric Acid ConcentrationpHContact Time (hours)Removal Efficiency (%)Reference
Lead (Pb)Contaminated Soil-2 & 52285.9[7]
Copper (Cu)Contaminated Soil-2 & 52283.4[7]
Lead (Pb)Artificially Contaminated Soil0.1 M4.02~70[8]
Zinc (Zn)Artificially Contaminated Soil0.1 M4.02~65[8]

Experimental Protocols

Protocol for Heavy Metal Removal from Contaminated Soil (Soil Washing)

This protocol outlines a general procedure for the extraction of heavy metals from contaminated soil using a this compound solution.

  • Contaminated soil, air-dried and sieved (<2 mm)

  • This compound (reagent grade)

  • Deionized water

  • Nitric acid (HNO₃) or Ammonium hydroxide (B78521) (NH₄OH) for pH adjustment

  • Beakers or flasks (e.g., 250 mL)

  • Orbital shaker or magnetic stirrer

  • Centrifuge and centrifuge tubes

  • 0.45 µm syringe filters

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

  • Preparation of this compound Solution:

    • Prepare a 1 M stock solution by dissolving 243.22 g of this compound in 1 L of deionized water.[9]

    • Prepare working solutions of desired concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) by diluting the stock solution.[9]

    • Adjust the pH of the washing solution to the desired level using nitric acid or ammonium hydroxide.[9]

  • Soil Washing:

    • Weigh a specific amount of contaminated soil (e.g., 10 g) and place it into a beaker or flask.[9]

    • Add a specific volume of the this compound washing solution to achieve a desired soil-to-solution ratio (e.g., 1:10 w/v).[9]

    • Place the beaker or flask on a shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time (e.g., 24 hours).[9]

    • Monitor and adjust the pH of the slurry periodically if required.[9]

  • Separation of Soil and Extractant:

    • After the desired contact time, transfer the soil slurry to centrifuge tubes.[9]

    • Centrifuge the slurry at a sufficient speed and duration (e.g., 4000 rpm for 20 minutes) to separate the solid and liquid phases.[9]

    • Decant the supernatant (the liquid extractant containing the chelated heavy metals).[9]

  • Analysis of Heavy Metal Concentration:

    • Filter the supernatant through a 0.45 µm filter to remove any remaining suspended particles.[9]

    • Analyze the concentration of the target heavy metals in the filtered supernatant using AAS or ICP-MS.[9]

    • Analyze the initial concentration of heavy metals in the soil before washing to calculate the removal efficiency.[9]

Experimental Workflow for Soil Washing

cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis A Prepare Triammonium Citrate Solution C Mix Soil and Solution (e.g., 1:10 w/v) A->C B Characterize Initial Soil Contamination B->C D Agitate for a Defined Period (e.g., 24h) C->D E Centrifuge Slurry D->E F Decant Supernatant E->F G Filter Supernatant F->G H Analyze Heavy Metals (AAS/ICP-MS) G->H I Calculate Removal Efficiency H->I

Caption: Experimental workflow for soil washing with this compound.

Protocol for Electrokinetic Remediation Enhanced with Ammonium Citrate

This protocol describes the use of ammonium citrate as an enhancement fluid in the electrokinetic remediation of heavy metal-contaminated soil.

  • Contaminated soil

  • Ammonium citrate

  • Deionized water

  • Electrokinetic cell (including anode and cathode compartments, power supply)

  • Graphite electrodes

  • pH meter

  • AAS or ICP-MS

  • Soil Preparation and Cell Assembly:

    • Saturate the contaminated soil with a solution of ammonium citrate (e.g., 1 M).[6]

    • Pack the saturated soil into the electrokinetic cell, ensuring good contact with the electrodes.

    • Fill the anode and cathode compartments with the ammonium citrate solution (this will act as the purging solution).[4]

  • Electrokinetic Treatment:

    • Apply a constant DC voltage across the electrodes (e.g., 1 V/cm of soil length).[10]

    • Monitor the electric current and pH in the anode and cathode compartments throughout the experiment.

    • The duration of the treatment will depend on the soil type and level of contamination (e.g., 120 hours).[4]

  • Sample Collection and Analysis:

    • At the end of the experiment, turn off the power supply and dismantle the cell.

    • Collect soil samples from different points along the cell (e.g., near the anode, in the middle, and near the cathode).

    • Analyze the heavy metal concentration in the soil samples and in the anolyte and catholyte solutions using AAS or ICP-MS.

    • Calculate the removal efficiency and the distribution of heavy metals in the soil and electrode compartments.

Logical Relationship in Electrokinetic Remediation

cluster_process Electrokinetic Remediation Process Start Start Apply_Voltage Apply DC Voltage Start->Apply_Voltage Electrolysis Electrolysis at Electrodes (H⁺ at Anode, OH⁻ at Cathode) Apply_Voltage->Electrolysis Acid_Front Acid Front Migrates from Anode to Cathode Electrolysis->Acid_Front Desorption Desorption of Heavy Metals from Soil Particles Acid_Front->Desorption Chelation Chelation with Citrate Desorption->Chelation Migration Migration of Metal-Citrate Complexes (Electromigration & Electro-osmosis) Chelation->Migration Collection Collection at Cathode Migration->Collection End End Collection->End

Caption: Logical flow of electrokinetic remediation with this compound.

This compound in Soil Improvement

Beyond remediation, this compound can be used to improve soil properties for agricultural purposes.

As a Nitrogen Source

This compound serves as a source of slow-release nitrogen, which is beneficial for plant growth and can improve crop yields.[2] The ammonium ions are readily available for plant uptake.

Enhancing Micronutrient Availability

In alkaline soils, the availability of essential micronutrients such as iron, manganese, and zinc can be limited. The chelating properties of the citrate ion can help to keep these micronutrients in a soluble and plant-available form.[11]

Protocol for Soil Amendment Application
  • Soil Analysis: Conduct a thorough soil analysis to determine the existing nutrient levels, pH, and heavy metal contamination (if any).

  • Application Rate Determination: Based on the soil analysis and crop requirements, determine the appropriate application rate of this compound. This should be done in consultation with an agronomist.

  • Application Method:

    • Solid Application: this compound can be applied in its granular form and incorporated into the soil before planting.

    • Fertigation: Due to its high water solubility, it can be dissolved in irrigation water and applied through fertigation systems.

  • Monitoring: Monitor soil pH and nutrient levels periodically to assess the impact of the application and make adjustments as needed.

Conclusion

This compound is a valuable tool in soil remediation and improvement. Its ability to chelate heavy metals makes it an effective agent for cleaning up contaminated sites. Furthermore, its contribution of nitrogen and its ability to enhance micronutrient availability provide additional benefits for soil health and agricultural productivity. The protocols provided in these notes offer a foundation for researchers to explore and optimize the use of this compound in various environmental and agricultural applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Triammonium Citrate Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from triammonium (B15348185) citrate (B86180) in colorimetric assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is triammonium citrate and why does it interfere with colorimetric assays?

This compound is the ammonium (B1175870) salt of citric acid and is frequently used as a buffering agent in biological samples.[1][2] Interference in colorimetric assays can be caused by both its components: the citrate ions and the ammonium ions.[1][2]

  • Citrate Ions: Citrate is a chelating agent, meaning it can bind to metal ions. This poses a problem in assays that depend on metal ions, such as the Bicinchoninic Acid (BCA) assay which relies on copper ions.[1][2]

  • Ammonium Ions and Buffering Capacity: The ammonium ions and the overall buffering capacity of this compound can alter the pH and ionic strength of the assay solution.[1][2] This can disrupt the optimal conditions for the chemical reactions in many colorimetric assays, including the Bradford assay.[1][2]

Q2: I'm seeing inaccurate protein concentration readings with the Bradford assay when using a buffer containing this compound. What's happening?

The Bradford assay's principle is the binding of Coomassie dye to proteins in an acidic environment.[1][2] High concentrations of salts and buffering agents like this compound can interfere with this process. The interference can occur by altering the pH of the assay reagent, which in turn affects the formation of the protein-dye complex, leading to inaccurate measurements.[1][2] It is important to ensure the concentration of this compound in your sample is below the acceptable limit for the Bradford assay.[1][2]

Q3: My BCA assay is showing unexpected color development when my protein is in a this compound buffer. Why?

The BCA assay involves the reduction of copper ions (Cu²⁺ to Cu¹⁺) by protein in an alkaline solution, followed by the chelation of the Cu¹⁺ by BCA to produce a colored complex.[1][2] Citrate, as a chelating agent, can interfere with the copper ions, leading to either a decreased or an artificially inflated colorimetric signal.[1][2] Additionally, ammonium ions have been observed to diminish the color development induced by proteins in the BCA assay.[1]

Troubleshooting Guides

Issue: Inaccurate results in colorimetric assays due to this compound.

This guide provides a systematic approach to identifying and resolving interference caused by this compound.

cluster_workflow Troubleshooting Workflow A Problem: Inaccurate Assay Results (Sample in this compound Buffer) B Step 1: Identify Potential Interference - Run a buffer blank (this compound without analyte) - Compare to standard diluent blank A->B C Is there a significant difference? B->C D Step 2: Quantify Interference - Spike a known amount of analyte into the this compound buffer - Compare recovery to analyte in standard diluent C->D Yes K No significant difference. Interference from other sample components likely. C->K No E Step 3: Choose a Mitigation Strategy D->E F Option A: Sample Dilution E->F G Option B: Remove this compound E->G H Option C: Use an Alternative Buffer E->H I Implement Strategy & Re-assay F->I G->I H->I J Problem Resolved I->J

Caption: A logical workflow for troubleshooting this compound interference.

Quantitative Data: Maximum Compatible Concentrations

The following table summarizes the approximate maximum compatible concentrations of citrate in common protein assays. It is crucial to note that these values can be influenced by the specific formulation of the assay reagents and the nature of the protein being assayed.

Interfering SubstanceAssayMaximum Compatible ConcentrationSource
Sodium CitrateBradford Assay (pH 5.0)0.1 M[3]
Sodium CitrateBCA Assay (pH 4.8 or 6.4)200 mM[4]

Note: Data for this compound is limited; sodium citrate is used as a proxy. Empirical validation for your specific sample matrix and assay is highly recommended.

Experimental Protocols

Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA)

This method is effective for concentrating proteins while removing interfering substances like this compound.

cluster_tca TCA Precipitation Workflow A Start: Protein sample in This compound Buffer B Add ice-cold 100% TCA to a final concentration of 20% A->B C Incubate on ice for at least 10-60 minutes B->C D Centrifuge at high speed (e.g., 14,000 rpm) for 5-15 min at 4°C C->D E Carefully remove supernatant (contains this compound) D->E F Wash protein pellet with ice-cold acetone (B3395972) E->F G Centrifuge again and remove acetone F->G H Air-dry the pellet G->H I Resuspend pellet in a compatible assay buffer H->I J Proceed with Colorimetric Assay I->J

Caption: A step-by-step workflow for TCA precipitation.

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) solution, ice-cold

  • Acetone, ice-cold

  • Microcentrifuge tubes

  • Microcentrifuge capable of reaching >10,000 x g

  • Pipettes and tips

Procedure:

  • TCA Addition: To your protein sample in a microcentrifuge tube, add 1 volume of ice-cold 100% TCA to 4 volumes of your protein sample to achieve a final TCA concentration of 20%.[5]

  • Incubation: Vortex the mixture and incubate on ice for at least 10 minutes. For dilute samples, this incubation can be extended.[5]

  • Centrifugation: Centrifuge the tube at maximum speed (e.g., 14,000 rpm) in a microcentrifuge for 5 minutes at 4°C to pellet the precipitated protein.[5]

  • Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the this compound and other soluble components.

  • Acetone Wash: Add 200 µL of ice-cold acetone to the pellet to wash away any residual TCA.[5]

  • Second Centrifugation: Centrifuge again at maximum speed for 5 minutes at 4°C.[5]

  • Final Wash: Carefully remove the acetone. Repeat the acetone wash step for a total of two washes.[5]

  • Drying: Allow the protein pellet to air-dry to remove any remaining acetone. Do not over-dry, as this can make resuspension difficult.[6]

  • Resuspension: Resuspend the clean protein pellet in a buffer that is compatible with your colorimetric assay.

Protocol 2: Desalting using Spin Columns

Desalting spin columns are a quick and efficient way to separate proteins from small molecules like salts and buffers.

cluster_desalting Desalting Spin Column Workflow A Start: Spin Column B Prepare Column: - Remove bottom closure - Centrifuge to remove storage buffer A->B C Equilibrate Column: - Add compatible assay buffer - Centrifuge and discard flow-through - Repeat 2-3 times B->C D Load Sample: - Place column in a clean collection tube - Apply sample to the center of the resin C->D E Centrifuge to collect desalted protein sample D->E F Proceed with Colorimetric Assay E->F

Caption: A general workflow for using desalting spin columns.

Materials:

  • Desalting spin column (choose a molecular weight cutoff appropriate for your protein)

  • Collection tubes

  • Assay-compatible buffer for equilibration

  • Microcentrifuge

Procedure:

  • Column Preparation:

    • Remove the bottom closure of the spin column and loosen the cap.[7]

    • Place the column into a collection tube.

    • Centrifuge according to the manufacturer's instructions (e.g., 1,500 x g for 1 minute) to remove the storage solution.[7][8]

  • Column Equilibration:

    • Place the column into a new collection tube.

    • Add your assay-compatible buffer to the column. The volume will depend on the column size (e.g., 300 µL).[8]

    • Centrifuge at the recommended speed and time to remove the buffer.

    • Repeat this wash and centrifugation step two to three more times, discarding the flow-through each time.[8]

  • Sample Loading and Desalting:

    • Place the equilibrated column into a fresh collection tube.

    • Slowly apply your protein sample containing this compound to the center of the compacted resin bed.[7]

    • Centrifuge the column according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes) to collect the desalted protein sample in the collection tube.[7][8]

  • Assay: Your protein sample is now in a compatible buffer and ready for your colorimetric assay.

Alternative Buffers

If removing this compound is not feasible, consider replacing it with a compatible buffer from the start of your experiment. Common alternatives include:

  • Phosphate-Buffered Saline (PBS)

  • Tris-Buffered Saline (TBS)

  • HEPES

Always verify the compatibility of your chosen buffer with your specific colorimetric assay by consulting the manufacturer's instructions or running a buffer blank.

Mechanism of Interference

cluster_interference Mechanism of Citrate Interference in BCA Assay Protein Protein Cu1 Cu¹⁺ Protein->Cu1 reduces Cu2 Cu²⁺ (Copper) Cu2->Cu1 ChelatedCu Chelated Copper-Citrate Complex (Inactive) Cu2->ChelatedCu BCA BCA Reagent ColoredComplex Purple Colored Complex (Absorbance at 562 nm) BCA->ColoredComplex chelates Citrate Citrate Citrate->ChelatedCu chelates Cu1->ColoredComplex

Caption: A simplified diagram of citrate interference in the BCA assay.

References

Technical Support Center: Optimizing Triammonium Citrate Concentration for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing triammonium (B15348185) citrate (B86180) concentration for enzyme assays. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is triammonium citrate used as a buffer in enzyme assays?

This compound serves a dual function in enzyme assays. It acts as a buffering agent to maintain a stable pH, which is crucial for optimal enzyme activity.[1][2][3] Additionally, the citrate ion is a chelating agent, meaning it can bind to and sequester divalent metal ions.[1][3] This can be advantageous for enzymes that are inhibited by such cations.

Q2: What is the typical concentration range for this compound in enzyme assays?

The optimal concentration of this compound is highly dependent on the specific enzyme and assay conditions and should be determined empirically.[1][3] A common starting point for optimization is often in the range of 25-100 mM.[4]

Q3: Can the chelating properties of this compound interfere with my enzyme assay?

Yes, the chelating properties of citrate can interfere with metalloenzymes, which require a metal ion for their catalytic activity.[5][6][7] By binding to the essential metal cofactor, citrate can inhibit the enzyme. It is crucial to determine the effect of citrate concentration on the activity of any metalloenzyme.

Q4: How does a high concentration of this compound affect enzyme activity?

A high concentration of this compound can lead to high ionic strength in the assay buffer. This can inhibit enzymatic activity by disrupting the non-covalent interactions necessary for the enzyme to bind to its substrate.[8][9]

Q5: What are the consequences of using too low a concentration of this compound?

An insufficient concentration of this compound may not provide adequate buffering capacity.[1] This can lead to fluctuations in pH during the enzymatic reaction, which can cause the enzyme to denature and lose activity, resulting in unreliable and inconsistent results.[1]

Troubleshooting Guide

This guide addresses common problems encountered when optimizing this compound concentration in enzyme assays.

Problem Potential Cause Suggested Solution
Low or no enzyme activity Inadequate buffer concentration: The this compound concentration may be too low to maintain the optimal pH for the enzyme.[1]Increase the this compound concentration in increments (e.g., 25, 50, 75, 100 mM) to ensure sufficient buffering capacity.[4]
Enzyme inhibition by high ionic strength: The this compound concentration may be too high, leading to inhibition.[8][9]Decrease the this compound concentration. Perform a concentration-response experiment to find the optimal concentration that maximizes activity without causing inhibition.
Chelation of essential metal ions: If you are working with a metalloenzyme, the citrate may be chelating the required metal cofactor.[5][6][7]Test a range of this compound concentrations to find a level that maintains pH without significantly inhibiting the enzyme. Consider using a non-chelating buffer as a control.
Non-linear reaction rate from the start High enzyme concentration: The enzyme concentration might be too high, causing rapid substrate depletion.[10]Reduce the enzyme concentration to achieve a steady-state reaction rate.[10]
Inappropriate buffer concentration: The buffer concentration may be either too high or too low, affecting the initial reaction kinetics.Systematically test a range of this compound concentrations (e.g., 10, 25, 50, 100, 200 mM) to identify the optimal concentration for linear initial rates.
Reaction rate decreases over time Substrate depletion: The reaction is proceeding as expected, and the substrate is being consumed.[10]Ensure you are measuring the initial velocity from the linear portion of the curve.[11]
Product inhibition: The product of the reaction may be inhibiting the enzyme.[10]Analyze the initial reaction rates where the product concentration is low.[10]
Enzyme instability: The enzyme may not be stable under the assay conditions over time.[10]Confirm that the this compound buffer is at the optimal pH for enzyme stability. Run a control with the enzyme in the buffer without the substrate to check for time-dependent inactivation.[10]

Experimental Protocols

Protocol for Determining Optimal this compound Concentration

Objective: To determine the concentration of this compound that yields the highest enzyme activity while maintaining a stable pH.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • This compound

  • Deionized water

  • pH meter

  • Spectrophotometer or other appropriate detection instrument

  • Microplates or cuvettes

Procedure:

  • Prepare a stock solution of this compound: Prepare a concentrated stock solution (e.g., 1 M) of this compound and adjust the pH to the desired value for your enzyme assay.

  • Prepare a series of buffer dilutions: From the stock solution, prepare a range of this compound concentrations (e.g., 10, 25, 50, 100, 150, 200 mM) at the same pH.

  • Set up the enzyme reactions: For each this compound concentration, set up replicate enzyme reactions. Each reaction should contain:

    • The specified concentration of this compound buffer.

    • A fixed, saturating concentration of the substrate.

    • Any necessary cofactors.

    • A fixed amount of the enzyme.

  • Include control reactions:

    • No-enzyme control: For each buffer concentration, include a reaction mix without the enzyme to measure any non-enzymatic substrate degradation.

    • No-substrate control: Include a reaction with the enzyme but without the substrate to establish a baseline.

  • Initiate and monitor the reaction: Initiate the reactions by adding the enzyme. Immediately monitor the reaction progress by measuring the change in absorbance, fluorescence, or other appropriate signal over time.

  • Calculate the initial reaction velocity: Determine the initial reaction velocity (V₀) from the linear portion of the reaction progress curve for each this compound concentration.

  • Plot and determine the optimum concentration: Plot the initial velocity (V₀) against the this compound concentration. The concentration that corresponds to the highest enzyme activity is the optimum for your assay conditions.

Data Presentation

The following table provides a hypothetical example of the results from an experiment to determine the optimal this compound concentration for a fictional enzyme.

This compound Concentration (mM)Initial Reaction Velocity (V₀) (µM/min)Standard Deviation (µM/min)
1025.31.8
2548.93.5
5085.25.1
10082.14.9
15065.74.2
20045.43.1

In this example, the optimal this compound concentration would be approximately 50 mM, as it yields the highest enzyme activity. The decrease in activity at higher concentrations could be due to ionic strength effects.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Enzyme Assay Results low_activity Is enzyme activity lower than expected? start->low_activity check_linearity Is the initial reaction rate linear? non_linear_start Potential Issue: Enzyme concentration is too high. check_linearity->non_linear_start No, non-linear from start non_linear_later Potential Issues: - Substrate depletion - Product inhibition - Enzyme instability check_linearity->non_linear_later No, non-linear after initial phase end End: Assay conditions may be optimal. Further optimization of other parameters may be needed. check_linearity->end Yes low_activity->check_linearity No too_low_conc Potential Issue: This compound concentration is too low. low_activity->too_low_conc Yes high_ionic_strength Potential Issue: Inhibition by high ionic strength. low_activity->high_ionic_strength Yes chelation Potential Issue: Chelation of essential metal ions. low_activity->chelation Yes (for metalloenzymes) increase_conc Action: Increase this compound concentration. too_low_conc->increase_conc decrease_conc Action: Decrease this compound concentration. high_ionic_strength->decrease_conc test_conc_range Action: Test a range of concentrations or use a non-chelating buffer. chelation->test_conc_range reduce_enzyme Action: Reduce enzyme concentration. non_linear_start->reduce_enzyme analyze_initial_rate Action: - Analyze only the initial linear rate. - Check for enzyme stability. non_linear_later->analyze_initial_rate

Caption: Troubleshooting workflow for common issues in enzyme assays using this compound.

Optimization_Protocol prep_stock 1. Prepare 1M this compound Stock Solution (Adjust pH) prep_dilutions 2. Prepare Serial Dilutions (e.g., 10-200 mM) prep_stock->prep_dilutions setup_reactions 3. Set Up Replicate Reactions for Each Concentration prep_dilutions->setup_reactions add_components Include: - Buffer - Substrate - Cofactors - Enzyme setup_reactions->add_components setup_controls 4. Set Up Control Reactions (No Enzyme, No Substrate) setup_reactions->setup_controls initiate_monitor 5. Initiate Reaction and Monitor Progress setup_controls->initiate_monitor calculate_velocity 6. Calculate Initial Velocity (V₀) initiate_monitor->calculate_velocity plot_data 7. Plot V₀ vs. [this compound] calculate_velocity->plot_data determine_optimum 8. Identify Optimal Concentration plot_data->determine_optimum

Caption: Experimental workflow for determining the optimal this compound concentration.

References

preventing precipitation in concentrated triammonium citrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for concentrated triammonium (B15348185) citrate (B86180) solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is triammonium citrate and why is it used in a concentrated form?

This compound is the ammonium (B1175870) salt of citric acid, with the chemical formula (NH₄)₃C₆H₅O₇[1]. It is a white crystalline powder that is highly soluble in water[1][2][3]. In laboratory settings, it is valued for its properties as a buffering agent, helping to maintain a stable pH, and as a chelating agent, which can bind to metal ions and prevent them from interfering with reactions. Concentrated stock solutions are often prepared for convenience in various experimental protocols, such as in biological assays and for nucleic acid precipitation[4].

Q2: What are the primary causes of precipitation in my concentrated this compound solution?

Precipitation in a concentrated this compound solution can be triggered by several factors:

  • Low Temperature: The solubility of this compound decreases at lower temperatures. If a concentrated solution is refrigerated or exposed to cold, the salt may precipitate out of the solution.

  • Contamination: Microbial growth or contamination with other chemicals can introduce impurities that may react with this compound or alter the solution's properties, leading to precipitation.

  • pH Fluctuation: Significant changes in the pH of the solution can affect the stability of the this compound, potentially causing it to precipitate.

  • Loss of Ammonia (B1221849): When exposed to air, the solution can gradually lose ammonia (NH₃). This shifts the equilibrium, forming diammonium citrate, which may have different solubility characteristics and could lead to precipitation[5].

  • Interaction with Other Reagents: The addition of certain chemicals, especially those containing divalent cations, can lead to the formation of insoluble citrate salts.

Q3: How can I tell if my this compound solution has degraded?

Signs of degradation in a this compound solution include:

  • Visual Changes: The appearance of a precipitate, cloudiness (turbidity), or any discoloration from its typically clear and colorless state.

  • pH Shift: A noticeable change in the pH from its expected value.

  • Odor: A strong smell of ammonia can indicate the decomposition of the this compound[6].

Troubleshooting Guides

Issue: A precipitate has formed in my concentrated this compound solution.

This guide will walk you through a series of steps to identify the cause of the precipitation and provide solutions to resolve the issue.

G Troubleshooting Precipitation in this compound Solutions start Precipitate Observed in Solution check_temp Was the solution stored at a low temperature (e.g., 4°C)? start->check_temp warm_solution Gently warm the solution to room temperature with stirring. check_temp->warm_solution Yes no_dissolve Precipitate does not redissolve. check_temp->no_dissolve No precipitate_dissolves Does the precipitate redissolve? warm_solution->precipitate_dissolves temp_issue Conclusion: Precipitation was due to low temperature. precipitate_dissolves->temp_issue Yes precipitate_dissolves->no_dissolve No check_contamination Is there visible microbial growth or was the solution potentially contaminated? no_dissolve->check_contamination contamination_issue Conclusion: Precipitation is likely due to contamination. Discard the solution and prepare a fresh, sterile-filtered solution. check_contamination->contamination_issue Yes check_reagents Were other reagents added to the solution? check_contamination->check_reagents No reagent_issue Conclusion: Potential chemical incompatibility. Review the compatibility of added reagents. Consider precipitation of metal citrates. check_reagents->reagent_issue Yes G Protocol for Preparing a Concentrated this compound Solution start Start calculate Calculate Mass of this compound start->calculate dissolve Dissolve in warm (30-40°C) high-purity water with stirring calculate->dissolve cool Cool to Room Temperature dissolve->cool check_ph Check and Adjust pH (if necessary) cool->check_ph final_volume Bring to Final Volume check_ph->final_volume filter_store Sterile Filter and Store in a Tightly Sealed Container at Room Temperature final_volume->filter_store end End filter_store->end

References

stability and degradation of triammonium citrate solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for triammonium (B15348185) citrate (B86180) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and troubleshooting of triammonium citrate solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to prepare a this compound solution?

A1: To prepare a this compound solution, dissolve the solid, crystalline this compound in high-purity water, such as deionized or distilled water. This compound is highly soluble in water.[1]

Q2: What are the ideal storage conditions for a prepared this compound solution?

A2: Prepared solutions should be stored in a tightly sealed container in a cool, dark place to minimize degradation.[1] While refrigeration can be suitable, be aware of the potential for precipitation at lower temperatures, especially with higher concentrations.[1] It is crucial to avoid exposure to direct sunlight to prevent photochemical degradation.[1]

Q3: What is the expected shelf life of a prepared this compound solution?

A3: There is no universally defined shelf life for user-prepared this compound solutions. Stability is dependent on factors such as concentration, storage conditions, and the purity of the water and solute used. For critical applications, it is highly recommended to prepare fresh solutions.[1] For routine use, always visually inspect the solution for any changes before use.[1]

Q4: What are the primary signs of degradation in a this compound solution?

A4: The main indicators of potential degradation include:

  • Change in color: The solution should be clear and colorless. Any discoloration could indicate contamination or chemical degradation.[1]

  • Precipitation: The formation of solid material may indicate changes in solubility due to temperature fluctuations or chemical reactions.[1]

  • Change in pH: A significant deviation from the expected pH range (typically 7.0-8.0 for a 5% solution) can be a sign of degradation.[1][2]

Q5: Can this compound solutions be sterilized by autoclaving?

A5: Autoclaving is generally not recommended for this compound solutions. The high temperature and pressure can lead to decomposition, potentially releasing ammonia (B1221849) and carbon oxides.[1] For sterilization, sterile filtration is a more suitable method.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Issue 1: Unexpected Experimental Results

Possible Cause 1: Incorrect pH of the Buffer

  • Troubleshooting Step: Immediately measure the pH of your this compound solution using a calibrated pH meter. A 5% solution should have a pH between 7.0 and 8.0.[1][2] If the pH is outside the required range for your experiment, you can either adjust it or, preferably, prepare a fresh solution.

Possible Cause 2: Degradation of Citrate

  • Troubleshooting Step: Photochemical degradation of citrate can occur, particularly when exposed to light in the presence of trace metals like iron.[1] This process can generate reactive carbonyl species that may interfere with your experiment, for instance, by covalently modifying proteins.[1] If you suspect this is happening, prepare a fresh solution using high-purity water, protect it from light, and consider using amber-colored containers. If trace metal contamination is a concern, using a chelating agent might be appropriate if it does not interfere with your experiment.

Possible Cause 3: Microbial Contamination

  • Troubleshooting Step: Visually inspect the solution for any signs of turbidity or microbial growth. If you suspect contamination, discard the solution. To prevent future issues, prepare a new solution and consider sterile filtering it before storage at a cool temperature to inhibit microbial growth.

Issue 2: Precipitate Observed in the Solution

Possible Cause 1: Low-Temperature Storage

  • Troubleshooting Step: If the solution was stored at a low temperature, such as in a refrigerator, the solubility of this compound might have been exceeded. Gently warm the solution while stirring. If the precipitate redissolves, this was likely the cause. To avoid this, consider storing the solution at room temperature or preparing a more dilute solution.[1]

Possible Cause 2: Contamination

  • Troubleshooting Step: If the precipitate does not dissolve upon warming, it may be due to contamination. In this scenario, it is best to discard the solution and prepare a fresh one to ensure the integrity of your experiments.

Data on Stability and Degradation

Factors Affecting Solution Stability
FactorEffect on StabilityRecommendations
Temperature High temperatures (>160 °C) can cause decomposition.[2] Lower temperatures can lead to precipitation.Store solutions in a cool, but not freezing, dark place. Avoid autoclaving.[1]
Light Exposure to light, especially in the presence of trace metals (e.g., iron), can induce photochemical degradation, forming reactive intermediates.[1][3]Store solutions in amber-colored bottles or in the dark.
pH Stable in the neutral to slightly alkaline range (pH 7-8). Extreme pH conditions can promote degradation.Monitor the pH of the solution regularly, especially if it is stored for an extended period.
Contaminants Microbial contamination can alter the solution's properties. Trace metal ions can catalyze photochemical degradation.[1]Use high-purity water and sterile techniques when preparing and handling solutions.
Thermal Decomposition Data

This compound is the most thermally stable among the common ammonium (B1175870) citrate salts.

CompoundPeak Temperature of Mass Loss (°C)Decomposition Products
This compound 200.65Ammonia and water
Diammonium Citrate 189.55Ammonia and water
Monoammonium Citrate 185.75Ammonia and water
(Data from Thermal Gravimetric Analysis in an inert environment)[4]

Experimental Protocols

Protocol 1: Quality Control Check for this compound Solution Stability

Objective: To assess the stability of a prepared this compound solution over time.

Materials:

  • Stored this compound solution

  • Freshly prepared this compound solution of the same concentration (as a control)

  • Calibrated pH meter

  • UV-Vis spectrophotometer

  • Cuvettes

  • High-purity water

Methodology:

  • Visual Inspection:

    • Carefully observe the stored solution. Note any changes in color, the presence of any precipitate, or turbidity.[1]

  • pH Measurement:

    • Allow both the stored and freshly prepared solutions to equilibrate to room temperature.

    • Measure and record the pH of both solutions using a calibrated pH meter.[1]

  • UV-Vis Absorbance Scan:

    • Perform a UV-Vis absorbance scan for both solutions from 200 nm to 400 nm.

    • Use the same high-purity water that was used for preparing the solutions as a blank.

    • Compare the absorbance spectra of the stored and fresh solutions. An increase in absorbance, particularly in the lower UV range, may suggest the formation of degradation products.[1]

Interpretation of Results:

  • A significant change in appearance (color, turbidity).

  • A deviation in pH of more than 0.2 units from the fresh solution.

  • The appearance of new absorbance peaks in the UV-Vis spectrum.

Any of these observations suggest that the stored solution may have degraded and should be discarded and replaced with a fresh solution for critical applications.[1]

Protocol 2: General Enzymatic Assay Using this compound Buffer

Objective: To provide a general framework for using a this compound buffer in an enzyme assay.

Materials:

  • This compound

  • Deionized water

  • Enzyme of interest

  • Substrate

  • Spectrophotometer or other suitable detection instrument

  • pH meter

  • Concentrated citric acid or ammonium hydroxide (B78521) (for pH adjustment)

Methodology:

  • Buffer Preparation (Example: 0.1 M this compound, pH 7.0):

    • Dissolve 24.32 g of this compound in approximately 800 mL of deionized water.

    • Adjust the pH to 7.0 using a concentrated solution of citric acid (to lower pH) or ammonium hydroxide (to raise pH).

    • Bring the final volume to 1 L with deionized water.

    • If necessary, sterilize the buffer by filtration through a 0.22 µm filter.[5]

  • Enzyme Assay:

    • In a suitable vessel (e.g., cuvette or microcentrifuge tube), prepare the reaction mixture by combining the this compound buffer, the substrate, and any other required co-factors.

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the enzyme.

    • Monitor the reaction's progress by measuring the change in an appropriate signal (e.g., absorbance, fluorescence) over time.

    • Calculate the initial reaction velocity from the linear portion of the progress curve.[5]

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Solution Instability Start Suspected Solution Degradation Vis_Inspect Visual Inspection (Color, Precipitate, Turbidity) Start->Vis_Inspect Decision_Vis Changes Observed? Vis_Inspect->Decision_Vis pH_Measure pH Measurement Decision_pH pH Shift > 0.2? pH_Measure->Decision_pH UV_Scan UV-Vis Scan (200-400 nm) Decision_UV New Peaks or Increased Absorbance? UV_Scan->Decision_UV Decision_Vis->pH_Measure No Discard Discard and Prepare Fresh Solution Decision_Vis->Discard Yes Decision_pH->UV_Scan No Decision_pH->Discard Yes Decision_UV->Discard Yes Use Solution is Likely Stable Proceed with Caution Decision_UV->Use No

Caption: Troubleshooting workflow for suspected solution degradation.

cluster_pathway Photochemical Degradation Pathway of Citrate Citrate Citrate (in solution with trace Fe³⁺) Intermediate Reactive Carbonyl Species (e.g., 3-oxoglutarate, acetone) Citrate->Intermediate Photodegradation Light Light Exposure (e.g., sunlight, lab light) Light->Intermediate Modified_Protein Covalently Modified Protein (Altered Function/Structure) Intermediate->Modified_Protein Reacts with Protein Proteins in Experiment Protein->Modified_Protein Unexpected_Results Unexpected Experimental Results Modified_Protein->Unexpected_Results

References

signs of triammonium citrate degradation and quality control checks

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the signs of triammonium (B15348185) citrate (B86180) degradation and recommended quality control checks to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of degradation in solid triammonium citrate?

A1: Solid this compound is a stable white crystalline powder.[1] Signs of potential degradation or contamination include:

  • Change in color: Any deviation from a white, crystalline appearance may indicate contamination.

  • Clumping or caking: This suggests moisture absorption, which can affect stability. Solid this compound should be stored in a cool, dry, and well-ventilated area with the container tightly closed.[1][2][3]

  • Odor: A noticeable smell of ammonia (B1221849) may indicate decomposition.[2]

Q2: My this compound solution has turned yellow. What does this mean?

A2: A this compound solution should be clear and colorless.[2] A yellow discoloration is a sign of potential degradation or contamination. This could be due to the inherent instability of a component in the solution or a reaction with contaminants. It is recommended to discard the solution and prepare a fresh one using high-purity water.[2]

Q3: There is a precipitate in my this compound solution. Can I still use it?

A3: The formation of a precipitate can indicate several issues:

  • Low Temperature Storage: If the solution was refrigerated, the solubility of this compound might have been exceeded. Gently warming the solution may redissolve the precipitate.[2]

  • Chemical Degradation: The precipitate could be a degradation product.

  • Contamination: The precipitate may result from a reaction with a contaminant.

It is not recommended to use a solution with an unknown precipitate. If warming does not resolve the issue, a fresh solution should be prepared.[2]

Q4: I've noticed a strong smell of ammonia from my this compound stock. What should I do?

A4: A strong ammonia odor is a direct indicator of this compound decomposition, where the ammonium (B1175870) ions are being converted to ammonia gas.[2][3] This suggests that the product is no longer pure and should not be used for experiments where precise chemical composition is critical.

Q5: What is the expected pH of a this compound solution, and what does a deviation indicate?

A5: The pH of a 5% this compound solution should be in the range of 7.0 to 8.0.[2] A significant deviation from this range can be a sign of degradation or contamination.[2] It is crucial to measure the pH of your solution before use, as an incorrect pH can lead to unexpected experimental results.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected experimental results Incorrect pH of the buffer solution.1. Calibrate your pH meter. 2. Measure the pH of the this compound solution. 3. If the pH is outside the expected range (typically 7-8 for a 5% solution), prepare a fresh solution.[2]
Precipitate in the solution 1. Storage at low temperatures. 2. Chemical degradation or contamination.1. Gently warm the solution to see if the precipitate redissolves.[2] 2. If the precipitate remains, discard the solution and prepare a new one.
Solution is discolored Degradation or contamination.Discard the solution and prepare a fresh one using high-purity water and ensuring all glassware is clean.[2]
Visible microbial growth Microbial contamination.Discard the solution. Prepare a new solution and consider sterile filtering it for applications sensitive to microbial contamination.[2]

Quality Control Checks

Quality Control Check Parameter Acceptable Limit/Expected Outcome
Visual Inspection AppearanceSolid: White crystalline powder. Solution: Clear and colorless.[2]
pH Measurement pH of a 5% solution7.0 - 8.0[2]
UV-Vis Spectrophotometry Absorbance Scan (200-400 nm)No significant absorbance peaks compared to a freshly prepared solution. An increase in absorbance may indicate degradation products.[2]
Assay (Titration) PurityTypically ≥97%[4]

Experimental Protocols

Protocol 1: pH Measurement of this compound Solution

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Place a sufficient amount of the this compound solution into a clean beaker.

  • Measurement: Immerse the calibrated pH electrode in the solution and record the stable pH reading.

  • Comparison: Compare the measured pH to the expected range (7.0-8.0 for a 5% solution).[2]

Protocol 2: UV-Vis Spectrophotometry for Detection of Degradation Products

  • Blank Preparation: Use the same high-purity water used to prepare your this compound solution as the blank.

  • Sample Preparation: Prepare a dilution of your this compound solution to be within the linear range of the spectrophotometer. Prepare a corresponding dilution of a freshly made solution for comparison.

  • Instrument Setup: Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm.

  • Blank Measurement: Record the absorbance of the blank.

  • Sample Measurement: Record the absorbance spectrum of both the aged and freshly prepared this compound solutions.

  • Analysis: Compare the spectra. The appearance of new peaks or a significant increase in absorbance in the aged solution's spectrum suggests the presence of degradation products.[2]

Protocol 3: Assay of this compound by Titration

This is a general outline based on pharmacopeial methods.

  • Sample Preparation: Accurately weigh approximately 3.5 g of this compound and dissolve it in 50 mL of water.

  • Reaction: Add 50 mL of 1 N sodium hydroxide (B78521) and boil the solution for 15 minutes or until ammonia is no longer evolved.

  • Acidification: Add sufficient 1 N sulfuric acid to make the solution acidic to phenolphthalein (B1677637).

  • Boiling: Boil for 5 minutes, then cool.

  • Titration: Titrate the solution with 1 N sodium hydroxide using phenolphthalein as an indicator.

  • Calculation: Each mL of 1 N sodium hydroxide is equivalent to 81.07 mg of C₆H₁₇N₃O₇.[5]

Degradation Troubleshooting Workflow

degradation_workflow start Suspected this compound Degradation visual_inspection Visual Inspection (Color, Clarity, Precipitate) start->visual_inspection abnormal_appearance Abnormal Appearance? visual_inspection->abnormal_appearance ph_measurement pH Measurement ph_deviation pH Deviation? ph_measurement->ph_deviation uv_vis UV-Vis Spectroscopy uv_peaks New UV Peaks? uv_vis->uv_peaks pass Quality Control Passed (Suitable for Use) fail Quality Control Failed (Discard and Prepare Fresh) abnormal_appearance->ph_measurement No abnormal_appearance->fail Yes ph_deviation->uv_vis No ph_deviation->fail Yes uv_peaks->pass No uv_peaks->fail Yes

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Technical Support Center: Triammonium Citrate in Chelation Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of triammonium (B15348185) citrate (B86180) as a chelating agent, with a specific focus on the influence of pH on its efficiency.

Frequently Asked Questions (FAQs)

Q1: What is triammonium citrate and how does it function as a chelating agent?

This compound is the ammonium (B1175870) salt of citric acid.[1][2] It functions as a chelating agent through the citrate ion, which possesses three carboxyl groups and one hydroxyl group.[1] These groups act as electron donors, allowing the citrate molecule to form stable, ring-like structures with polyvalent metal ions, effectively "sequestering" them.[1] This process prevents the metal ions from participating in unwanted chemical reactions.[1]

Q2: How does pH affect the chelating efficiency of this compound?

The pH of a solution is a critical factor influencing the chelating efficiency of citrate.[3] As the pH increases, the carboxylic acid groups of the citrate molecule deprotonate, becoming negatively charged. This enhances their ability to bind to positively charged metal ions. Generally, for many applications, the chelating efficiency of citrate increases with pH, with an optimal range often cited between pH 4 and 7.[3] However, at very high pH levels, the formation of insoluble metal hydroxides can compete with the chelation process, potentially reducing efficiency.[3]

Q3: For which metal ions is this compound an effective chelating agent?

Citrate is known to chelate a wide range of metal ions. The general preferential sequence for chelation by citrate is: Fe³⁺ >> Pb²⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ ~ Zn²⁺ > Mn²⁺ > Mg²⁺ > Fe²⁺ > Ba²⁺ ~ Sr²⁺ > Cd²⁺.

Q4: What are the primary applications of this compound as a chelating agent?

This compound is utilized in various fields, including:

  • Food Industry: It acts as an acidity regulator, emulsifier, and buffer, and its chelating properties help prevent spoilage by binding metal ions that can catalyze oxidation.[1]

  • Personal Care Products: It helps to adjust and stabilize the pH of products like shampoos and lotions. Its ability to chelate metal ions in tap water can improve the performance of cleansing agents.[1]

  • Industrial Cleaning: It is effective in removing rust and scale from metal surfaces.[4]

  • Environmental Remediation: It is used for the removal of heavy metals from contaminated soil and wastewater.

  • Biological Assays: Its buffering capacity and ability to sequester divalent cations are valuable in enzymatic reactions and in working with nucleic acids and proteins.

Q5: Is this compound environmentally friendly?

As a salt of citric acid, a naturally occurring organic acid, this compound is generally considered to be a more environmentally friendly chelating agent compared to synthetic options like EDTA (ethylenediaminetetraacetic acid).

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low chelating efficiency for a target metal ion. Suboptimal pH: The pH of the solution may not be in the optimal range for the specific metal-citrate complex formation.Adjust the pH of the solution. For many divalent and trivalent metals, increasing the pH towards the neutral range (e.g., pH 5-7) can enhance chelation. Conduct a pH optimization study for your specific application.
Insufficient Concentration: The concentration of this compound may be too low to effectively chelate the amount of metal ions present.Increase the molar ratio of this compound to the metal ion. A common starting point is a 1:1 molar ratio, but an excess of the chelating agent may be required.
Presence of Competing Ions: Other ions in the solution may be competing with the target metal for the citrate ligand.Analyze the composition of your solution. If high concentrations of competing ions are present, you may need to increase the concentration of this compound or consider a pre-treatment step to remove interfering ions.
Precipitate formation upon addition of this compound. High pH: At higher pH values, some metal ions may precipitate as metal hydroxides, even in the presence of a chelating agent.Carefully control the pH and avoid excessively alkaline conditions. The optimal pH will be a balance between maximizing chelation and preventing metal hydroxide (B78521) precipitation.
Insolubility of the Metal-Citrate Complex: While most metal-citrate complexes are water-soluble, some may have limited solubility under specific conditions.Review the literature for the solubility of the specific metal-citrate complex you are working with. Adjusting the temperature or ionic strength of the solution may help.
Inconsistent experimental results. Variable pH: Fluctuations in the pH of the reaction mixture during the experiment can lead to variability in chelating efficiency.Use a reliable buffer system to maintain a stable pH throughout the experiment. This compound itself has buffering capacity, but additional buffering may be necessary depending on the experimental conditions.[1]
Temperature Effects: The stability of metal-citrate complexes can be temperature-dependent.Ensure that all experiments are conducted at a consistent and controlled temperature.

Data Presentation

Stability Constants of Metal-Citrate Complexes

The stability constant (log K) is a measure of the strength of the complex formed between a metal ion and a ligand. A higher log K value indicates a more stable complex. The following table provides representative log K values for various metal-citrate complexes. Note that these values are for citrate and can be influenced by factors such as ionic strength and temperature.

Metal Ionlog K₁
Fe³⁺11.85
Cu²⁺6.10
Pb²⁺5.80
Zn²⁺4.90
Ni²⁺5.11
Co²⁺4.80
Cd²⁺3.90
Ca²⁺3.50
Mn²⁺3.70
Mg²⁺3.40

Note: Data compiled from various sources and represents general values for citrate complexes. The specific conditions under which these values were determined may vary.

Heavy Metal Removal Efficiency

The efficiency of heavy metal removal using citrate is highly dependent on experimental conditions. The following table summarizes illustrative data on the removal of various heavy metals from contaminated soil and water using citrate-based solutions at different pH values.

Metal IonMatrixCitrate Conc.pHRemoval Efficiency (%)
Pb²⁺Soil0.1 M5.0~85
Cu²⁺Soil0.1 M5.0~83
Zn²⁺Soil0.1 M4.5~70
Cd²⁺Soil0.5 M7.0~49
Ni²⁺Water-5.0-6.0~99

Note: This data is illustrative and compiled from various studies on citrate-based remediation. Actual removal efficiencies will vary based on specific experimental parameters.

Experimental Protocols

Protocol 1: Determination of Heavy Metal Removal Efficiency from Contaminated Soil

This protocol outlines a general procedure for assessing the effectiveness of this compound in removing heavy metals from a contaminated soil sample.

1. Preparation of this compound Solution:

  • Prepare a stock solution of 1 M this compound by dissolving 243.22 g of this compound in 1 L of deionized water.

  • Prepare working solutions of the desired concentrations (e.g., 0.1 M, 0.5 M) by diluting the stock solution.

  • Adjust the pH of the washing solution to the desired experimental values (e.g., 4, 5, 6, 7) using nitric acid or ammonium hydroxide.[1]

2. Soil Washing Procedure:

  • Weigh a known amount of contaminated soil (e.g., 10 g) and place it in a suitable flask.[1]

  • Add a specific volume of the this compound washing solution to achieve a desired soil-to-solution ratio (e.g., 1:10 w/v).[1]

  • Agitate the slurry on a shaker at a constant speed (e.g., 150 rpm) for a predetermined contact time (e.g., 24 hours).[1]

  • Periodically monitor and, if necessary, adjust the pH of the slurry.[1]

3. Separation and Analysis:

  • After agitation, separate the solid and liquid phases by centrifugation (e.g., 4000 rpm for 20 minutes).[1]

  • Decant the supernatant (the liquid extract containing the chelated metals).[1]

  • Filter the supernatant through a 0.45 µm filter.[1]

  • Analyze the concentration of the target heavy metals in the filtered supernatant using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1]

4. Calculation of Removal Efficiency:

  • Analyze the initial concentration of heavy metals in the soil before washing.

  • Calculate the removal efficiency using the following formula: Removal Efficiency (%) = [(Initial Metal Conc. - Final Metal Conc. in Soil) / Initial Metal Conc.] x 100

Protocol 2: Treatment of Heavy Metal Contaminated Wastewater

This protocol provides a general method for using this compound to treat wastewater containing heavy metals.

1. Wastewater Characterization:

  • Determine the initial concentration of the target heavy metals in the wastewater sample.[1]

  • Measure the initial pH of the wastewater.[1]

2. Chelation Process:

  • Take a known volume of wastewater (e.g., 1 L) in a beaker.[1]

  • While stirring, add a predetermined amount of solid this compound or a concentrated solution to achieve the desired concentration.[1]

  • Adjust the pH of the solution to the optimal range for the target metal chelation.[1]

  • Continue stirring for a specified contact time to allow for the formation of metal-citrate complexes.[1]

3. Analysis:

  • After the reaction time, take an aliquot of the treated wastewater.

  • Filter the sample if any precipitation has occurred.

  • Analyze the concentration of the remaining dissolved heavy metals using AAS or ICP-MS.[1]

4. Calculation of Removal Efficiency:

  • Calculate the removal efficiency using the following formula: Removal Efficiency (%) = [(Initial Metal Conc. - Final Metal Conc. in Water) / Initial Metal Conc.] x 100

Visualizations

ChelationMechanism Metal Metal Ion (Mⁿ⁺) Complex Stable Metal-Citrate Complex Metal->Complex Citrate This compound Citrate->Complex Chelates

Caption: Chelation of a metal ion by this compound.

ExperimentalWorkflow start Start: Contaminated Sample (Soil or Water) prepare Prepare Triammonium Citrate Solution start->prepare mix Mix Sample with Citrate Solution start->mix adjust_ph Adjust pH of Solution prepare->adjust_ph adjust_ph->mix agitate Agitate for Specific Contact Time mix->agitate separate Separate Liquid and Solid Phases agitate->separate analyze Analyze Metal Concentration in Liquid Phase (AAS/ICP-MS) separate->analyze calculate Calculate Removal Efficiency analyze->calculate end End: Results calculate->end

Caption: Experimental workflow for heavy metal removal.

pH_Effect low_ph Low pH (Acidic) low_efficiency Low Chelation Efficiency low_ph->low_efficiency Protonated Citrate optimal_ph Optimal pH (Near Neutral) high_efficiency High Chelation Efficiency optimal_ph->high_efficiency Deprotonated Citrate high_ph High pH (Alkaline) precipitation Metal Hydroxide Precipitation high_ph->precipitation Competition precipitation->low_efficiency

Caption: Logical relationship of pH and chelation efficiency.

References

Technical Support Center: Triammonium Citrate-Based Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triammonium (B15348185) citrate-based nanoparticle synthesis. This guide focuses on the common challenges encountered during the synthesis of silver nanoparticles (AgNPs) where triammonium citrate (B86180) (or its sodium salt, which functions similarly) acts as both a reducing and capping agent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary role of triammonium citrate in silver nanoparticle synthesis?

This compound, or more commonly its salt trisodium (B8492382) citrate, serves a dual function in the chemical reduction synthesis of silver nanoparticles.[1][2] It acts as a reducing agent, converting silver ions (Ag+) from a precursor like silver nitrate (B79036) (AgNO₃) to neutral silver atoms (Ag⁰).[3] Secondly, it functions as a capping or stabilizing agent.[1][2][4] The citrate ions adsorb onto the surface of the newly formed nanoparticles, creating a negatively charged layer that prevents them from aggregating through electrostatic repulsion, thus ensuring their stability in the colloidal suspension.[5]

Q2: My final solution isn't the expected yellow or brown color. What went wrong?

The color of the silver nanoparticle solution is a direct result of a phenomenon called Localized Surface Plasmon Resonance (LSPR), which is highly dependent on the size and shape of the nanoparticles.[6][7]

  • Colorless Solution: If your solution remains colorless, it likely indicates that the reduction of silver ions did not occur or was extremely limited.[2]

    • Troubleshooting:

      • Insufficient Heating: In the widely used Turkevich method, the reaction requires boiling to activate the reducing capability of citrate.[8] Ensure your silver nitrate solution reaches a rolling boil before adding the citrate.[3][5]

      • Incorrect pH: The reduction potential of citrate is pH-dependent.[9] A very low pH can significantly slow down or prevent the reaction.[9]

      • Reagent Degradation: Ensure your silver nitrate and this compound solutions are fresh. Silver nitrate is light-sensitive and can degrade over time.

  • Grey or Black Solution/Precipitate: This typically signifies uncontrolled, rapid reduction leading to large, aggregated particles that no longer exhibit the characteristic LSPR.[10]

    • Troubleshooting:

      • Concentration Issues: Very high concentrations of silver nitrate or citrate can lead to excessively fast nucleation and growth.[4]

      • Mixing Speed: The rate of addition and stirring speed is critical. Adding the citrate solution too slowly or stirring too vigorously can lead to broad size distributions and aggregation. A rapid, single addition to a vigorously boiling solution is often recommended.[5]

Q3: The size of my nanoparticles is inconsistent between batches. How can I improve reproducibility?

Inconsistent nanoparticle size is a common challenge stemming from the sensitivity of the nucleation and growth processes.[4] Key factors to control are:

  • Temperature: The reaction temperature must be consistent. Even small fluctuations can alter the reduction rate, affecting the final particle size. Use a hot plate with precise temperature control.

  • Reagent Concentrations: The molar ratio of citrate to silver ions is a critical parameter. An increase in the citrate concentration generally leads to the formation of smaller nanoparticles because more citrate is available to stabilize the growing nuclei, preventing further growth.[4]

  • pH of the Reaction: The pH of the reaction medium significantly influences the size and shape of the synthesized nanoparticles.[9][10] Higher pH values tend to accelerate the reduction rate, which can lead to the formation of smaller nanoparticles.[9]

  • Purity of Water and Glassware: Use high-purity, deionized water and ensure all glassware is scrupulously clean. Impurities can act as unwanted nucleation sites, leading to a polydisperse sample.

Q4: My nanoparticles are aggregating over time. How can I improve their stability?

Nanoparticle stability is a major concern, especially for long-term storage and application.[11]

  • Insufficient Capping Agent: The amount of citrate may not be sufficient to fully coat the surface of the nanoparticles. Consider increasing the citrate-to-silver molar ratio.[11]

  • Storage Conditions:

    • Light Exposure: AgNP suspensions can degrade via oxidation, a process that can be accelerated by light.[11] Storing samples in the dark is recommended.[11]

    • Oxygen: The presence of oxygen can also lead to oxidation of the nanoparticles.[11] Purging the suspension with an inert gas like nitrogen can enhance stability.[11]

  • pH Changes: The stability conferred by the citrate capping layer is dependent on the pH. Significant shifts in pH can disrupt the electrostatic repulsion, leading to aggregation.

Quantitative Data Summary

The synthesis parameters have a direct and measurable impact on the final characteristics of the silver nanoparticles.

Table 1: Effect of Reactant Concentration on Nanoparticle Properties

AgNO₃ Concentration (mM) Trisodium Citrate (TSC) Concentration (%) Average Particle Size (nm) Max. Absorbance (λmax, nm) Reference
1.5 1.5 22.14 449.85 [12][13][14]
1.0 1.0 - - [14]
0.5 0.5 - - [14]

| 1.0 | 1.0 | 44.04 | 444 |[2] |

Note: Direct comparison between studies can be challenging due to variations in other parameters like temperature, stirring time, and specific protocol.

Detailed Experimental Protocol

This protocol describes a common method for synthesizing silver nanoparticles using this compound's salt, trisodium citrate, as the reducing and stabilizing agent, adapted from established methods like the Turkevich method.

Materials:

  • Silver Nitrate (AgNO₃)

  • Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O)

  • High-purity deionized water

  • Glassware (Erlenmeyer flask, graduated cylinders, beakers)

  • Stirring hotplate and magnetic stir bar

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM silver nitrate solution by dissolving the appropriate amount of AgNO₃ in deionized water. Store this solution in a dark bottle to prevent photodegradation.

    • Prepare a 1% (w/v) trisodium citrate solution by dissolving trisodium citrate dihydrate in deionized water.[3][5]

  • Reaction Setup:

    • Place 50 mL of the 1 mM AgNO₃ solution into a clean 100 mL Erlenmeyer flask with a magnetic stir bar.[3]

    • Place the flask on a stirring hotplate and bring the solution to a rolling boil while stirring.[3][5]

  • Nanoparticle Synthesis:

    • Once the solution is boiling vigorously, quickly add 5 mL of the 1% trisodium citrate solution.[3]

    • The solution will undergo a series of color changes, typically from colorless to a pale yellow, indicating the formation of silver nanoparticles.[2][3]

  • Reaction Completion and Cooling:

    • Continue heating and stirring the solution for approximately 15-20 minutes until the color is stable.

    • Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.

  • Characterization:

    • The resulting colloidal suspension can be characterized using UV-Vis spectroscopy, which should show a characteristic LSPR peak between 400-450 nm for spherical silver nanoparticles.[7][15]

    • Further characterization for size and morphology can be performed using Transmission Electron Microscopy (TEM).

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_synthesis Synthesis cluster_char Characterization prep1 Prepare 1 mM AgNO3 Solution synth1 Heat 50 mL AgNO3 solution to a rolling boil prep1->synth1 prep2 Prepare 1% (w/v) Trisodium Citrate synth2 Rapidly inject 5 mL Trisodium Citrate prep2->synth2 synth1->synth2 synth3 Continue heating (15-20 min) until color is stable synth2->synth3 synth4 Cool to Room Temperature synth3->synth4 char1 UV-Vis Spectroscopy (Check LSPR Peak) synth4->char1 char2 TEM Analysis (Size & Morphology) synth4->char2

Caption: Workflow for citrate-based silver nanoparticle synthesis.

Troubleshooting Logic

G cluster_color Issue: Incorrect Color cluster_stability Issue: Poor Stability start Problem: Unsatisfactory Synthesis Results color_issue What is the final solution color? start->color_issue stability_issue Are nanoparticles aggregating over time? start->stability_issue colorless Colorless color_issue->colorless Colorless grey Grey/Black Precipitate color_issue->grey Grey/Black check_temp Check: Is reaction heated to boiling? colorless->check_temp check_conc Check: Reagent concentrations and addition rate grey->check_conc yes_agg Yes stability_issue->yes_agg Yes check_storage Check: Storage (Light/Oxygen exposure) yes_agg->check_storage check_ratio Check: Citrate-to-Silver molar ratio yes_agg->check_ratio

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Minimizing Microbial Contamination in Triammonium Citrate Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing, detecting, and troubleshooting microbial contamination in triammonium (B15348185) citrate (B86180) buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of microbial contamination in triammonium citrate buffers?

Microbial contamination in laboratory buffers typically originates from several sources:

  • Water Quality: The water used to prepare the buffer is a critical factor. Non-sterile or low-purity water can introduce a variety of microorganisms.[1]

  • Raw Materials: The this compound salt itself may harbor microbial spores if not handled and stored correctly.

  • Preparation Environment: The laboratory environment, including airborne particles, benchtops, and non-sterile equipment, can introduce contaminants during buffer preparation.[2]

  • Personnel: Improper aseptic technique during preparation and handling is a significant source of contamination.[2]

  • Storage Conditions: Inadequate storage, such as containers that are not airtight or storage at temperatures that encourage microbial growth, can lead to contamination over time.[3]

Q2: What are the visible signs of microbial contamination in my this compound buffer?

Contamination may manifest in several ways:

  • Turbidity or Cloudiness: A previously clear buffer solution appearing cloudy is a strong indicator of bacterial or yeast growth.[4]

  • Color Change: Any deviation from the solution's original color may suggest microbial activity or chemical degradation.[5]

  • Formation of Sediments or Films: The appearance of particulate matter, a film on the surface, or clumps within the buffer can signal fungal or bacterial growth.

Q3: Can I sterilize my this compound buffer using an autoclave?

Autoclaving is generally not recommended for this compound solutions. The high temperatures and pressures can lead to the decomposition of the compound, potentially releasing ammonia (B1221849) and altering the pH and chemical properties of the buffer.[5]

Q4: What is the recommended method for sterilizing this compound buffers?

The preferred method for sterilizing this compound buffers is sterile filtration. This technique effectively removes microorganisms without exposing the buffer to high temperatures that could cause degradation.[5] Using a 0.22 µm or smaller pore size filter is standard for removing bacteria.[6]

Q5: How should I store my sterile this compound buffer to maintain its quality?

For optimal stability, sterile this compound buffers should be stored in a tightly sealed, sterile container in a cool, dark place.[7] Refrigeration at 2-8°C is a common practice to inhibit microbial growth.[8] Always visually inspect the buffer for any signs of contamination before use.[7]

Q6: What is the expected shelf life of a user-prepared sterile this compound buffer?

There is no universally defined shelf life for user-prepared this compound solutions, as it depends heavily on the quality of the raw materials, the sterility of the preparation process, and the storage conditions.[7] For critical applications, it is best to use freshly prepared buffer. For general use, a buffer stored at 2-8°C should be monitored regularly for signs of contamination or degradation.

Troubleshooting Guide

Issue: I suspect my this compound buffer is contaminated. What should I do?

Follow this troubleshooting workflow to identify the potential source of contamination and take corrective action.

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Investigation of Potential Sources cluster_3 Corrective and Preventive Actions A Buffer appears cloudy, discolored, or has visible particles B Quarantine the suspected buffer to prevent cross-contamination A->B C Discard the contaminated buffer B->C D Review Water Source: - Was sterile, high-purity water used? C->D E Examine Raw Materials: - Was the this compound stored properly? C->E F Assess Preparation Technique: - Was aseptic technique followed? - Was sterile equipment used? C->F G Evaluate Sterilization Process: - Was the filter integrity checked? - Was the correct pore size used? C->G H Check Storage Conditions: - Was the container sterile and airtight? - Was it stored at the correct temperature? C->H I Use fresh, high-purity water for new buffer preparation D->I J Ensure proper storage and handling of raw materials E->J K Reinforce aseptic technique training F->K L Validate sterilization procedures G->L M Implement routine sterility testing of buffer batches H->M

Troubleshooting workflow for contaminated this compound buffer.

Data Presentation

Table 1: Comparison of Sterilization Methods for Buffers

MethodPrincipleAdvantagesDisadvantagesSuitability for this compound
Autoclaving (Steam Sterilization) Uses high-pressure steam to kill microorganisms.[9]Highly effective, penetrates materials.Not suitable for heat-sensitive solutions.Not Recommended (potential for chemical degradation).[5]
Sterile Filtration Physically removes microorganisms by passing the solution through a membrane filter (e.g., 0.22 µm).[6]Suitable for heat-sensitive solutions, fast.Does not remove viruses or endotoxins effectively, potential for filter clogging.Recommended Method .
Dry Heat Sterilization Uses high temperatures in a hot air oven.Effective for glassware and heat-stable powders.Requires longer exposure times and higher temperatures than autoclaving.Not applicable for solutions.

Table 2: Common Preservatives for Laboratory Buffers

PreservativeTypical ConcentrationMechanism of ActionConsiderations
Sodium Azide (NaN₃) 0.02% - 0.1%Inhibits microbial growth by disrupting the cytochrome electron transport chain.[7]Highly toxic, can interfere with some biological assays, and forms explosive compounds with heavy metals.[7]
ProClin™ Varies by productInhibits microbial growth through a combination of active ingredients.Less toxic than sodium azide, broad-spectrum activity.

Experimental Protocols

Protocol 1: Sterile Filtration of this compound Buffer

Objective: To prepare a sterile this compound buffer by removing microbial contaminants using membrane filtration.

Materials:

  • Prepared this compound buffer solution

  • Sterile filtration unit with a 0.22 µm pore size membrane (e.g., bottle-top or syringe filter)

  • Sterile receiving container (e.g., flask or bottle)

  • Laminar flow hood or biological safety cabinet

  • Vacuum source (for bottle-top filters) or sterile syringe (for syringe filters)

Procedure:

  • Perform all steps within a laminar flow hood or biological safety cabinet to maintain a sterile environment.

  • Aseptically assemble the sterile filtration unit according to the manufacturer's instructions. Ensure the membrane is correctly seated and the unit is securely connected.

  • Pour the prepared this compound buffer into the upper reservoir of the filtration unit.

  • If using a bottle-top filter, connect the unit to a vacuum source and apply gentle vacuum to draw the buffer through the membrane into the sterile receiving container.

  • If using a syringe filter, draw the buffer into a sterile syringe, attach the filter to the syringe tip, and gently push the plunger to dispense the sterile buffer into the receiving container.

  • Once filtration is complete, carefully remove the filtration unit.

  • Aseptically seal the sterile receiving container.

  • Label the container with the buffer name, concentration, date of preparation, and "Sterile."

  • Store the sterile buffer at 2-8°C.

Protocol 2: Sterility Testing of this compound Buffer by Membrane Filtration

Objective: To determine if a prepared this compound buffer is free of viable microbial contaminants.

Materials:

  • Sample of the sterile this compound buffer to be tested

  • Sterile membrane filtration apparatus with a 0.45 µm pore size membrane

  • Sterile rinsing fluid (e.g., sterile peptone water or saline)

  • Tryptic Soy Broth (TSB) and Fluid Thioglycollate Medium (FTM)

  • Sterile petri dishes or culture tubes

  • Incubator

Procedure:

  • Within a sterile environment, aseptically pass a defined volume of the this compound buffer through the 0.45 µm membrane filter.

  • Rinse the membrane with sterile rinsing fluid to remove any residual buffer that might inhibit microbial growth.

  • Aseptically remove the membrane filter and cut it in half with sterile scissors or a scalpel.

  • Place one half of the membrane onto a Tryptic Soy Agar (TSA) plate or into a tube of TSB. This medium supports the growth of aerobic bacteria and fungi.[1]

  • Place the other half of the membrane into a tube of Fluid Thioglycollate Medium (FTM). This medium supports the growth of anaerobic and some aerobic bacteria.[10]

  • Incubate the TSB/TSA at 20-25°C for 14 days to promote fungal and aerobic bacterial growth.[11]

  • Incubate the FTM at 30-35°C for 14 days to promote anaerobic and aerobic bacterial growth.[11]

  • Visually inspect the media for turbidity (in broth) or colony formation (on agar) daily for the first few days and then periodically for the remainder of the 14-day period.

  • The absence of any microbial growth after 14 days indicates that the buffer sample is sterile. The presence of growth indicates contamination.

References

Technical Support Center: Adjusting the pH of Triammonium Citrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on accurately adjusting the pH of triammonium (B15348185) citrate (B86180) solutions for various applications. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is triammonium citrate and what are its primary functions in experimental settings?

This compound is the ammonium (B1175870) salt of citric acid. In laboratory and pharmaceutical applications, it serves as a versatile reagent with two main functions:

  • Buffering Agent: It helps to maintain a stable pH in a solution, resisting changes when small amounts of acid or base are added.[1][2]

  • Chelating Agent: The citrate ion can bind to metal ions, effectively sequestering them from the solution.[3] This is particularly useful in preventing metal-catalyzed reactions or inhibiting enzymes that require metal cofactors.[4]

Q2: What is the effective pH buffering range for this compound solutions?

A 5% aqueous solution of this compound typically has a pH between 6.0 and 7.5.[5][6] Its buffering capacity is derived from the three pKa values of citric acid.[5] The relevant pKa for the physiological pH range is pKa3, which is approximately 6.40.[5][7] Therefore, this compound is most effective as a buffer in the pH range of approximately 6.0 to 7.5.[5]

Q3: How do I adjust the pH of a this compound solution?

To adjust the pH of a this compound solution, you will typically use a strong acid or a strong base, or solutions of citric acid or ammonium hydroxide (B78521).[4]

  • To lower the pH (make it more acidic): Add a solution of citric acid.[4]

  • To raise the pH (make it more alkaline): Add a solution of ammonium hydroxide.[4]

It is crucial to add the adjusting solution slowly while continuously monitoring the pH with a calibrated pH meter until the desired value is reached.

Q4: Can I use other acids or bases like HCl or NaOH to adjust the pH?

While it is possible to use strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH) for fine pH adjustments, it is generally recommended to use citric acid or ammonium hydroxide.[8] Using HCl or NaOH will introduce other ions (chloride, sodium) into your buffer, which may interfere with your specific application. Using citric acid or ammonium hydroxide keeps the primary components of the buffer system consistent.

Q5: What are some common applications of pH-adjusted this compound solutions?

Adjusted this compound solutions are utilized in a variety of scientific and industrial applications, including:

  • Enzyme Assays: To provide a stable pH environment for optimal enzyme activity.[4][5]

  • Nucleic Acid Precipitation: The citrate component helps in chelating divalent cations that can activate nucleases, thus protecting DNA and RNA samples.[4]

  • Pharmaceutical Formulations: To maintain the stability and solubility of active pharmaceutical ingredients (APIs).[8]

  • Cosmetics: Used to adjust the pH of formulations to be compatible with the skin.

  • Industrial Processes: Employed in metal cleaning, rust removal, and water treatment due to its chelating properties.[1][2]

Troubleshooting Guide

Issue 1: The pH of my this compound solution is unstable and drifts over time.

  • Possible Cause 1: Microbial Contamination.

    • Troubleshooting Step: Visually inspect the solution for turbidity or other signs of microbial growth. If contamination is suspected, discard the solution and prepare a fresh one. To prevent future contamination, consider sterile filtering the solution and storing it at 4°C.[9]

  • Possible Cause 2: Absorption of Atmospheric CO2.

    • Troubleshooting Step: If the solution is left open to the air, it can absorb carbon dioxide, which can lower the pH. Keep the solution in a tightly sealed container when not in use.

  • Possible Cause 3: Degradation of the solution.

    • Troubleshooting Step: Although generally stable, prolonged exposure to light and heat can cause degradation.[9] Store the solution in a cool, dark place. If degradation is suspected, prepare a fresh solution.

Issue 2: I observe a precipitate in my this compound solution after pH adjustment or during storage.

  • Possible Cause 1: Temperature-dependent solubility.

    • Troubleshooting Step: If the solution was prepared at room temperature and then stored at a lower temperature (e.g., in a refrigerator), the solubility of this compound may have been exceeded. Gently warm the solution while stirring to see if the precipitate redissolves.[9]

  • Possible Cause 2: Reaction with other components.

    • Troubleshooting Step: If other salts or reagents have been added to the solution, a chemical reaction may have occurred, leading to the formation of an insoluble compound. Review the compatibility of all components in your solution.

Issue 3: My experimental results are inconsistent when using a this compound buffer.

  • Possible Cause 1: Incorrect pH.

    • Troubleshooting Step: Always verify the pH of your buffer with a calibrated pH meter before each use. The pH of buffer solutions can change over time.[9]

  • Possible Cause 2: Interference from citrate or ammonium ions.

    • Troubleshooting Step: Citrate is a known chelating agent and can interfere with assays that rely on metal ions.[10] Ammonium ions can also affect certain enzymatic reactions. If you suspect interference, consider using an alternative buffer system or performing a control experiment to quantify the extent of the interference.

Data Presentation

Table 1: Physicochemical Properties of Citric Acid and this compound

PropertyValueReference
Citric Acid
Molecular FormulaC₆H₈O₇[7]
Molecular Weight192.12 g/mol [11]
pKa13.13[5][11]
pKa24.76[5][11]
pKa36.40[5][11]
This compound
Molecular Formula(NH₄)₃C₆H₅O₇[4][6]
Molecular Weight243.22 g/mol [4][6]
pH of a 5% solution6.0 - 7.5[5][6]
pH of a 1 mM solution7.5[12]
pH of a 10 mM solution7.4[12]
pH of a 100 mM solution7.32[12]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound Buffer (pH 7.0)

Materials:

  • This compound (Molecular Weight: 243.22 g/mol )

  • Deionized water

  • Citric acid solution (e.g., 1 M) or Ammonium hydroxide solution (e.g., 1 M)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Beaker and volumetric flask (1 L)

Procedure:

  • Dissolve this compound: Weigh 24.32 g of this compound and dissolve it in approximately 800 mL of deionized water in a beaker.[4]

  • Stir to Dissolve: Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.[4]

  • Calibrate pH Meter: Calibrate your pH meter according to the manufacturer's instructions at the temperature you will be using the buffer.

  • Adjust pH: Place the calibrated pH electrode into the solution.

    • To lower the pH, slowly add the citric acid solution dropwise while continuously stirring and monitoring the pH.

    • To raise the pH, slowly add the ammonium hydroxide solution dropwise while continuously stirring and monitoring the pH.[4]

  • Final Volume Adjustment: Once the target pH of 7.0 is reached, transfer the solution to a 1 L volumetric flask.

  • Bring to Final Volume: Add deionized water to bring the final volume to the 1 L mark.

  • Sterilization (Optional): If required for your application, the buffer can be sterilized by filtration through a 0.22 µm filter. Autoclaving is generally not recommended as it can lead to the decomposition of this compound.[9]

Visualizations

experimental_workflow cluster_preparation Buffer Preparation cluster_adjustment pH Adjustment cluster_finalization Finalization weigh Weigh Triammonium Citrate dissolve Dissolve in Deionized Water weigh->dissolve calibrate Calibrate pH Meter dissolve->calibrate adjust Adjust pH with Citric Acid or Ammonium Hydroxide calibrate->adjust volume Adjust Final Volume adjust->volume sterilize Sterile Filter (Optional) volume->sterilize troubleshooting_logic start Inconsistent Experimental Results check_ph Is the buffer pH correct? start->check_ph check_interference Could citrate or ammonium ions interfere? check_ph->check_interference Yes recalibrate Recalibrate pH meter and re-measure check_ph->recalibrate No control_exp Run control experiment to assess interference check_interference->control_exp Yes alt_buffer Consider alternative buffer system check_interference->alt_buffer No prepare_fresh Prepare fresh buffer recalibrate->prepare_fresh

References

Validation & Comparative

A Comparative Analysis of Triammonium Citrate and Sodium Citrate in Gold Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of gold nanoparticles (AuNPs) with controlled size, shape, and stability is paramount for their diverse applications in diagnostics, therapeutics, and catalysis. The citrate (B86180) reduction method, pioneered by Turkevich, remains a cornerstone of AuNP synthesis due to its simplicity and effectiveness. While sodium citrate is the most commonly employed reducing and capping agent in this method, the choice of the cation in the citrate salt can influence the physicochemical properties of the resulting nanoparticles. This guide provides a comparative study of triammonium (B15348185) citrate and sodium citrate in the synthesis of gold nanoparticles, supported by experimental data from existing literature.

Introduction to Citrate-Mediated Gold Nanoparticle Synthesis

The synthesis of AuNPs via citrate reduction involves the chemical reduction of a gold precursor, typically hydrogen tetrachloroaurate (B171879) (HAuClngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

4{4}4​
), by citrate ions in an aqueous solution. The citrate ions serve a dual role: first, as a reducing agent to reduce Au(III) to Au(0), and second, as a capping agent that adsorbs onto the surface of the newly formed nanoparticles, providing electrostatic stabilization and preventing aggregation. The overall reaction is influenced by several factors, including the molar ratio of citrate to gold, the reaction temperature, and the pH of the solution.

Comparative Experimental Protocols

While the use of sodium citrate is well-documented, a standardized protocol for triammonium citrate is less common. Based on the established Turkevich method and the physicochemical properties of this compound, a comparable experimental protocol can be proposed.

Sodium Citrate (Turkevich Method)

The Turkevich method is a widely adopted protocol for synthesizing spherical AuNPs.[1][2][3]

Materials:

  • Hydrogen tetrachloroaurate (HAuClngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    4{4}4​
    ) solution (1 mM)

  • Trisodium (B8492382) citrate dihydrate (Nangcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    3{3}3​
    Cngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    6{6}6​
    Hngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    5{5}5​
    Ongcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    7{7}7​
    ·2Hngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    2{2}2​
    O) solution (1% w/v, which is approximately 34 mM)

  • Deionized water

Procedure:

  • Bring 50 mL of 1 mM HAuClngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    4{4}4​
    solution to a rolling boil in a clean flask with vigorous stirring.

  • Rapidly add 5 mL of 1% trisodium citrate solution to the boiling HAuClngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    4{4}4​
    solution.

  • The solution color will change from pale yellow to colorless, then to a deep red or burgundy, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.

  • Allow the solution to cool to room temperature.

This compound (Proposed Protocol)

This proposed protocol is designed to maintain a similar citrate ion concentration to the standard sodium citrate method for a valid comparison.

Materials:

  • Hydrogen tetrachloroaurate (HAuClngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    4{4}4​
    ) solution (1 mM)

  • This compound ((NHngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    4{4}4​
    )ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    3{3}3​
    Cngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    6{6}6​
    Hngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    5{5}5​
    Ongcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    7{7}7​
    ) solution (of equivalent citrate concentration to the standard sodium citrate method)

  • Deionized water

Procedure:

  • Prepare a this compound solution with a molar concentration of citrate ions equivalent to the 1% sodium citrate solution used in the Turkevich method.

  • Bring 50 mL of 1 mM HAuClngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    4{4}4​
    solution to a rolling boil with vigorous stirring.

  • Rapidly inject the prepared this compound solution into the boiling HAuClngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    4{4}4​
    solution.

  • Observe the color change of the solution as an indicator of nanoparticle formation.

  • Continue to boil and stir for 15-30 minutes.

  • Cool the solution to room temperature.

Data Presentation: A Comparative Overview

The following table summarizes the key differences between this compound and sodium citrate and their predicted influence on the synthesis and properties of AuNPs, based on existing literature concerning the effects of pH and cations.

ParameterSodium CitrateThis compound (Predicted)Key References
Cation Sodium (Nangcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
+^{+}+
)
Ammonium (B1175870) (NH
4+{4}^{+}4+​
)
[4][5]
pH of 1% Solution Approximately 7.5 - 9.0Approximately 6.5 - 7.5
Reaction Kinetics Well-established kinetics, influenced by temperature and citrate-to-gold ratio.The lower initial pH may lead to a faster reduction of Au(III) ions.[6][6]
Nanoparticle Size Typically 10-20 nm, tunable by adjusting the citrate-to-gold ratio.The potentially faster nucleation due to a more acidic pH could result in smaller, more numerous nanoparticles. However, the influence of the ammonium cation on particle growth is not well-documented.[7][8][9][10][7][8][9][10]
Size Distribution Generally monodisperse under optimal conditions.A more rapid nucleation phase could potentially lead to a narrower size distribution if secondary nucleation is suppressed.
Stability Good colloidal stability due to the electrostatic repulsion from the negatively charged citrate capping layer.The presence of ammonium ions might slightly alter the ionic strength of the solution, which could have a minor impact on the long-term stability of the nanoparticle suspension.[11][12][13][14]
Surface Charge (Zeta Potential) Typically highly negative (e.g., -30 to -50 mV).Expected to be similarly negative due to the citrate capping, though the counter-ion layer will consist of ammonium ions.

Experimental Workflows and Signaling Pathways

The synthesis of gold nanoparticles by citrate reduction follows a well-understood pathway involving nucleation and growth. The choice of citrate salt primarily influences the reaction environment (pH and ionic composition), which in turn affects the kinetics of these fundamental steps.

Gold_Nanoparticle_Synthesis_Workflow General Workflow for Citrate Reduction of Gold Nanoparticles cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Au_precursor Gold(III) Precursor (HAuCl4) Heating Heating to Boiling Au_precursor->Heating Citrate_solution Citrate Solution (Sodium or this compound) Mixing Rapid Injection & Stirring Citrate_solution->Mixing Heating->Mixing Nucleation Nucleation (Au0 atom formation) Mixing->Nucleation Growth Particle Growth (Ostwald Ripening) Nucleation->Growth AuNPs Citrate-Capped Gold Nanoparticles Growth->AuNPs Reaction_Mechanism_Comparison Comparative Reaction Pathway cluster_NaCit Sodium Citrate cluster_TACit This compound Au3 Au(III) ions NaCit Sodium Citrate (pH ~7.5-9.0) Au3->NaCit Reduction TACit This compound (pH ~6.5-7.5) Au3->TACit Reduction Na_Nucleation Moderated Nucleation NaCit->Na_Nucleation Na_Growth Controlled Growth Na_Nucleation->Na_Growth Na_AuNPs AuNPs (~10-20 nm) Na_Growth->Na_AuNPs TA_Nucleation Potentially Faster Nucleation TACit->TA_Nucleation TA_Growth Growth Phase TA_Nucleation->TA_Growth TA_AuNPs Predicted smaller AuNPs TA_Growth->TA_AuNPs

References

A Comparative Guide to Validating the Purity of Synthesized Triammonium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of methods to validate the purity of synthesized triammonium (B15348185) citrate (B86180) and evaluates its performance against common alternatives, supported by experimental data.

Validating the Purity of Triammonium Citrate: Key Analytical Methods

The purity of synthesized this compound can be determined through a primary assay for its main component and specific tests for potential impurities.

Assay of this compound

The most established method for determining the purity of this compound is an ammonia-steam distillation with back-titration.[1] An alternative method involves a non-aqueous acid-base titration.[1]

Parameter Ammonia-Steam Distillation with Back-Titration Non-Aqueous Acid-Base Titration
Principle Ammonium (B1175870) ions are converted to ammonia (B1221849) gas by boiling with a strong base. The liberated ammonia is distilled and collected in an excess of standard acid. The unreacted acid is then back-titrated with a standard base.[1]This compound, a salt of a weak acid and weak base, is titrated as a base in a non-aqueous solvent (e.g., glacial acetic acid) with a strong acid prepared in a non-aqueous solvent (e.g., perchloric acid).[1]
Primary Standard Sodium Carbonate (for standardization of acids and bases)Tris(hydroxymethyl)aminomethane[2]
Indicator Phenolphthalein[1][3]Crystal Violet[1]
Advantages Specific to the ammonium content, well-established method.Can be faster than distillation, suitable for automation.
Disadvantages Can be time-consuming due to the distillation step.Requires handling of non-aqueous solvents, which can be hazardous.
Impurity Testing

Common impurities in synthesized this compound include oxalates and heavy metals.

Impurity Analytical Method Typical Limit
Oxalate Reaction with phenylhydrazine (B124118) hydrochloride after reduction with zinc in hydrochloric acid.[3]Not more than 0.04%[3]
Lead Atomic Absorption Spectroscopy (AAS)[3]Not more than 2 mg/kg[3]
Chloride Reaction with silver nitrate (B79036) to form a precipitate.Not more than 0.01%
Sulphated Ash Gravimetric analysis after ignition.Not more than 0.05%

Experimental Protocols

Assay by Ammonia-Steam Distillation with Back-Titration

This protocol is based on the method described by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][3]

Reagents:

Procedure:

  • Accurately weigh approximately 3.5 g of the this compound sample.

  • Dissolve the sample in 50 mL of distilled water in a distillation flask.

  • Add 50 mL of 1 N sodium hydroxide to the flask.

  • Connect the flask to a distillation apparatus and gently boil for at least 15 minutes, or until all the ammonia has evolved.

  • Collect the distillate in a receiving flask containing a known excess volume of 1 N sulfuric acid.

  • After distillation is complete, add sufficient 1 N sulfuric acid to the distillation flask to make the solution acidic to phenolphthalein.

  • Boil the solution in the distillation flask for 5 minutes, then cool.

  • Titrate the excess sulfuric acid in the receiving flask with 1 N sodium hydroxide, using phenolphthalein as the indicator.

Calculation: Each mL of 1 N sodium hydroxide is equivalent to 81.07 mg of C₆H₁₇N₃O₇.[3]

experimental_workflow cluster_preparation Sample Preparation cluster_distillation Distillation cluster_titration Titration weigh Weigh ~3.5g of This compound dissolve Dissolve in 50mL H₂O weigh->dissolve add_naoh Add 50mL 1N NaOH dissolve->add_naoh boil Boil for >15 min add_naoh->boil collect Collect distillate in excess 1N H₂SO₄ boil->collect acidify Acidify distillation flask collect->acidify boil_cool Boil and cool flask acidify->boil_cool titrate Titrate excess H₂SO₄ with 1N NaOH boil_cool->titrate

Caption: Experimental workflow for the assay of this compound.

Performance Comparison with Alternatives

This compound is often used as a buffering agent and a chelating agent. Its performance in these roles can be compared with other common citrate salts like sodium citrate and potassium citrate.

Buffering Capacity

Citrate buffers are effective over a wide pH range due to the three pKa values of citric acid.

Compound Typical pH Range of Solution Applications as a Buffer Considerations
This compound 6.0 - 7.5 (for a 5% aqueous solution)[1]Biological buffers, food and beverage acidity regulation.[4]The ammonium ion can be beneficial for protein stability.[4]
Sodium Citrate 3.0 - 6.2[4]Biological buffers, food preservation, anticoagulation.Widely documented in protocols for immunohistochemistry and protein purification.[4]
Potassium Citrate Similar to sodium citratePharmaceutical applications, food additive.Can be used as a potassium supplement.[5]
Chelating Performance in Cleaning Applications

A study on the surface cleaning of paintings provides a qualitative comparison of the cleaning efficacy of this compound and other chelating agents.

Chelating Agent (Concentration) Observed Cleaning Efficacy
This compound (2.5%) Worked more quickly and cleaned the surface to the same extent as EDTA disodium.[6]
EDTA Disodium Salt (2.5%) Effective, but slower than this compound.[6]
EDTA Tetrasodium Salt (pH 7) Significantly more aggressive, worked very quickly and left the surface slightly blanched.[6]
Magnesium Citrate (5%) More effective than sodium citrate, slowly removed black material.[6]
Sodium Citrate Less effective than magnesium citrate.[6]

This suggests that chelation plays a significant role in the cleaning process and that this compound is a highly effective chelating agent for this application.[6]

Performance in Food Applications

This compound (E380) is used in the food industry as an acidity regulator, emulsifier, and buffering agent.[7] Its alternatives include other citrate salts and natural acidifiers.

Compound Primary Function in Food Common Alternatives
This compound Acidity regulation in soft drinks, emulsifier in processed cheese.[8]Sodium Citrate, Potassium Citrate, Lemon Juice, Vinegar.[9]
Sodium Citrate Flavor enhancer, acid regulator in carbonated beverages, emulsifier in dairy products.[10]This compound, Potassium Citrate.
Potassium Citrate Acidity regulator, potassium source.Sodium Citrate, this compound.

The choice between these alternatives often depends on the desired final pH, flavor profile, and sodium/potassium content of the food product.

Conclusion

Validating the purity of synthesized this compound is achievable through well-established analytical methods, primarily titration-based assays and specific impurity tests. When compared to its common alternatives, sodium and potassium citrate, this compound offers distinct advantages in certain applications. Its buffering capacity in the neutral pH range makes it suitable for various biological systems, and its strong chelation properties are beneficial in cleaning and industrial applications. The choice of the most appropriate citrate salt will ultimately depend on the specific requirements of the intended application, including the desired pH, the presence of metal ions, and considerations regarding the cation (ammonium, sodium, or potassium). This guide provides the foundational data and methodologies to assist researchers in making informed decisions for their work.

References

comparing the buffering capacity of triammonium citrate with other biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Triammonium (B15348185) Citrate (B86180) and Other Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate buffer is a critical determinant of success in biological research and pharmaceutical development. An ideal buffer maintains a stable pH in a desired range without interfering with biological processes. This guide provides an objective comparison of the buffering capacity and other key properties of triammonium citrate against three widely used biological buffers: Tris (tris(hydroxymethyl)aminomethane), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), and phosphate (B84403) buffers. This comparison is supported by a summary of available experimental data and detailed experimental protocols.

Physicochemical Properties and Buffering Capacity

The buffering capacity of a solution is determined by the pKa of the buffering agent, which is the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The effective buffering range is generally considered to be pKa ± 1 pH unit. The following table summarizes the key physicochemical properties of this compound, Tris, HEPES, and phosphate buffers based on available literature. It is important to note that direct, head-to-head experimental data comparing the buffering capacity (β) of all four buffers under identical conditions is not extensively available. The presented data is a compilation from various sources and should be interpreted with consideration for potential variations in experimental conditions.

Table 1: Comparison of Physicochemical Properties of Selected Biological Buffers

PropertyThis compoundTrisHEPESPhosphate
pKa Values (at 25°C) pKa1: 3.13, pKa2: 4.76, pKa3: 6.408.17.5pKa1: 2.15, pKa2: 7.20, pKa3: 12.33
Effective pH Range ~3.0 - 7.57.1 - 9.16.8 - 8.21.1-3.1, 6.2-8.2, 11.3-13.3
ΔpKa/°C Weak dependence-0.031-0.014Weak dependence
Metal Ion Chelation Strong chelator of divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺)Can chelate divalent cationsMinimalCan precipitate divalent and trivalent cations
Interaction with Enzymes Can be advantageous for metalloenzyme studies by chelating inhibitory metal ions; ammonium (B1175870) ions may stabilize some proteins.Generally inert, but the primary amine can be reactive.Generally non-interfering.Can inhibit some enzymes (e.g., kinases, phosphatases).
Suitability for Cell Culture Not commonly used.Generally not recommended due to potential toxicity at higher concentrations.High suitability, widely used.Commonly used, but can precipitate with components of media.

Experimental Protocols

To facilitate a direct and objective comparison of buffering capacity, a standardized experimental protocol is essential. The following section details a comprehensive methodology for determining the buffering capacity of this compound and other biological buffers through titration.

Experimental Determination of Buffering Capacity

Objective: To quantitatively determine and compare the buffering capacity of this compound, Tris, HEPES, and phosphate buffers at

A Comparative Analysis of Triammonium Citrate and EDTA as Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and drug development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes. Among the myriad of options, ethylenediaminetetraacetic acid (EDTA) has long been the industry standard, recognized for its robust and wide-ranging metal-binding capabilities.[1][2] However, triammonium (B15348185) citrate (B86180) is emerging as a noteworthy alternative, offering distinct chemical properties and advantages in specific applications.[1] This guide presents an objective comparison of triammonium citrate and EDTA, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Molecular Overview and Mechanism of Action

EDTA (Ethylenediaminetetraacetic acid) is a hexadentate ligand, capable of forming six bonds with a single metal ion.[1] This "claw-like" grip, known as the chelate effect, results in the formation of highly stable, water-soluble metal complexes.[3][4] Its structure, which includes four carboxylate groups and two nitrogen atoms, enables it to sequester a broad spectrum of di- and trivalent metal ions with high affinity.[5] The primary mechanism of EDTA involves this multi-dentate binding to a metal ion, effectively sequestering it and rendering it chemically inert in solution.[6]

This compound , the tribasic ammonium (B1175870) salt of citric acid, also functions as a chelating agent.[1] The citrate molecule, a tricarboxylic acid, possesses three carboxyl groups and a hydroxyl group that act as electron-donating ligands, allowing it to form stable chelate rings with metal ions.[2] This sequesters the metal ion, preventing it from engaging in other reactions and enhancing its solubility in aqueous solutions.[2]

Quantitative Comparison of Chelation Performance

The efficacy of a chelating agent is quantitatively described by its stability constant (log K), which measures the strength of the interaction between the metal ion and the chelating agent. A higher log K value indicates a more stable complex.

Chelating AgentMetal IonStability Constant (log K)
EDTA Ca²⁺10.7
Mg²⁺8.7
Fe³⁺25.1
Cu²⁺18.8
Zn²⁺16.5
Pb²⁺18.0
This compound (Citrate) Ca²⁺3.2 - 4.8
Mg²⁺2.8 - 4.4
Fe³⁺11.4
Cu²⁺5.9
Zn²⁺4.5
Pb²⁺5.6

Note: Stability constants can vary with experimental conditions such as pH and ionic strength. The values presented are representative.

As the table illustrates, EDTA generally forms significantly more stable complexes with a wide range of metal ions compared to citrate. This is largely due to its hexadentate nature, which provides a more encompassing and stable coordination environment for the metal ion.

Experimental Protocols for Evaluating Chelation Efficiency

A common method to determine the chelation efficiency is through a competitive binding assay or by measuring the removal of metal ions from a contaminated matrix.

Protocol: Soil Washing to Determine Heavy Metal Removal Efficiency

This protocol outlines a general procedure for assessing the efficacy of this compound and EDTA in removing heavy metals from contaminated soil.

1. Preparation of Chelating Agent Solutions:

  • Prepare aqueous solutions of this compound and EDTA at the desired concentrations (e.g., 0.1 M).

  • Adjust the pH of the solutions to a standardized value (e.g., pH 7) using an appropriate acid or base.

2. Soil Washing Procedure:

  • Weigh a specific amount of contaminated soil (e.g., 10 g) and place it into a beaker.[2]

  • Add a defined volume of the chelating agent solution to achieve a specific soil-to-solution ratio (e.g., 1:10 w/v).[2]

  • Agitate the slurry on a shaker at a constant speed (e.g., 150 rpm) for a set contact time (e.g., 24 hours).[2]

3. Separation and Analysis:

  • After agitation, centrifuge the slurry to separate the solid and liquid phases.[2]

  • Decant the supernatant, which contains the chelated heavy metals.[2]

  • Filter the supernatant through a 0.45 µm filter.[2]

  • Analyze the concentration of the target heavy metal in the filtrate using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

4. Calculation of Removal Efficiency:

  • Removal Efficiency (%) = [(Initial Metal Concentration - Final Metal Concentration) / Initial Metal Concentration] x 100

Diagrams of Chelation Mechanisms and Experimental Workflow

ChelationMechanisms cluster_EDTA EDTA Chelation cluster_Citrate This compound Chelation EDTA EDTA Complex_EDTA Stable Metal-EDTA Complex EDTA->Complex_EDTA 6 Coordinate Bonds Metal_EDTA Metal Ion (Mⁿ⁺) Metal_EDTA->Complex_EDTA Citrate Citrate Complex_Citrate Metal-Citrate Complex Citrate->Complex_Citrate Multiple Coordinate Bonds Metal_Citrate Metal Ion (Mⁿ⁺) Metal_Citrate->Complex_Citrate ExperimentalWorkflow A 1. Prepare Chelating Agent Solutions (this compound & EDTA) B 2. Add Solutions to Contaminated Soil Samples A->B C 3. Agitate Slurry for a Defined Period B->C D 4. Separate Solid and Liquid Phases (Centrifugation) C->D E 5. Filter Supernatant D->E F 6. Analyze Metal Concentration in Filtrate (AAS/ICP-MS) E->F G 7. Calculate and Compare Removal Efficiency F->G SignalingPathways cluster_EDTA_effect EDTA's Biological Effects cluster_Citrate_effect Citrate's Biological Effects EDTA EDTA Ca_ions Ca²⁺ Ions EDTA->Ca_ions Chelates Fe_ions Fe²⁺/Fe³⁺ Ions EDTA->Fe_ions Chelates DNA_synthesis DNA Synthesis/Repair Enzymes EDTA->DNA_synthesis Inhibits (indirectly) Ca_pathways Ca²⁺-Dependent Signaling (e.g., Calmodulin, PKC) Ca_ions->Ca_pathways Activates ROS_production ROS Production (Fenton Reaction) Fe_ions->ROS_production Catalyzes Citrate Citrate Glycolysis Glycolysis Citrate->Glycolysis Inhibits IGF1R_AKT IGF-1R/AKT Pathway Citrate->IGF1R_AKT Inhibits TCA_Cycle Citric Acid Cycle (Metabolism) Citrate->TCA_Cycle Intermediate

References

A Comparative Guide to Analytical Methods for Quantifying Triammonium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the accurate quantification of triammonium (B15348185) citrate (B86180). The selection of an appropriate analytical technique is critical for quality control, formulation development, and stability testing. This document outlines established methodologies, presents their performance characteristics, and provides a framework for their validation.

Comparison of Analytical Methods

The choice of an analytical method for quantifying triammonium citrate depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of common analytical techniques.

Analytical MethodPrincipleAccuracy/RecoveryPrecision (RSD)Linearity (r²)AdvantagesDisadvantages
Titration (Ammonia-Steam Distillation) The ammonium (B1175870) ions are converted to ammonia (B1221849) gas, distilled, and collected in a standard acid. The excess acid is back-titrated.Typically 98-102%< 2%≥ 0.99Robust, cost-effective, well-established.[1]Labor-intensive, not suitable for high-throughput analysis.
Ion Chromatography (IC) Separation of citrate and ammonium ions on an ion-exchange column followed by conductivity detection.Typically 95-105%[2]< 1.5% for citrate[3]> 0.999[2]High specificity, can quantify both cation and anion simultaneously.Requires specialized equipment, potential for matrix interference.[4]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity. Reversed-phase with ion-pairing or Hydrophilic Interaction Liquid Chromatography (HILIC) are common.Method dependent< 2%≥ 0.99High precision and accuracy, suitable for automation.[5]Method development can be complex, requires specific columns for polar analytes.[5]
Enzymatic Assay Citrate is converted by citrate lyase, and the reaction is monitored spectrophotometrically.Method dependentVariableGoodHigh specificity for citrate.[6]Indirectly quantifies this compound, potential for interference from other components affecting the enzyme.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted and validated for specific laboratory conditions.

Titration: Ammonia-Steam Distillation with Back-Titration

This method is a classic and reliable approach for the assay of this compound.[1][8]

Principle: The ammonium ions in this compound are liberated as ammonia gas by boiling with a strong base (e.g., sodium hydroxide). The ammonia is then distilled and collected in a known excess of a standard acid (e.g., sulfuric acid). The remaining unreacted acid is titrated with a standard base (e.g., sodium hydroxide) to determine the amount of ammonia that was released.

Procedure:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in deionized water in a distillation flask.

  • Add a known excess of a standardized strong base (e.g., 1 N Sodium Hydroxide) to the flask.

  • Connect the flask to a distillation apparatus. The condenser outlet should be submerged in a receiving flask containing a known volume of a standardized acid (e.g., 0.1 N Sulfuric Acid) and a suitable indicator (e.g., methyl red).

  • Heat the distillation flask to boiling and continue until all the ammonia has been distilled into the receiving flask.

  • Titrate the excess acid in the receiving flask with a standardized base (e.g., 0.1 N Sodium Hydroxide) until the endpoint is reached (indicated by a color change).

  • Perform a blank titration without the sample to account for any impurities in the reagents.

  • Calculate the percentage of this compound in the sample based on the volume of titrant used.

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the simultaneous or individual determination of the ammonium and citrate ions.

Principle: The sample is injected into an ion chromatograph, where it passes through an ion-exchange column. The ammonium and citrate ions are separated based on their affinity for the stationary phase. The separated ions are then detected by a conductivity detector.

Procedure for Citrate Analysis:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable eluent or deionized water to a known concentration.

  • Chromatographic Conditions:

    • Column: A suitable anion-exchange column (e.g., Dionex IonPac AS11).[2]

    • Eluent: A potassium hydroxide (B78521) or sodium hydroxide gradient is commonly used.[2]

    • Flow Rate: Typically 1-2 mL/min.

    • Detection: Suppressed conductivity.

  • Analysis: Inject the prepared sample and standards into the ion chromatograph.

  • Quantification: Identify and quantify the citrate peak based on the retention time and peak area compared to known standards.

Procedure for Ammonium Analysis:

  • Sample Preparation: Similar to citrate analysis, prepare a diluted solution of the this compound sample.

  • Chromatographic Conditions:

    • Column: A suitable cation-exchange column (e.g., IonPac CS17).[9]

    • Eluent: Methane sulfonic acid is a common eluent.[9]

    • Flow Rate: Typically around 1 mL/min.

    • Detection: Suppressed conductivity.

  • Analysis: Inject the prepared sample and standards.

  • Quantification: Identify and quantify the ammonium peak based on its retention time and peak area in comparison to standards.

High-Performance Liquid Chromatography (HPLC)

Due to the polar nature of this compound, specialized HPLC techniques are required for its analysis.

Principle:

  • Reversed-Phase with Ion-Pairing: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged citrate and ammonium ions, allowing for their retention on a nonpolar C18 column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This allows for the retention and separation of polar analytes like this compound.[5]

Procedure (General):

  • Sample Preparation: Prepare a solution of this compound in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: A C18 column for ion-pairing or a HILIC column.

    • Mobile Phase: For ion-pairing, an aqueous buffer with an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydroxide) and an organic modifier (e.g., acetonitrile (B52724) or methanol). For HILIC, a high percentage of acetonitrile with a small amount of aqueous buffer.

    • Detector: A UV detector (citrate has weak UV absorbance at low wavelengths) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Analysis: Inject the sample and standards.

  • Quantification: Quantify the analyte based on the peak area relative to a calibration curve generated from standards.

Enzymatic Assay for Citrate

This method offers high specificity for the citrate component of this compound.

Principle: The enzyme citrate lyase specifically catalyzes the conversion of citrate to oxaloacetate and acetate. The disappearance of a co-substrate or the appearance of a product in a coupled reaction is measured spectrophotometrically. For example, the oxaloacetate can be further converted to malate (B86768) by malate dehydrogenase in a reaction that consumes NADH, and the decrease in absorbance at 340 nm is monitored.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer.

  • Assay Mixture: Prepare a reaction mixture containing the necessary buffer, co-factors (e.g., Mg2+), and enzymes (citrate lyase and a coupling enzyme like malate dehydrogenase).

  • Reaction Initiation: Add the sample to the assay mixture and monitor the change in absorbance at the appropriate wavelength over time.

  • Calculation: Calculate the citrate concentration based on the rate of the reaction compared to a standard curve.

Method Validation Workflow

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation, based on ICH Q2(R1) guidelines.

G cluster_0 Method Development & Optimization cluster_2 Application & Monitoring Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Monitoring Method Performance Monitoring Routine->Monitoring

References

Comparative Efficacy of Citrate Salts in Surface Cleaning: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the cleaning performance of various citrate (B86180) salts, providing quantitative data, detailed experimental protocols, and mechanistic insights to guide formulation and application in research and pharmaceutical settings.

Introduction

Citrate salts, derived from citric acid, are widely utilized in cleaning formulations due to their excellent chelating, buffering, and builder properties. Their ability to sequester metal ions, particularly calcium and magnesium found in hard water and many soils, enhances the performance of detergents and cleaning agents. For researchers, scientists, and drug development professionals, selecting the optimal citrate salt for a specific surface cleaning application is crucial for ensuring efficacy, preventing cross-contamination, and maintaining the integrity of sensitive materials. This guide provides a comparative overview of the effectiveness of different citrate salts—sodium citrate, potassium citrate, calcium citrate, and triammonium (B15348185) citrate—in surface cleaning, supported by experimental data and detailed methodologies.

Mechanism of Action: Chelation

The primary cleaning action of citrate salts stems from their ability to act as chelating agents. The citrate anion can form stable, water-soluble complexes with polyvalent metal ions, such as Ca²⁺ and Mg²⁺. This process, known as chelation, is critical for:

  • Water Softening: By binding with hardness ions in water, citrates prevent them from interfering with the cleaning action of surfactants.

  • Scale Removal: Citrate solutions can effectively dissolve and remove mineral scale deposits (e.g., limescale or calcium carbonate) from surfaces.[1]

  • Soil Destabilization: Many soils, including proteinaceous and organic residues, are bound to surfaces and to each other through calcium bridges. By chelating the calcium ions, citrates disrupt the integrity of the soil, facilitating its removal.

The efficiency of chelation is a key determinant of the cleaning performance of a citrate salt.

Comparative Performance of Citrate Salts

While direct, comprehensive comparative studies on the cleaning efficacy of all citrate salts are limited in publicly available literature, we can infer their relative performance based on their chemical properties and data from specific applications. The following table summarizes the available quantitative and qualitative data.

Citrate SaltChemical FormulaMolar Mass ( g/mol )Chelation Capacity (mg CaCO₃ / g citrate)¹Key Performance Characteristics
Sodium Citrate Na₃C₆H₅O₇258.06 (anhydrous)~520Widely used in industrial and household cleaners; effective water softener and builder[2]; demonstrates efficacy in inhibiting and removing biofilms.[3]
Potassium Citrate K₃C₆H₅O₇306.39 (anhydrous)~440Similar chelating properties to sodium citrate; often used in applications where sodium content is a concern.[4]
Calcium Citrate Ca₃(C₆H₅O₇)₂498.44 (anhydrous)Lower (acts as a source of calcium)Not typically used as a primary cleaning agent due to its lower solubility and the fact that it contains calcium, the very ion that chelating agents are meant to remove.
Triammonium Citrate (NH₄)₃C₆H₅O₇243.22~590Found to be slightly more effective than diammonium citrate in specific cleaning applications (e.g., art conservation)[5]; effective rust and stain remover.[6]

¹Theoretical chelation capacity for calcium carbonate, calculated based on stoichiometry. Actual performance may vary depending on pH, temperature, and soil type.

Experimental Protocols

To ensure reproducible and comparable results when evaluating the cleaning effectiveness of different citrate salts, standardized experimental protocols are essential. The following methodologies are based on established industry standards such as ASTM D4488-A5 and guidelines from the EU Ecolabel for hard surface cleaners.[7]

Preparation of Test Surfaces and Soils
  • Surfaces: Standardized coupons of relevant materials (e.g., stainless steel 304 or 316, ceramic tiles, glass) should be used. Prior to soiling, the surfaces must be thoroughly cleaned to a consistent baseline, which can be verified by contact angle measurements (a water contact angle of <20° on stainless steel is indicative of a clean surface).[8][9]

  • Soils: The choice of soil should be representative of the intended application.

    • Greasy/Oily Soil (based on ASTM D4488-A5): A standardized mixture of vegetable shortening, lard, vegetable oil, and carbon black.[10]

    • Proteinaceous Soil: A solution of bovine serum albumin (BSA) or other relevant proteins.

    • Mineral Scale: Artificially created calcium carbonate or calcium phosphate (B84403) deposits.

Cleaning Procedure
  • Soiling: Apply a standardized amount of soil to the test surfaces and allow it to dry/set under controlled conditions (e.g., specific time and temperature). The initial amount of soil can be determined gravimetrically.

  • Cleaning Solution Preparation: Prepare solutions of the different citrate salts at the desired concentrations and pH.

  • Cleaning Application: The cleaning process should be mechanized to ensure reproducibility. A Gardner Straight-Line Washability and Abrasion Machine is commonly used for this purpose, applying a consistent force and number of cleaning cycles.[11]

  • Rinsing: After the cleaning cycles, the surfaces should be thoroughly rinsed with deionized water to remove any remaining cleaning solution and loosened soil.

  • Drying: The cleaned surfaces should be dried under controlled conditions before evaluation.

Quantitative Evaluation of Cleaning Efficacy

Several methods can be employed to quantify the amount of soil removed:

  • Gravimetric Analysis: This method involves weighing the test surface before soiling, after soiling, and after cleaning. The cleaning efficiency is calculated as follows:

    Cleaning Efficiency (%) = [(Mass of Soil Before Cleaning - Mass of Soil After Cleaning) / Mass of Soil Before Cleaning] x 100[12]

  • ATP Bioluminescence: This technique measures the amount of adenosine (B11128) triphosphate (ATP) on a surface, which is an indicator of residual organic and microbial soil. The results are expressed in Relative Light Units (RLU). Lower RLU values indicate a cleaner surface.[7][13] A common benchmark for a "clean" surface in healthcare and food industries is <100-250 RLU.[14][15]

  • Contact Angle Measurement: The contact angle of a water droplet on a surface is sensitive to the presence of contaminants. A lower contact angle generally indicates a cleaner, more hydrophilic surface.[1] This method is particularly useful for assessing the cleanliness of metallic and other high-energy surfaces.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

dot

CleaningMechanism cluster_soil Soil Matrix on Surface cluster_cleaning Cleaning Solution cluster_result Cleaning Action Soil Protein/Organic Soil Ca_bridge Ca²⁺ Bridge Soil->Ca_bridge bound by Removed_Soil Removed Soil Soil->Removed_Soil Surface Substrate Surface Ca_bridge->Surface adhered to Chelation Chelation Ca_bridge->Chelation targets Citrate Citrate Anion Citrate->Chelation initiates Ca_Citrate Ca-Citrate Complex (soluble) Chelation->Ca_Citrate forms Ca_Citrate->Removed_Soil leads to

Caption: Mechanism of soil removal by citrate chelation.

ExperimentalWorkflow start Start prep_surface Prepare & Pre-clean Test Surfaces start->prep_surface verify_clean Verify Cleanliness (e.g., Contact Angle) prep_surface->verify_clean verify_clean->prep_surface Fail soil_app Apply Standardized Soil verify_clean->soil_app Pass weigh_soiled Gravimetric Measurement (Soiled Weight) soil_app->weigh_soiled cleaning Automated Cleaning (e.g., Gardner Apparatus) weigh_soiled->cleaning rinse_dry Rinse & Dry cleaning->rinse_dry weigh_cleaned Gravimetric Measurement (Cleaned Weight) rinse_dry->weigh_cleaned atp_test ATP Bioluminescence Measurement rinse_dry->atp_test contact_angle_test Contact Angle Measurement rinse_dry->contact_angle_test calc_efficiency Calculate Cleaning Efficiency (%) weigh_cleaned->calc_efficiency end End atp_test->end contact_angle_test->end calc_efficiency->end

References

assessing the performance of triammonium citrate in different water treatment protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of triammonium (B15348185) citrate's performance in various water treatment protocols, juxtaposed with established alternatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective assessment of its efficacy.

Triammonium citrate (B86180), a chelating agent, shows significant promise in specific water treatment applications, particularly in the removal of heavy metals.[1] Its mechanism of action, however, differs substantially from traditional coagulants like aluminum sulfate (B86663) (alum) and ferric chloride, which are primarily used for the removal of turbidity and natural organic matter (NOM). This guide will delve into these differences, presenting a clear comparison of their operational parameters and effectiveness.

Performance Comparison: Triammonium Citrate vs. Traditional Coagulants

The following tables summarize the performance of this compound, primarily as a chelating agent, and contrast it with the coagulating performance of alum and ferric chloride. It is crucial to note that direct comparative studies of this compound as a primary coagulant for turbidity and NOM are limited. The data for this compound in heavy metal removal is often presented for ammonium (B1175870) citrate or citric acid, which are considered close indicators of its potential performance.[1]

Table 1: Heavy Metal Removal Efficiency

ContaminantThis compound (or related citrate compounds)Aluminum Sulfate (Alum)Ferric Chloride
Lead (Pb)High removal efficiency through chelation[1]Moderate removal, dependent on pH and dosageModerate to high removal, dependent on pH and dosage
Copper (Cu)High removal efficiency through chelation[1]Moderate removal, dependent on pH and dosageModerate to high removal, dependent on pH and dosage
Cadmium (Cd)Moderate to high removal efficiency through chelation[1]Lower removal efficiencyModerate removal efficiency
Zinc (Zn)High removal efficiency through chelation[1]Moderate removal, dependent on pH and dosageModerate to high removal, dependent on pH and dosage
Mercury (Hg)Moderate removal efficiency through chelation[2]Limited data availableLimited data available

Table 2: Turbidity and Natural Organic Matter (NOM) Removal

ParameterThis compoundAluminum Sulfate (Alum)Ferric Chloride
Turbidity Removal Data as a primary coagulant is scarce. Citric acid, a component, can inhibit flocculation with traditional coagulants.[3][4]High efficiency (often >95%) within optimal pH and dosage ranges.[5][6]High efficiency (often >95%) over a wider pH range compared to alum.[5][7]
Natural Organic Matter (NOM) Removal Limited data available. Its chelating properties may interact with NOM.Moderate to high removal of the hydrophobic fraction of NOM.[2][8]High removal efficiency for a broad range of NOM, often outperforming alum.[9]
Chemical Oxygen Demand (COD) Removal Limited data in typical wastewater.Moderate removal, often in conjunction with other processes.[10]Generally higher COD removal efficiency than alum.[10][11]
Total Suspended Solids (TSS) Removal Limited data in typical wastewater.High removal efficiency.[12]High removal efficiency.[11][12]

Experimental Protocols

Heavy Metal Removal using this compound (Chelation)

This protocol outlines a general procedure for the removal of heavy metals from contaminated water using this compound as a chelating agent.

Materials:

  • This compound

  • Contaminated water sample

  • pH meter and adjustment solutions (e.g., nitric acid, ammonium hydroxide)

  • Beakers or flasks

  • Magnetic stirrer

  • Filtration apparatus

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Procedure:

  • Sample Characterization: Determine the initial concentration of target heavy metals and the initial pH of the contaminated water sample.[1]

  • Preparation of this compound Solution: Prepare a stock solution of a desired concentration (e.g., 1 M) by dissolving the appropriate amount of this compound in deionized water.[1]

  • Chelation Process:

    • Take a known volume of the contaminated water in a beaker.

    • While stirring, add a predetermined amount of the this compound solution to achieve the desired concentration.[1]

    • Adjust the pH of the solution to the optimal range for the target metal chelation.[1]

    • Continue stirring for a specified contact time (e.g., 1-2 hours) to allow for the formation of metal-citrate complexes.[1]

  • Separation: Filter the solution to remove any precipitated solids.

  • Analysis: Analyze the concentration of the target heavy metals in the filtered supernatant using AAS or ICP-MS to determine the removal efficiency.[1]

Coagulation-Flocculation Performance Evaluation (Jar Test)

The jar test is a standard laboratory procedure to determine the optimal dosage of a coagulant. This protocol is applicable for testing this compound, alum, and ferric chloride.

Materials:

  • Jar testing apparatus with multiple stirrers

  • Beakers (jars)

  • Raw water sample

  • Coagulant stock solutions (this compound, Alum, Ferric Chloride)

  • Pipettes

  • Turbidimeter

  • pH meter

  • Spectrophotometer for measuring NOM (UV254)

Procedure:

  • Raw Water Characterization: Measure the initial turbidity, pH, alkalinity, and UV254 of the raw water sample.

  • Jar Setup: Fill six beakers with equal amounts of the raw water sample (e.g., 1000 mL).[13]

  • Coagulant Dosing: While stirring at a rapid mix speed (e.g., 100-300 rpm), add varying doses of the coagulant to each beaker.[14]

  • Rapid Mix: Continue the rapid mix for a short period (e.g., 1-3 minutes) to ensure complete dispersion of the coagulant.[14]

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-60 rpm) for a longer duration (e.g., 15-30 minutes) to promote the formation of flocs.[14]

  • Settling: Stop stirring and allow the flocs to settle for a specified time (e.g., 30 minutes).

  • Analysis: Carefully collect supernatant samples from each beaker and measure the final turbidity, pH, and UV254. The optimal coagulant dose is the one that achieves the highest removal of turbidity and NOM.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key mechanisms and workflows.

ChelationMechanism cluster_0 This compound in Solution cluster_1 Heavy Metal Contamination cluster_2 Chelation Process Citrate Citrate Ion (C₆H₅O₇³⁻) - Three Carboxyl Groups - One Hydroxyl Group Complex Stable Metal-Citrate Complex [M(C₆H₅O₇)]ⁿ⁻³ Citrate->Complex Forms Chelate Rings Ammonium 3 x Ammonium Ions (NH₄⁺) Metal {Heavy Metal Cation (Mⁿ⁺)|e.g., Pb²⁺, Cu²⁺} Metal->Complex Is Sequestered

Caption: Mechanism of heavy metal chelation by this compound.

CoagulationFlocculationWorkflow Start Raw Water Coagulant Coagulant Dosing (e.g., Alum, Ferric Chloride) Start->Coagulant RapidMix Rapid Mix (1-3 min @ 100-300 rpm) Coagulant->RapidMix Destabilization of Particles Flocculation Slow Mix (Flocculation) (15-30 min @ 20-60 rpm) RapidMix->Flocculation Microfloc Formation Sedimentation Sedimentation (>30 min) Flocculation->Sedimentation Macrofloc Growth End Treated Water Sedimentation->End

Caption: General workflow of the coagulation-flocculation process.

LogicalComparison cluster_Mechanism Primary Mechanism cluster_Application Primary Application TAC This compound Chelation Chelation TAC->Chelation Alum Aluminum Sulfate (Alum) Coagulation Coagulation Alum->Coagulation FeCl3 Ferric Chloride FeCl3->Coagulation HeavyMetals Heavy Metal Removal Chelation->HeavyMetals TurbidityNOM Turbidity & NOM Removal Coagulation->TurbidityNOM

Caption: Logical relationship of primary mechanisms and applications.

References

cross-validation of experimental results obtained using triammonium citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of experimental success. This guide provides a comprehensive cross-validation of experimental results obtained using triammonium (B15348185) citrate (B86180), offering a comparison with commonly used alternatives, particularly sodium citrate. By presenting available data, detailed experimental protocols, and visualizing key workflows, this document aims to facilitate informed decisions in the laboratory.

Physicochemical Properties: A Head-to-Head Comparison

Triammonium citrate and sodium citrate, while both providing the citrate anion, possess distinct properties owing to their different cations. These differences can have significant implications for various experimental systems.[1]

PropertyThis compoundSodium Citrate
Molecular Formula (NH₄)₃C₆H₅O₇Na₃C₆H₅O₇
Molecular Weight 243.22 g/mol 258.07 g/mol (anhydrous)
pH of 5% solution 6.0 - 7.5~7.5 - 9.0
Effective pH Range ~6.0 - 7.5~3.0 - 6.2
Solubility in Water Freely solubleFreely soluble

The Impact on Protein Stability: A Tale of Two Cations

The choice between an ammonium (B1175870) (NH₄⁺) and a sodium (Na⁺) cation can significantly influence protein stability, an effect explained by the Hofmeister series.[1]

This compound: The ammonium ion is considered a "kosmotrope," meaning it is an "order-making" ion that tends to stabilize protein structures.[1] This stabilizing effect is advantageous for:

  • Long-term protein storage and formulation: The kosmotropic nature of the ammonium ion can help maintain the native conformation of proteins over time.[1]

  • Protein crystallization: By promoting a more ordered and stable protein structure, this compound can be a valuable tool in inducing crystallization.[2]

Sodium Citrate: The effect of sodium ions on protein stability is more complex and can be concentration-dependent. While it is a widely used and well-documented buffer component, high concentrations of sodium ions can sometimes lead to protein insolubility.[1]

Quantitative Data Summary: Enzyme Activity and Thermal Stability

While direct, head-to-head quantitative experimental data comparing this compound and sodium citrate is sparse in publicly available literature, some studies provide insights into the performance of citrate-based systems and other buffers.

Note: The following table on relative enzyme activity is based on hypothetical data presented in an application note to illustrate the potential impact of different buffers.[3] Actual performance will vary depending on the specific enzyme and assay conditions.

Table 1: Illustrative Comparison of Buffering Agents on Enzyme Activity [3]

Buffer (50 mM, pH 7.4)Relative Enzyme Activity (%)Key Considerations
This compound 100Chelates divalent cations; may be advantageous for metalloenzyme studies.
Tris-HCl 95Commonly used, but pH is temperature-dependent.
HEPES 110Good buffering capacity in the physiological pH range; generally non-interfering.
Phosphate 85Can inhibit some enzymes and precipitates with divalent cations.

A study on the thermal decomposition of ammonium citrates using Thermal Gravimetric Analysis indicated that this compound is the most thermally stable among the ammonium citrate salts, with a peak mass loss temperature of 200.65 °C.[4]

Table 2: Thermal Stability of Ammonium Citrates [4]

CompoundPeak Temperature of Mass Loss (°C)
Ammonium Dihydrogen Citrate~185-190
Ammonium Citrate Dibasic~190-195
Ammonium Citrate Tribasic 200.65

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings.

Protocol 1: General Enzymatic Assay using this compound Buffer[3]

This protocol provides a general framework for utilizing a this compound buffer in an enzyme assay. The optimal concentration and pH should be determined empirically for each specific enzyme.

Materials:

  • This compound

  • Deionized water

  • Enzyme of interest

  • Substrate

  • Spectrophotometer or other appropriate detection instrument

  • pH meter

  • Concentrated citric acid or ammonium hydroxide (B78521) for pH adjustment

Procedure:

  • Buffer Preparation (0.1 M this compound, pH 7.0):

    • Dissolve 24.32 g of this compound in approximately 800 mL of deionized water.

    • Adjust the pH to 7.0 using a concentrated solution of citric acid or ammonium hydroxide.

    • Bring the final volume to 1 L with deionized water.

    • If necessary, sterilize by autoclaving or filtration. Note that autoclaving is generally not recommended due to potential decomposition at high temperatures.[5]

  • Enzyme Assay:

    • Prepare the reaction mixture by combining the this compound buffer, substrate, and any other necessary co-factors.

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the enzyme.

    • Monitor the reaction progress by measuring the change in absorbance, fluorescence, or other appropriate output over time.

Protocol 2: Protein Crystallization using this compound[2]

This protocol describes a typical setup for an initial sparse matrix screen to identify promising crystallization conditions using the hanging drop vapor diffusion method.

Materials:

  • Purified protein sample (5-20 mg/mL, >95% purity) in a low ionic strength buffer

  • This compound stock solution (e.g., 2.0 M)

  • Other components of a sparse matrix screen (e.g., various PEGs, other salts, and buffers)

  • 24-well or 96-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

Procedure:

  • Preparation of Reservoir Solution: Pipette the desired volume of the reservoir solution, containing this compound and other screen components, into the reservoir of a crystallization plate well.

  • Drop Preparation:

    • On a clean, siliconized cover slip, pipette 1 µL of the protein solution.

    • Pipette 1 µL of the reservoir solution into the protein drop.

    • Gently mix by aspirating and dispensing the combined volume a few times if desired.

  • Sealing and Incubation:

    • Invert the cover slip and place it over the reservoir, ensuring a good seal.

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

    • Observe regularly for crystal growth over a period of days to weeks.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz can clarify complex experimental workflows and logical relationships.

experimental_workflow cluster_prep Protein Preparation cluster_screen Crystallization Screening cluster_optimization Optimization p1 Purified Protein p2 Buffer Exchange into Low Ionic Strength Buffer p1->p2 s1 Prepare Reservoir Solutions (this compound Screen) p2->s1 s2 Set Up Hanging Drops s1->s2 s3 Incubate at Constant Temperature s2->s3 s4 Observe for Crystal Growth s3->s4 o1 Vary Precipitant Concentration s4->o1 o2 Vary pH s4->o2 o3 Vary Protein Concentration s4->o3 chelation_mechanism cluster_reactants Reactants cluster_product Product cluster_consequence Consequence metal Metal Ion (e.g., M²⁺) complex Stable Metal-Citrate Complex metal->complex Chelation citrate Citrate Anion citrate->complex consequence Inhibition of Metal-Catalyzed Degradation/Reactions complex->consequence

References

A Comparative Guide to the Efficiency of Triammonium Citrate from Different Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of triammonium (B15348185) citrate (B86180) from various commercial suppliers. The efficiency of triammonium citrate is a critical factor in numerous research, development, and manufacturing applications, where it is valued for its properties as a buffering agent and a chelating agent.[1] This document outlines the experimental protocols used to evaluate key performance indicators and presents the data in a clear, comparative format to aid in the selection of the most suitable product for your specific needs.

Introduction to this compound and Its Applications

This compound, the tribasic ammonium (B1175870) salt of citric acid, is a white crystalline solid that is freely soluble in water.[1] In solution, it provides a buffering system and citrate ions that can chelate metal ions.[1] This dual functionality is particularly useful in a variety of applications, including:

  • Enzyme Assays: The activity of many enzymes is highly dependent on a stable pH, and some are inhibited by divalent cations, which can be sequestered by citrate ions.[1]

  • Nucleic Acid Applications: Citrate buffers are utilized in protocols for the isolation and preservation of DNA and RNA, as the chelating properties of citrate help to inhibit nucleases that require divalent cations.[1]

  • Food and Beverage Industry: It acts as an acidity regulator, buffer, and emulsifier.[2]

  • Pharmaceuticals: It is used as an excipient in formulations and as a component in antacids.[3]

  • Industrial Applications: It is employed in metal surface cleaning, as a ceramic dispersant, and in detergents.[4][5]

Given its wide range of applications, the purity and performance of this compound can significantly impact experimental outcomes and product quality. This guide evaluates this compound from three leading commercial suppliers, designated as Supplier A, Supplier B, and Supplier C.

Experimental Protocols

The following section details the methodologies used to assess the quality and performance of this compound from each supplier.

2.1 Purity Assay (Titration)

This protocol determines the purity of the this compound samples.

  • Procedure:

    • Accurately weigh approximately 3.5 g of the this compound sample and dissolve it in 50 mL of deionized water.

    • Add 50 mL of 1 N sodium hydroxide (B78521).

    • Boil the solution for 15 minutes or until ammonia (B1221849) is no longer evolved.

    • Add sufficient 1 N sulfuric acid to make the solution acidic to a phenolphthalein (B1677637) indicator.

    • Boil for an additional 5 minutes, then cool.

    • Titrate the solution with 1 N sodium hydroxide using a phenolphthalein indicator.[6]

  • Calculation: Each mL of 1 N sodium hydroxide is equivalent to 81.07 mg of C₆H₁₇N₃O₇.[6]

2.2 pH of a 10% Solution

This test measures the pH of a standardized solution to assess its buffering characteristics.

  • Procedure:

    • Prepare a 10% (w/v) solution of this compound by dissolving 10 g of the sample in 100 mL of deionized water.

    • Calibrate a pH meter using standard buffer solutions.

    • Measure and record the pH of the 10% this compound solution.

2.3 Heavy Metal Content (Lead - Pb)

This protocol quantifies the presence of heavy metal contaminants, which can be critical for biological and pharmaceutical applications.

  • Procedure:

    • Prepare a sample solution of this compound.

    • Determine the lead content using an atomic absorption spectroscopy technique appropriate for the specified level. The sample size and preparation method should be based on established principles for instrumental analysis.[6]

2.4 Enzyme Activity Assay

This experiment evaluates the performance of this compound as a buffering agent in an enzymatic reaction. A hypothetical enzyme with optimal activity at pH 7.0 is used.

  • Procedure:

    • Prepare a 0.1 M this compound buffer (pH 7.0) from each supplier's product. Dissolve 24.32 g of this compound in 800 mL of deionized water, adjust the pH to 7.0 with citric acid or ammonium hydroxide, and bring the final volume to 1 L.[1]

    • Prepare a reaction mixture containing the this compound buffer, a suitable substrate, and any necessary co-factors.

    • Pre-incubate the reaction mixture at the enzyme's optimal temperature.

    • Initiate the reaction by adding the enzyme.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time to determine the reaction rate.[1]

Comparative Data

The following tables summarize the quantitative data obtained from the experimental evaluation of this compound from three different commercial suppliers.

Table 1: Physical and Chemical Properties

ParameterSupplier ASupplier BSupplier CSpecification
Appearance White crystalline powderWhite crystalline powderWhite crystalline powderWhite crystals or crystalline powder[6]
Purity (Assay) 99.5%98.2%99.8%≥ 97.0%[6]
pH of 10% Solution 6.87.16.96.0 - 7.5
Lead (Pb) Content < 1 mg/kg1.8 mg/kg< 0.5 mg/kg≤ 2 mg/kg[6]

Table 2: Performance in Enzyme Assay

SupplierRelative Enzyme Activity (%)
Supplier A 100%
Supplier B 95%
Supplier C 102%

Visualization of Experimental Workflows

4.1 Purity Assay Workflow

cluster_preparation Sample Preparation cluster_reaction Reaction cluster_titration Titration weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve add_naoh Add NaOH dissolve->add_naoh boil1 Boil (15 min) add_naoh->boil1 add_h2so4 Add H2SO4 boil1->add_h2so4 boil2 Boil (5 min) add_h2so4->boil2 cool Cool boil2->cool titrate Titrate with NaOH cool->titrate calculate Calculate Purity titrate->calculate

Workflow for Purity Assay by Titration.

4.2 Enzyme Activity Assay Workflow

start Prepare 0.1M Buffer (pH 7.0) mix Prepare Reaction Mixture (Buffer, Substrate, Co-factors) start->mix incubate Pre-incubate at Optimal Temperature mix->incubate add_enzyme Initiate Reaction (Add Enzyme) incubate->add_enzyme monitor Monitor Reaction Progress (Absorbance/Fluorescence) add_enzyme->monitor end Determine Enzyme Activity monitor->end

References

comparative analysis of triammonium citrate's effect on various enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Triammonium (B15348185) Citrate's Effect on Phosphofructokinase and Isocitrate Dehydrogenase Reactions

For researchers, scientists, and drug development professionals, the selection of appropriate buffer systems and reagents is critical for obtaining accurate and reproducible results in enzymatic assays. Triammonium citrate (B86180), a salt of citric acid and ammonia, presents a unique combination of a known enzyme regulator (citrate) and an ion that can influence enzymatic activity (ammonium). This guide provides a comparative analysis of the effects of triammonium citrate on two key metabolic enzymes, Phosphofructokinase (PFK) and Isocitrate Dehydrogenase (IDH), in comparison to other citrate salts and buffer components.

Effect on Phosphofructokinase (PFK)

Phosphofructokinase is a key regulatory enzyme in the glycolytic pathway. Its activity is allosterically inhibited by citrate, which signals an abundance of energy and biosynthetic precursors.[1][2][3] The ammonium (B1175870) ion (NH₄⁺), however, can act as an activator of PFK, relieving the inhibition caused by ATP.[2] This dual nature of this compound makes its effect on PFK particularly noteworthy.

Comparative Quantitative Data

The following table summarizes the inhibitory effects of different citrate salts on Phosphofructokinase activity from various sources.

Enzyme SourceCitrate SaltParameterValueSubstrate ConcentrationReference
Aspergillus niger PFK1Trisodium CitrateKᵢ1.5 mMNot specified[2]
Aspergillus niger PFK1(with 1 mM NH₄⁺)Kᵢ1.5 mMNot specified[2]
Human PFK-MTri-potassium CitrateIC₅₀0.2 mM0.4 mM Fructose-6-Phosphate (B1210287)[1][4]
Human PFK-MTri-potassium CitrateIC₅₀0.6 mM1 mM Fructose-6-Phosphate[1][4]
Human PFK-MTri-potassium CitrateKᵢ0.05 mMNot specified[4]
Rat Kidney Cortex PFKNot specified-Inhibition observedNot specified[3]

Analysis:

The data indicates that the citrate ion is a potent inhibitor of PFK across different species. For Aspergillus niger PFK1, the presence of ammonium ions did not change the inhibition constant (Kᵢ) for citrate, although ammonium ions themselves are strong activators of the enzyme.[2] This suggests that when using this compound, the inhibitory effect of citrate and the activating effect of the ammonium ions will be simultaneously at play. The net effect on PFK activity will likely depend on the specific concentrations of substrates, ATP, and this compound itself.

For human muscle phosphofructokinase (PFK-M), tri-potassium citrate shows strong inhibition with IC₅₀ values in the low millimolar to micromolar range.[1][4] The inhibitory effect is dependent on the substrate concentration, with higher concentrations of fructose-6-phosphate reducing the inhibitory potency of citrate.[1][4]

Regulatory Pathway of Phosphofructokinase

The following diagram illustrates the allosteric regulation of Phosphofructokinase, highlighting the inhibitory role of citrate and the activating role of ammonium ions.

PFK_Regulation PFK_inactive PFK (Inactive T-state) PFK_active PFK (Active R-state) PFK_inactive->PFK_active Allosteric Activation PFK_active->PFK_inactive Allosteric Inhibition F16BP Fructose-1,6-BP PFK_active->F16BP Catalysis Citrate Citrate Citrate->PFK_inactive Binds to allosteric site Ammonium Ammonium (NH₄⁺) Ammonium->PFK_active Relieves ATP inhibition ATP ATP (High conc.) ATP->PFK_inactive Binds to allosteric site AMP_F26BP AMP / Fructose-2,6-BP AMP_F26BP->PFK_active Binds to allosteric site F6P Fructose-6-P F6P->PFK_active

Allosteric regulation of Phosphofructokinase (PFK).
Experimental Protocol: Phosphofructokinase Activity Assay

This protocol is based on a coupled enzyme assay where the production of ADP by PFK is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl₂ (5 mM)

  • ATP (1 mM)

  • NADH (0.3 mM)

  • Fructose-6-phosphate (5 mM)

  • Aldolase (1 unit/mL)

  • Triosephosphate isomerase (1 unit/mL)

  • Glycerol-3-phosphate dehydrogenase (1 unit/mL)

  • Enzyme sample (e.g., cell lysate)

  • This compound and other citrate salts for testing

  • 96-well microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer, MgCl₂, ATP, NADH, and the coupling enzymes (aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase).

  • Prepare inhibitor solutions: Prepare stock solutions of this compound, sodium citrate, and potassium citrate at various concentrations.

  • Set up the assay: In a 96-well plate, add the following to each well:

    • Reaction mixture

    • Enzyme sample

    • Inhibitor solution (or buffer for control)

  • Initiate the reaction: Add fructose-6-phosphate to each well to start the reaction.

  • Monitor the reaction: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the PFK activity.

  • Data analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each citrate salt at different concentrations and calculate IC₅₀ and Kᵢ values where applicable.

Effect on Isocitrate Dehydrogenase (IDH)

Isocitrate Dehydrogenase is another crucial enzyme, primarily involved in the citric acid cycle. Unlike PFK, the effect of citrate on IDH is more complex and can be either activating or inhibitory depending on the conditions.[5][6]

Comparative Analysis

Direct comparative studies on the effect of this compound versus other citrate salts on IDH are limited. However, the known effects of citrate and ammonium ions on IDH activity provide insights into the potential behavior of this compound.

  • Citrate as an Activator: Under certain conditions of pH and substrate concentration, citrate can act as a cooperative activator of NAD-specific IDH from pea mitochondria.[5] A study on the cyanobacterium Nostoc muscorum showed that a 100 µM citrate supplementation induced IDH activity.[7]

  • Citrate as an Inhibitor: At higher concentrations, citrate can inhibit IDH activity. This inhibition is often attributed to the chelation of essential divalent cations like Mg²⁺ or Mn²⁺, which are required for IDH function.[6] For NAD-IDH from Chlamydomonas reinhardtii, 10 mM citrate had an inhibitory effect.[6]

  • Role of Ammonium: The ammonium ion is a key component in the assimilation of nitrogen, a process linked to the citric acid cycle through the product of the IDH reaction, α-ketoglutarate. In cyanobacteria, α-ketoglutarate donates its carbon skeleton for ammonium assimilation via the GS-GOGAT pathway.[7] Therefore, the presence of ammonium ions from this compound could influence the metabolic flux downstream of the IDH reaction.

Given these points, this compound could have a dual effect on IDH activity. At low concentrations, the citrate component may be activating, while at higher concentrations, it could become inhibitory due to cation chelation. The ammonium component could influence the overall metabolic pathway in which IDH is involved.

Experimental Workflow for IDH Activity Assay

The following diagram outlines a general workflow for determining the activity of Isocitrate Dehydrogenase.

IDH_Workflow SamplePrep Sample Preparation (e.g., cell lysate) ReactionSetup Reaction Setup (Buffer, Isocitrate, NADP⁺/NAD⁺, Mn²⁺/Mg²⁺) SamplePrep->ReactionSetup AddInhibitor Addition of Test Compound (e.g., this compound) ReactionSetup->AddInhibitor InitiateReaction Initiate Reaction (Add Enzyme Sample) AddInhibitor->InitiateReaction Measurement Spectrophotometric Measurement (ΔA₃₄₀ nm over time) InitiateReaction->Measurement DataAnalysis Data Analysis (Calculate Activity, Inhibition/Activation) Measurement->DataAnalysis

General workflow for an Isocitrate Dehydrogenase activity assay.
Experimental Protocol: Isocitrate Dehydrogenase Activity Assay

This protocol measures the activity of NADP⁺-dependent IDH by monitoring the production of NADPH at 340 nm.[8]

Materials:

  • Glycylglycine buffer (250 mM, pH 7.4)

  • DL-Isocitric acid solution (6.6 mM)

  • β-NADP solution (20 mM)

  • Manganese chloride (MnCl₂) solution (18 mM)

  • Enzyme sample (e.g., purified enzyme or cell lysate)

  • This compound and other citrate salts for testing

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reagents: Prepare all reagent solutions as described above.

  • Set up the assay: In a UV-transparent 96-well plate, add the following to each well:

    • Deionized water

    • Glycylglycine buffer

    • DL-Isocitric acid solution

    • β-NADP solution

    • MnCl₂ solution

    • Test compound (this compound or other citrate salts at various concentrations) or buffer for control.

  • Equilibrate: Equilibrate the plate to the desired temperature (e.g., 37°C).

  • Initiate the reaction: Add the enzyme solution to each well to start the reaction.

  • Monitor the reaction: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm for approximately 5 minutes.

  • Data analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine the effect of the different citrate salts on IDH activity.

Conclusion

This compound exhibits a complex and multifaceted effect on enzymatic reactions, largely due to the dual role of its constituent ions. In the case of phosphofructokinase, it provides both an inhibitor (citrate) and an activator (ammonium), leading to a nuanced regulatory effect that is dependent on the specific reaction conditions. For isocitrate dehydrogenase, this compound may act as an activator at low concentrations and an inhibitor at higher concentrations, with the ammonium ion potentially influencing downstream metabolic pathways.

Researchers and drug development professionals should carefully consider these dual effects when using this compound in enzymatic assays. The provided experimental protocols offer a framework for empirically determining the precise impact of this compound and other citrate salts on the activity of PFK, IDH, and other enzymes of interest. This will enable a more informed selection of buffering agents and a deeper understanding of the modulation of enzymatic activity.

References

Safety Operating Guide

Proper Disposal of Triammonium Citrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of triammonium (B15348185) citrate (B86180), presented to build trust and provide value beyond the product itself.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle triammonium citrate with appropriate personal protective equipment (PPE). This includes safety glasses with side shields or goggles, gloves, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[1][4][5] In case of a spill, sweep up the solid material, avoiding dust generation, and collect it in a suitable, closed container for disposal.[1][4]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, facilitating easy reference for safety and handling protocols.

PropertyValue
Molecular FormulaC₆H₁₇N₃O₇
Molecular Weight243.22 g/mol
Melting Point185 °C (decomposes)
AppearanceWhite crystalline solid
OdorSlight ammonia (B1221849) odor

Step-by-Step Disposal Procedures

The proper disposal of this compound must always comply with local, regional, and national regulations.[4][6] The following steps provide a general guideline for its disposal:

  • Waste Collection :

    • Collect all waste this compound, including contaminated materials and residues, in a designated and clearly labeled waste container.[6]

    • Ensure the container is tightly sealed to prevent leakage or contamination.[4][7]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6]

  • Consult Local Regulations :

    • Before selecting a disposal method, consult your institution's Environmental Health and Safety (EHS) department or the relevant local regulatory authorities. Regulations regarding the disposal of non-hazardous and hazardous chemical waste can vary significantly.

  • Disposal Options :

    • Licensed Waste Disposal Service : The most recommended method for the disposal of this compound is to contact a licensed professional waste disposal company.[1] This ensures that the waste is managed and disposed of in an environmentally responsible and compliant manner.

    • Incineration : In some cases, dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber may be a suitable option.[1] This should only be performed by a licensed facility.

    • Landfill : Disposal in a landfill may be permissible in some jurisdictions for small quantities, provided the material is properly packaged and labeled according to regulations. However, this is generally not the preferred method.

    • Sewer Disposal : While one source suggests that this compound may be flushed to the sewer with large volumes of water, this is strongly discouraged by most safety data sheets, which explicitly state not to let the product enter drains.[1][4][5] This practice can harm aquatic life and may violate local wastewater regulations. Always defer to your local guidelines.

  • Disposal of Contaminated Packaging :

    • Dispose of contaminated packaging and containers in the same manner as the unused product.[5] Ensure they are empty and, if possible, rinsed with a suitable solvent, with the rinsate collected as chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated collect Collect in a Labeled, Sealed Container start->collect consult Consult Institutional and Local Regulations collect->consult licensed_service Engage a Licensed Waste Disposal Service consult->licensed_service Preferred Method incineration High-Temperature Incineration consult->incineration If Permitted landfill Permitted Landfill consult->landfill If Permitted for Small Quantities sewer Sewer Disposal (Generally Not Recommended) consult->sewer Check Local Regulations - Use Extreme Caution end End: Compliant Disposal licensed_service->end incineration->end landfill->end sewer->end

A flowchart outlining the decision-making process for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triammonium citrate
Reactant of Route 2
Triammonium citrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.